1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908637 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |
| Record name | NSC409738 | |
| Source | DTP/NCI | |
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| Record name | NSC232059 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC231931 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC231915 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC224432 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |
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Foundational & Exploratory
synthesis of 1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose
An In-depth Technical Guide to the Synthesis of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose
Introduction: The Significance of a Versatile Glycosyl Building Block
1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose, a fully protected derivative of N-acetyl-D-mannosamine (ManNAc), stands as a cornerstone building block in modern glycochemistry and drug development. Its strategic importance stems from its role as a key precursor to sialic acids, a class of nine-carbon sugar acids that terminate glycan chains on cell surfaces.[1][2] These terminal sialic acids are pivotal in a myriad of biological processes, including cell-cell recognition, immune response modulation, and pathogen interaction.[1] Consequently, access to high-purity ManNAc derivatives is critical for the synthesis of complex glycoconjugates, bacterial polysaccharides, and novel therapeutics, including potential treatments for congenital disorders of glycosylation such as GNE myopathy.[3][4][5]
This guide provides a detailed exploration of the principal synthetic routes to 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose, offering mechanistic insights, step-by-step protocols, and an analysis of the strategic advantages and challenges inherent to each pathway.
Core Synthetic Strategies: Navigating the C-2 Epimer
The synthesis of D-mannosamine derivatives is fundamentally a challenge of stereochemical control, specifically at the C-2 position. The axial orientation of the C-2 substituent in mannose distinguishes it from the equatorial orientation in the more thermodynamically stable glucose. Therefore, synthetic strategies must either begin with a mannose-configured starting material or proceed through a reliable method for inverting the stereochemistry at C-2 of a glucose-derived precursor. The three predominant strategies are:
-
C-2 Epimerization of N-acetyl-D-glucosamine (GlcNAc): Leveraging an abundant and inexpensive starting material, this route relies on establishing a chemical or enzymatic equilibrium between the gluco and manno epimers.
-
Direct Acetylation of D-Mannosamine: A straightforward approach that begins with the correctly configured amino sugar, focusing on selective protection of the amine followed by global acetylation of the hydroxyl groups.
-
Stereospecific Synthesis from D-Mannose or D-Glucose: A multi-step but highly controlled pathway that typically involves the introduction of a nitrogen-containing functionality (like an azide) via an S_N2 reaction, ensuring a complete inversion of stereochemistry at the C-2 position.
Route 1: Epimerization of N-acetyl-D-glucosamine (GlcNAc)
This is arguably the most classic approach, driven by the low cost and ready availability of N-acetyl-D-glucosamine. The core of this strategy is the base-catalyzed epimerization at the C-2 carbon.
Mechanistic Rationale
Under alkaline conditions, a proton is abstracted from the C-2 carbon of GlcNAc. This process is facilitated by the electron-withdrawing nature of the adjacent N-acetyl group and the anomeric center. The resulting planar enolate intermediate eliminates the stereochemical information at C-2. Subsequent reprotonation can occur from either face, leading to an equilibrium mixture of the starting GlcNAc and the desired N-acetyl-D-mannosamine (ManNAc).[6] This equilibrium typically favors the starting GlcNAc, posing a significant challenge for purification.[3][7] Enzymatic methods using N-acetylglucosamine 2-epimerases can also be employed to achieve this transformation.[8][9]
Experimental Protocol
-
Epimerization: N-acetyl-D-glucosamine is dissolved in an aqueous solution of a base, such as sodium hydroxide, and heated.[7] The reaction is monitored until equilibrium is reached.
-
Neutralization and Isolation: The reaction is carefully neutralized. The resulting mixture of ManNAc and GlcNAc is often difficult to separate by crystallization due to similar physical properties. Chromatographic separation is possible but can be challenging on a large scale.
-
Peracetylation: The crude mixture (or purified ManNAc) is subjected to peracetylation. This is achieved by treating the sugar with acetic anhydride in the presence of a catalyst. Pyridine is commonly used as both the catalyst and solvent.[5] Alternatively, acidic catalysts like sulfuric acid can be employed.[4]
-
Purification: The final product, 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose, is purified from the acetylated GlcNAc byproduct and other impurities, typically via recrystallization or silica gel chromatography.
Route 2: Synthesis from D-Mannosamine Hydrochloride
This method offers a more direct and stereochemically unambiguous path by starting with D-mannosamine, which already possesses the correct manno-configuration at C-2. The primary challenge shifts from stereocontrol to selective functionalization.
Mechanistic Rationale
The key to this synthesis is the differential reactivity of the amino group versus the hydroxyl groups. The amino group is significantly more nucleophilic and basic than the hydroxyls. This allows for a selective N-acetylation reaction under controlled conditions, leaving the hydroxyls untouched for a subsequent global O-acetylation step.
Experimental Protocol
-
Selective N-acetylation: D-mannosamine hydrochloride is dissolved in a suitable solvent, often methanol. Acetic anhydride is added, typically in the presence of a base (like sodium methoxide or an ion-exchange resin) to neutralize the hydrochloride salt and the acetic acid byproduct.[10] The reaction proceeds rapidly and selectively at the amino group to yield N-acetyl-D-mannosamine (ManNAc).
-
Global O-acetylation: Following the formation of ManNAc, the hydroxyl groups are acetylated without the need for intermediate purification. The standard procedure involves the addition of pyridine and an excess of acetic anhydride to the reaction mixture.[5] The reaction is stirred until complete conversion is observed.
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified, most commonly by recrystallization from a solvent system like ethanol, to yield the pure 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose.
Route 3: Stereospecific Synthesis from D-Mannose via Azido Intermediate
For applications demanding the highest stereochemical purity and for the synthesis of analogues, a de novo approach from a common, inexpensive sugar like D-mannose or D-glucose is often preferred. This route introduces the C-2 nitrogen functionality via a nucleophilic substitution that inverts the stereocenter.
Mechanistic Rationale
This strategy hinges on the powerful S_N2 reaction. A protected sugar is functionalized at the C-2 position with an excellent leaving group, such as a trifluoromethanesulfonyl (triflate) group. The introduction of a potent nucleophile, sodium azide (NaN₃), results in a backside attack that displaces the leaving group and cleanly inverts the stereochemistry at C-2.[11] The resulting 2-azido sugar is a versatile intermediate. The azide group serves as a precursor to the amine, which can be unmasked in a later step via reduction and subsequently acetylated.
Experimental Protocol
-
Preparation of the Triflate Precursor: D-mannose is first peracetylated with acetic anhydride and a catalyst to yield 1,2,3,4,6-penta-O-acetyl-D-mannopyranose.[12][13] This is then converted into a precursor with a free hydroxyl at C-2, such as 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.[12][13] This key intermediate is then reacted with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of pyridine at low temperatures to install the highly reactive triflate leaving group at the C-2 position.[12][14]
-
Azide Displacement (S_N2 Inversion): The 2-O-triflate derivative is reacted with a source of azide ion, such as sodium azide in a polar aprotic solvent like DMF. This step proceeds with complete inversion of configuration, yielding 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (note the change to the gluco configuration).
-
Reduction of the Azide: The 2-azido group is reduced to a 2-amino group. A common and clean method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.
-
N-acetylation: The resulting 2-amino sugar is N-acetylated in situ or after isolation using acetic anhydride to form the 2-acetamido group. Since the hydroxyl groups are already protected as acetates from the initial steps, this final transformation yields the target molecule.
Note: A similar pathway can be designed starting from a D-glucose derivative, where the azide displacement would create the desired manno-configuration.
Sources
- 1. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 3. WO2012140576A1 - N-substituted mannosamine derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 4. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose ‐6‐Phosphate Prodrugs as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The crystal structure of the N-acetylglucosamine 2-epimerase from Nostoc sp. KVJ10 reveals the true dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D- glucopyranose and the corresponding alpha-glucosyl chloride from D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Chemical-Properties-and-Applications-of-N-Acetyl-β-D-mannosamine
Abstract
N-Acetyl-β-D-mannosamine (ManNAc), a naturally occurring acetylated amino sugar, holds a critical position in glycobiology as the committed precursor to sialic acids.[1] This guide provides an in-depth exploration of the chemical properties of ManNAc, from its fundamental physicochemical characteristics to its synthesis, reactivity, and sophisticated analytical characterization. We delve into its pivotal role in the cellular sialic acid biosynthesis pathway and explore its burgeoning applications in drug development and biotechnology, including its use as a therapeutic for rare genetic disorders and as a tool for modulating protein glycosylation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this vital monosaccharide.
Introduction
N-Acetyl-β-D-mannosamine (ManNAc) is a stable, neutral hexosamine monosaccharide that serves as the primary and rate-limiting precursor for the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1] Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing crucial roles in a vast array of biological processes, including cell-cell recognition, immune response, and pathogen binding.[2][3] Given its central role in sialic acid metabolism, ManNAc has emerged as a molecule of significant interest. Its therapeutic potential is being actively investigated for treating congenital disorders of glycosylation, such as GNE myopathy, and certain kidney diseases characterized by insufficient sialylation.[1][2] Furthermore, its ability to enhance cellular sialylation has made it a valuable supplement in the biopharmaceutical industry to improve the quality and efficacy of recombinant glycoprotein therapeutics.[1] This guide offers a detailed examination of the chemical properties that underpin these biological functions and applications.
Physicochemical Properties
The identity and purity of ManNAc are defined by its distinct physicochemical properties. It is typically supplied as an off-white, crystalline solid.[4] The beta (β) configuration refers to the stereochemistry at the anomeric carbon (C-1), a key structural feature influencing its recognition by metabolic enzymes.
| Property | Value | Reference |
| IUPAC Name | N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | [4] |
| Synonyms | ManNAc, β-ManNAc, 2-(Acetylamino)-2-deoxy-β-D-mannopyranose | [4] |
| CAS Number | 7772-94-3 | [4] |
| Molecular Formula | C₈H₁₅NO₆ | [4] |
| Molecular Weight | 221.21 g/mol | [4] |
| Physical Form | Crystalline Solid | [4] |
| Melting Point | ~130°C (with decomposition) | [5] |
| Solubility | Soluble in water, PBS (5 mg/ml), DMSO (5 mg/ml), DMF (2 mg/ml) | [4] |
Chemical Synthesis and Purification
While ManNAc can be produced via enzymatic or fermentation methods, a common and scalable chemical approach is the base-catalyzed epimerization of its C-2 epimer, N-Acetyl-D-glucosamine (GlcNAc), which is readily available from chitin.[5][6] This reaction transforms the stereochemistry at the second carbon, converting the gluco- configuration to the manno- configuration.
Synthesis Workflow: Base-Catalyzed Epimerization
The causality behind this choice of synthesis rests on the thermodynamic equilibrium that can be established between the two epimers under alkaline conditions. While the equilibrium favors GlcNAc, ManNAc can be selectively crystallized from the reaction mixture, driving the reaction towards the desired product. The challenge lies in optimizing conditions to maximize the yield of ManNAc while minimizing degradation and side-product formation.
Caption: Workflow for the chemical synthesis of ManNAc via epimerization.
Experimental Protocol: Lab-Scale Synthesis via Epimerization
This protocol is adapted from established industrial processes and provides a self-validating system where purity is confirmed at the final step.[6]
-
Dissolution: Suspend N-Acetyl-D-glucosamine in an appropriate aqueous solvent system.
-
Epimerization: Add a base, such as sodium hydroxide or calcium hydroxide, to raise the pH above 9. Heat the mixture to approximately 65°C to facilitate the epimerization reaction. Monitor the reaction progress over 1-2 hours.[5][6] The use of a milder base like calcium hydroxide can improve control and reduce degradation products.[5]
-
Crystallization: Rapidly cool the reaction mixture to room temperature (~20°C). Seed the solution with pure ManNAc monohydrate crystals to initiate selective crystallization.
-
Isolation: Allow crystallization to proceed for 1-2 hours. Collect the solid product by filtration.
-
Purification: Wash the collected crystals with a chilled mixture of n-propanol and water (e.g., 85:15 v/v) to remove residual GlcNAc and other impurities.[6]
-
Drying: Dry the purified solid under vacuum at a controlled temperature (e.g., 40°C) to yield N-Acetyl-D-mannosamine monohydrate.
-
Validation: Confirm product identity and purity (>98%) using HPLC and NMR spectroscopy.
Chemical Reactivity and Stability
ManNAc is a neutral and generally stable compound under standard conditions.[1] However, its chemical behavior is dictated by its functional groups: multiple hydroxyl (-OH) groups, a secondary amide (-NHAc) group, and the hemiacetal at the anomeric carbon.
-
Stability: The molecule shows good thermal stability in aqueous solutions within a pH range of 3.0 to 10.0.[7][8][9] However, significant degradation occurs under strongly acidic (pH < 2) or strongly alkaline (pH > 11) conditions, particularly at elevated temperatures.[7][10] For long-term storage, it is recommended to keep the solid material at -20°C, protected from light.[4]
-
Reactivity:
-
Hydroxyl Groups: The hydroxyl groups can undergo typical alcohol reactions such as esterification and etherification. This allows for the synthesis of various ManNAc analogues for research purposes, such as inhibitors of sialic acid biosynthesis.[11]
-
Amide Group: The N-acetyl group is crucial for its biological activity. Modifications to this group, such as creating N-propanoyl or N-levulinoyl analogues, are tolerated by the sialic acid biosynthetic machinery, enabling metabolic glycoengineering studies.[3]
-
Anomeric Carbon: The hemiacetal group at C-1 is the most reactive site, allowing for glycosylation reactions to form β-linked mannosaminides.[11]
-
Role in Sialic Acid Biosynthesis
The primary biological significance of ManNAc lies in its role as the committed substrate for sialic acid synthesis. This multi-step enzymatic pathway is a cornerstone of cellular glycosylation.
The Sialic Acid Biosynthesis Pathway
The journey from ManNAc to an activated sialic acid donor molecule involves several key enzymatic steps primarily occurring in the cytoplasm and nucleus. The pathway's integrity is critical; defects in the bifunctional GNE enzyme lead to GNE Myopathy, a severe neuromuscular disorder.[2]
Caption: The metabolic pathway of ManNAc to sialylated glycoconjugates.
Pathway Explanation:
-
Phosphorylation: ManNAc is first phosphorylated at the 6-position by the kinase domain of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), consuming one molecule of ATP.[1]
-
Condensation: N-acetylneuraminate synthase (NANS) catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P).[3]
-
Dephosphorylation: A specific phosphatase, Neu5Ac-9-P-phosphatase (NANP), removes the phosphate group to yield Neu5Ac.[3]
-
Activation: In the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac by transferring a cytidine monophosphate (CMP) group from CTP, forming the high-energy sugar nucleotide CMP-Neu5Ac.[1]
-
Transfer: CMP-Neu5Ac is transported into the Golgi apparatus, where sialyltransferases attach the sialic acid to the terminal positions of glycan chains on proteins and lipids.[1]
Analytical Characterization
Robust analytical methods are essential for the quality control of ManNAc and for its quantification in biological matrices.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment. The chemical shifts are highly sensitive to the stereochemistry and local environment of each proton and carbon atom.
Table of Typical ¹H and ¹³C NMR Chemical Shifts for ManNAc in D₂O: [2]
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |
| Anomeric (C1) | 5.115 | 95.825 |
| C2 | 4.440 | 56.782 |
| C3 | 3.618 | 74.753 |
| C4 | 4.041 | 69.462 |
| C5 | 3.853 | 79.040 |
| C6 (CH₂) | 3.868 / 3.838 | 63.076 |
| Acetyl (CH₃) | 2.046 / 2.085 | 24.747 |
| Acetyl (C=O) | - | 178.428 |
Note: Chemical shifts can vary slightly based on solvent, pH, and temperature.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for quantifying ManNAc in various samples, from synthesis reaction mixtures to biological fluids.[12]
Experimental Protocol: HPLC Analysis of ManNAc
This protocol provides a framework for the quantitative analysis of ManNAc. The choice of a hydrophilic interaction chromatography (HILIC) column is crucial for retaining this highly polar analyte.[12]
-
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding a threefold excess of cold acetonitrile.[12]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., Cosmosil Sugar-D, 4.6 × 250 mm, 5 μm).[13]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 20 µL.[13]
-
Detection:
-
UV detection at 210 nm can be used, targeting the amide bond.[13]
-
For higher sensitivity and specificity, especially in complex matrices, coupling to a mass spectrometer (LC-MS) is recommended.[12]
-
Evaporative Light Scattering Detection (ELSD) is another viable option for non-chromophoric sugars.[14]
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure ManNAc.
-
Calculate the concentration in unknown samples by interpolating their peak areas against the standard curve. The method should be validated for linearity, accuracy, and precision.[14]
-
Applications in Research and Drug Development
The unique chemical and biological properties of ManNAc have positioned it as a valuable molecule in both therapeutic and biotechnological applications.
-
Therapeutics for GNE Myopathy: GNE myopathy is a rare genetic muscle disorder caused by mutations in the GNE gene, leading to deficient sialic acid production. Oral administration of ManNAc can bypass the defective epimerase step in the sialic acid pathway, restoring sialylation and showing promise in ameliorating disease symptoms.[2]
-
Biopharmaceutical Production: The extent of sialylation on recombinant therapeutic proteins, such as monoclonal antibodies, critically affects their serum half-life, solubility, and immunogenicity.[1] Supplementing cell culture media with ManNAc has been shown to enhance the sialylation of these biotherapeutics, improving their quality and efficacy.[1]
-
Metabolic Glycoengineering: Chemically modified ManNAc analogues, bearing bioorthogonal functional groups like azides or ketones, can be fed to cells.[3] These analogues are processed by the cell's metabolic machinery and incorporated into surface glycans. This allows for the covalent labeling of cells for imaging, tracking, or targeted drug delivery applications.
Caption: Workflow for metabolic glycoengineering using a ManNAc analogue.
Conclusion
N-Acetyl-β-D-mannosamine is more than just a simple monosaccharide; it is a key metabolic intermediate whose chemical properties are intrinsically linked to fundamental biological processes. Its stability, reactivity, and role as the committed precursor in sialic acid biosynthesis make it a molecule of profound interest. A thorough understanding of its chemistry, from synthesis to analysis, is paramount for leveraging its full potential in developing novel therapeutics for glycosylation disorders and for optimizing the production of next-generation biopharmaceutical drugs. As research in glycobiology continues to expand, the importance of ManNAc in science and medicine is set to grow even further.
References
-
Wikipedia. N-Acetylmannosamine. [Link]
-
Biological Magnetic Resonance Bank (BMRB). N-Acetyl-D-mannosamine. [Link]
-
ResearchGate. Simple and Large-Scale Production of N-Acetylneuraminic Acid and N-Acetyl-D-Mannosamine. [Link]
-
National Center for Biotechnology Information. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. [Link]
-
MDPI. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. [Link]
-
PubChem. N-Acetyl-D-Mannosamine. [Link]
-
PubMed. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. [Link]
-
PubMed. Complete assignment of 1H and 13C nuclear magnetic resonance chemical shifts of beta-1,2-linked mannooligosaccharides isolated from the phosphomannan of the pathogenic yeast Candida albicans NIH B-792 strain. [Link]
-
MDPI. N-Acetylglucosamine: Production and Applications. [Link]
-
ResearchGate. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. [Link]
-
ACS Publications. Preparation of N-Acetyl-D-mannosamine (2-Acetamido-2-deoxy-D-mannose) and D-Mannosamine Hydrochloride (2-Amino-2-deoxy-D-mannose)1. [Link]
- Google Patents.
-
MDPI. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001129). [Link]
-
PubMed. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods. [Link]
-
SciSpace. A Simplified Preparation of N-Acetyl-D-glucosamine. [Link]
-
ResearchGate. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods. [Link]
-
National Center for Biotechnology Information. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. [Link]
Sources
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. bmse000056 N-Acetyl-D-mannosamine at BMRB [bmrb.io]
- 3. mdpi.com [mdpi.com]
- 4. N-Acetyl-D-Mannosamine | C8H15NO6 | CID 439281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents [patents.google.com]
- 7. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Metabolic Glycoengineering Using Azido-Sugars
Topic: 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-beta-D-mannose and its Analogs as Glycoprotein Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reprogramming the Cell Surface
Metabolic Glycoengineering (MGE) is a powerful chemical biology technique that enables the modification of cell surface glycans by introducing unnatural monosaccharide precursors into cellular metabolic pathways.[1][2] This process allows for the display of unique chemical reporters on the cell surface, which can be used for a myriad of applications, including in vivo cell tracking, targeted drug delivery, and modulating cellular interactions.[3][4]
This guide focuses on the application of peracetylated mannosamine analogs, specifically the widely-used azido-functionalized derivative, 1,3,4,6-Tetra-O-acetyl-N-azidoacetyl-D-mannosamine (Ac4ManNAz) . This compound serves as a powerful tool for introducing a bioorthogonal azide handle into the sialic acid biosynthesis pathway, enabling precise, covalent modification of cell surface glycoproteins.[5][6] We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss data interpretation and key applications in research and therapeutics.
Mechanism of Action: Hijacking the Sialic Acid Pathway
The remarkable utility of Ac4ManNAz lies in its ability to be processed by the cell's natural sialic acid biosynthetic machinery.[7][8] The sialic acid pathway shows a remarkable tolerance for precursors with modifications to the N-acyl group, which is exploited by MGE.[7][8]
The process unfolds in a series of well-defined steps:
-
Cellular Uptake and Deacetylation: The peracetylated form of the sugar (e.g., Ac4ManNAz) readily crosses the cell membrane due to its increased lipophilicity. Once inside the cytosol, non-specific esterases cleave the acetyl groups, releasing the active N-azidoacetylmannosamine (ManNAz).
-
Metabolic Conversion: The liberated ManNAz is then hijacked by the enzymes of the sialic acid biosynthetic pathway. It is phosphorylated and ultimately converted into the corresponding CMP-sialic acid analog, CMP-N-azidoacetylneuraminic acid (CMP-SiaNAz).[9][10] This activation step occurs in the nucleus.[10]
-
Glycosylation in the Golgi: The CMP-SiaNAz is transported into the Golgi apparatus, where sialyltransferases recognize it as a substrate. These enzymes then transfer the azido-sialic acid (SiaNAz) onto the termini of glycan chains on newly synthesized glycoproteins and glycolipids.[11]
-
Cell Surface Display: Finally, these modified glycoconjugates traffic to the plasma membrane, displaying the unnatural azido-sialic acids on the cell surface, ready for bioorthogonal ligation.[12]
Caption: Workflow for metabolic labeling and bioorthogonal detection.
Data Analysis and Interpretation
Quantitative and qualitative assessment is crucial for validating the success of the labeling experiment.
-
Fluorescence Microscopy: Provides spatial information, confirming that the fluorescence signal is localized to the cell surface, as expected for glycoprotein labeling.
-
Flow Cytometry: Offers a quantitative measure of the labeling efficiency across a large cell population. [13]By comparing the fluorescence intensity of Ac4ManNAz-treated cells to control cells, one can determine the fold-increase in signal, providing a robust metric of incorporation. [14] Table 1: Representative Quantitative Data from Flow Cytometry
| Cell Treatment | Precursor Conc. (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Untreated Control | 0 | 150 | 1.0 |
| Ac4ManNAz | 10 | 3,500 | 23.3 |
| Ac4ManNAz | 25 | 8,200 | 54.7 |
| Ac4ManNAz | 50 | 15,500 | 103.3 |
Note: These are illustrative values. Actual results will vary depending on cell type, incubation time, and detection reagents.
Troubleshooting and Self-Validation:
-
Problem: Low or no signal.
-
Cause: Insufficient incubation time or precursor concentration; poor cell health; inefficient detection reaction.
-
Solution: Increase incubation time/concentration (while monitoring for toxicity); confirm cell viability; check the quality and concentration of the click chemistry probe. [15]* Problem: High background in control cells.
-
Cause: Non-specific binding of the fluorescent probe.
-
Solution: Increase the number of washing steps; include a blocking step (e.g., with BSA) before adding the probe; titrate the probe to a lower concentration.
-
-
Problem: Evidence of cytotoxicity.
-
Cause: Precursor concentration is too high.
-
Solution: Reduce the concentration of Ac4ManNAz. Studies suggest 10 µM is a safe and effective starting point for many cell lines. [12]Perform a dose-response curve and assess cell viability (e.g., using a Trypan Blue or MTT assay).
-
Applications in Research and Drug Development
The ability to chemically tag cell surface glycans has opened doors to numerous applications:
-
Cell and Exosome Tracking: Labeled cells or exosomes can be tracked in vivo to study migration, biodistribution, and therapeutic efficacy. [3][16]* Glycoproteomic Analysis: The azide handle allows for the enrichment of sialoglycoproteins from complex lysates using biotinylated probes and streptavidin affinity purification, enabling identification by mass spectrometry. [6]* Targeted Drug Delivery: Cells can be engineered to display azide groups, which can then be used to "click" on targeting ligands or drug-loaded nanoparticles, effectively programming cell-cell interactions or directing therapies. [17][18]* Cancer Therapy and Diagnosis: Given that altered sialylation is a hallmark of many cancers, MGE can be used to visualize tumors or to deliver targeted therapeutics. [4][19]
Conclusion
Metabolic glycoengineering with azido-sugar precursors like Ac4ManNAz is a versatile and robust platform for studying and manipulating cell surface glycosylation. By understanding the underlying metabolic pathway and carefully optimizing experimental parameters, researchers can reliably install bioorthogonal chemical reporters onto living cells. This technique provides a gateway to a deeper understanding of glycan biology and offers innovative solutions for diagnostics, cell-based therapies, and targeted drug delivery.
References
-
Sialic acid synthesis pathway. (n.d.). PFOCR. Retrieved from [Link]
- Almaraz, A., et al. (2012). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 22(9), 1135-1148.
- Sparks, S. E., & Tifft, C. J. (2020). GNE Myopathy. In GeneReviews®.
- Luchansky, S. J., et al. (2003).
- Zhang, Y., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7147-7161.
-
Hu, Y., et al. (2021). Overview of the sialic acid biosynthetic pathway. ResearchGate. Retrieved from [Link]
- Moremen, K. W., & Tiemeyer, M. (2023). User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems. Journal of Biological Chemistry, 299(3), 102941.
- BenchChem. (n.d.). Application Notes: Biotinylation of Cell Surface Glycans via Metabolic Labeling with Ac4ManNAz. BenchChem.
- Kim, Y. H., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1164-1176.
- Agrahari, A. K., et al. (2024). Growing Impact of Bioorthogonal Click Chemistry in Cell Surface Glycan Labeling. Current Organic Chemistry, 28(6), 495-517.
- Pan, Y. L., et al. (2018). Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface. ACS Omega, 3(11), 15159-15166.
-
Yang, Y., et al. (2021). Experimental workflow. (1) Metabolic labeling of cells with the mannose... ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. Retrieved from [Link]
- Yarema, K. J. (2023). Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans. Current Protocols, 3(10), e915.
- Li, Z., et al. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Bioengineering and Biotechnology, 10, 828859.
- Gray, M. A., et al. (2019). Exploiting metabolic glycoengineering to advance healthcare.
- Gessner, M., et al. (2021). Metabolic Glycoengineering of Cell-Derived Matrices and Cell Surfaces: A Combination of Key Principles and Step-by-Step Procedures. ACS Biomaterials Science & Engineering, 7(8), 3538-3551.
- Choi, H., et al. (2019). Facile Metabolic Glycan Labeling Strategy for Exosome Tracking.
-
Gray, M. A., et al. (2019). Exploiting metabolic glycoengineering to advance healthcare. ResearchGate. Retrieved from [Link]
-
Hazemi, M. E., et al. (2023). Bioorthogonal reactions commonly used for labeling glycans. ResearchGate. Retrieved from [Link]
- Yarema, K. J. (2015). Metabolic glycoengineering bacteria for therapeutic, recombinant protein, and metabolite production applications. Biotechnology and Bioengineering, 112(8), 1531-1542.
- Li, Z., et al. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Bioengineering and Biotechnology, 10, 828859.
- BenchChem. (n.d.). A Comparative Guide to N-Azidoacetylgalactosamine (GalNAz) and Ac4ManNAz for Metabolic Labeling of Sialic Acids. BenchChem.
- Lee, H. J., et al. (2014). Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(5), 546-557.
- Li, J., et al. (2023). Advancing cell surface modification in mammalian cells with synthetic molecules. Chemical Science, 14(44), 12384-12406.
- Rausch, L., et al. (2021). Chemical Cell Surface Modification and Analysis of Nanoparticle-Modified Living Cells.
- Reichhardt, M. P., et al. (2021). Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. International Journal of Molecular Sciences, 22(6), 2855.
- Dold, J. E. G. A., & Wittmann, V. (2020). Metabolic Glycoengineering with Azide- and Alkene-Modified Hexosamines: Quantification of Sialic Acid Levels. ChemBioChem, 21(11), 1599-1607.
- Dold, J. E. G. A., & Wittmann, V. (2015). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. Chimia (Aarau), 69(7-8), 434-441.
- Zhang, Y., et al. (2022).
- Lee, H. J., et al. (2014). Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(5), 546-557.
- Wittmann, V. (2017). How to trace glycoproteins in living cells? Metabolic glycoengineering provides the answer. Research Outreach.
- Yarema, K. J. (2023). Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans. Current Protocols, 3(10), e915.
- Gygax, D., & Spohr, U. (1991). A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose and the corresponding alpha-glucosyl chloride from D-mannose.
- Chem-Impex. (n.d.). 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. Chem-Impex.
- CD BioGlyco. (n.d.). 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. CD BioGlyco.
- Sigma-Aldrich. (n.d.). 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride. Sigma-Aldrich.
- Biosynth. (n.d.). Tetra-O-acetyl-2-acetamido-2-deoxy-b-D-mannose. Biosynth.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
- 4. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sialic acid synthesis pathway [pfocr.wikipathways.org]
- 10. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages [thno.org]
- 14. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advancing cell surface modification in mammalian cells with synthetic molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04597H [pubs.rsc.org]
- 19. How to trace glycoproteins in living cells? Metabolic glycoengineering provides the answer [researchfeatures.com]
A Technical Guide to the Role of Beta-D-Mannose Derivatives in Sialic Acid Biosynthesis
Preamble: The Significance of the Sialome
In the intricate landscape of cellular communication, the glycome represents a critical layer of biological information. At the outermost termini of this complex network reside the sialic acids, a diverse family of nine-carbon carboxylated monosaccharides. The collective expression of these sugars, termed the "sialome," is a dynamic interface that governs a vast array of physiological and pathological processes. Sialic acids modulate cell-cell interactions, influence protein stability and function, and are exploited by pathogens for host cell entry.[1] Consequently, the ability to precisely manipulate the sialome holds immense therapeutic and research potential. This guide provides an in-depth technical exploration of how beta-D-mannose derivatives serve as powerful tools to probe and modulate the sialic acid biosynthetic pathway, a strategy known as metabolic glycoengineering (MGE).
The Canonical Sialic Acid Biosynthesis Pathway: A Primer
Understanding the role of mannose derivatives necessitates a firm grasp of the endogenous pathway for N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. The de novo synthesis of Neu5Ac is a cytosolic process that begins with UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine pathway.[2]
The key, rate-limiting enzyme in this pathway is the bifunctional UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE/MNK).[3][4]
-
Epimerization: The GNE domain catalyzes the conversion of UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc).[5] This is the committed step for sialic acid synthesis.
-
Phosphorylation: The MNK domain then phosphorylates ManNAc at the C6 position to produce ManNAc-6-phosphate (ManNAc-6-P).[4]
-
Condensation & Dephosphorylation: Subsequently, N-acetylneuraminate synthase (NANS) condenses ManNAc-6-P with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). This is then dephosphorylated by a specific phosphatase (NANP) to yield cytosolic Neu5Ac.[6]
-
Activation and Transport: Finally, in the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac to its nucleotide sugar form, CMP-Neu5Ac. This activated sugar is then transported into the Golgi apparatus, where sialyltransferases attach it to terminal positions on glycoproteins and glycolipids.[5]
A critical feature of this pathway is the feedback inhibition of the GNE epimerase activity by CMP-Neu5Ac, which provides tight regulation of sialic acid production.[7]
Mannose Derivatives as Precursors and Modulators
The sialic acid biosynthetic pathway exhibits a remarkable promiscuity, allowing it to process analogs of its natural intermediates.[8] This forms the basis of metabolic glycoengineering, where cells are supplied with unnatural precursor sugars to be metabolized and incorporated into cell surface glycans.[9][10] Beta-D-mannose derivatives, particularly N-acyl-modified mannosamines, are the preferred tools for this purpose.[6][8]
Mechanism of Action
Exogenously supplied mannose derivatives are transported into the cell and enter the sialic acid pathway, effectively bypassing the initial GNE epimerase step and its feedback inhibition by CMP-Neu5Ac.[3][8]
-
N-acetyl-D-mannosamine (ManNAc): Supplementing cells with ManNAc directly fuels the pathway downstream of the rate-limiting GNE step. This is the foundational strategy for rescuing hyposialylation in diseases like GNE Myopathy.[3][11]
-
Peracetylated Derivatives (e.g., Ac₄ManNAc): A significant challenge with hydrophilic monosaccharides is their poor cell permeability. To overcome this, hydroxyl groups are acetylated, rendering the molecule lipophilic. Peracetylated ManNAc (Ac₄ManNAc) readily crosses the cell membrane. Once inside, cytosolic esterases cleave the acetyl groups, releasing ManNAc to be phosphorylated by the MNK domain of GNE.[12][13] This strategy dramatically increases the efficiency of intracellular delivery, with Ac₄ManNAc showing up to 600 times the cellular uptake efficiency of standard ManNAc.[13][14]
-
N-acyl Modified Analogs (e.g., ManNProp, ManNAz): By modifying the N-acetyl group of mannosamine, researchers can introduce non-natural sialic acids onto the cell surface.[9][10] For example, N-propanoyl-D-mannosamine (ManNProp) is metabolized to N-propanoylneuraminic acid (Neu5Prop).[8] Derivatives containing bioorthogonal chemical reporters, like the azide group in N-azidoacetylmannosamine (ManNAz), are particularly powerful.[12][15] Once displayed on the cell surface, the azide can be selectively tagged with probes via copper-catalyzed or copper-free "click chemistry," enabling visualization and proteomic analysis of sialylated molecules.[15]
Causality in Derivative Design: Why Peracetylate?
The choice to use a peracetylated derivative like Ac₄ManNAc over ManNAc is a clear example of rational experimental design rooted in overcoming a specific biological barrier.
-
Problem: The plasma membrane is a lipid bilayer, largely impermeable to polar molecules like sugars.
-
Solution: Mask the polar hydroxyl groups with nonpolar acetyl esters.
-
Result: The molecule becomes lipid-soluble, allowing for efficient passive diffusion into the cell.
-
Validation: The intracellular concentration of the precursor sugar achieved with Ac₄ManNAc is significantly higher than with an equivalent dose of ManNAc, leading to a more robust increase in total sialic acid levels.[14] This enhanced bioavailability is critical for achieving therapeutic effects in vivo.[14]
Therapeutic Spotlight: GNE Myopathy
GNE Myopathy, also known as Hereditary Inclusion Body Myopathy (HIBM), is an autosomal recessive disorder caused by mutations in the GNE gene.[3] These mutations impair the epimerase and/or kinase activity of the GNE enzyme, leading to a systemic deficit in sialic acid biosynthesis and hyposialylation of key muscle glycoproteins.[3][4]
Supplementation with sialic acid precursors is the primary therapeutic strategy. ManNAc is an orphan drug currently in clinical trials for GNE Myopathy.[16] By providing the direct substrate for the second step of the pathway (phosphorylation by the MNK domain), ManNAc administration bypasses the deficient epimerase function.[11][17] Clinical studies have shown that oral ManNAc is safe, increases plasma sialic acid levels, improves muscle sialylation, and may slow the functional decline in patients.[3][16][18]
| Therapeutic Agent | Mechanism | Status/Key Finding | Reference |
| N-acetyl-D-mannosamine (ManNAc) | Bypasses the deficient GNE epimerase step. | Phase 2/3 clinical trials show it increases sialylation and may reduce disease progression. | [11][16] |
| Aceneuramic Acid (Sialic Acid) | Direct product replacement. | Approved in Japan (Acenobel); provides exogenous sialic acid for the salvage pathway. | [3][17] |
| Peracetylated ManNAc (Ac₄ManNAc) | Bypasses GNE epimerase with enhanced cell permeability. | Preclinical studies in mouse models show highly efficient rescue of muscle phenotype. | [14] |
Experimental Protocols & Methodologies
A core requirement for studying the effects of mannose derivatives is the ability to accurately quantify changes in cellular sialylation. The gold-standard method involves fluorescent labeling with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by reverse-phase HPLC analysis.[19][20]
Workflow for Quantifying Total Sialic Acid
This protocol provides a self-validating system for assessing the impact of a mannose derivative on total cellular sialylation.
Step-by-Step Protocol: DMB-HPLC Analysis
Objective: To quantify the total amount of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) in glycoprotein samples after treatment with mannose derivatives.
I. Sialic Acid Release (Sample Preparation)
-
Harvest Cells: Prepare cell pellets from untreated (vehicle control) and derivative-treated cultures. Approximately 1-5 x 10⁶ cells are typically sufficient.
-
Acid Hydrolysis: Resuspend cell pellets in 100 µL of 2 M acetic acid.[20]
-
Expert Insight: Mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours) is crucial. It efficiently cleaves terminal sialic acids while preserving their N-acyl and O-acetyl modifications, which stronger acids like TFA would destroy.[21]
-
-
Incubation: Tightly cap the tubes and incubate at 80°C for 2 hours.[20]
-
Clarification: Cool samples to room temperature. Centrifuge at 10,000 x g for 5 minutes to pellet debris. The supernatant contains the released sialic acids.
II. DMB Labeling
-
Critical Note: The DMB reagent is light-sensitive and the labeled product degrades over time. Prepare the labeling reagent fresh and protect all samples from light.[19]
-
Prepare Labeling Reagent: Prepare the DMB labeling solution according to manufacturer protocols or established literature methods. A typical solution contains DMB, sodium hydrosulfite (a reducing agent), and 2-mercaptoethanol in an acidic buffer.[20]
-
Labeling Reaction: In a microcentrifuge tube, mix an aliquot of your sialic acid-containing supernatant (e.g., 20-50 µL) with an equal volume of freshly prepared DMB Labeling Reagent.
-
Incubation: Incubate the reaction at 50°C for 2.5-3 hours in the dark.[19][20]
-
Termination: Stop the reaction by adding a larger volume of water (e.g., 400 µL). The samples are now ready for HPLC analysis or can be stored at 4°C in the dark for analysis within 24-72 hours.[19][21]
III. RP-HPLC Analysis
-
System Setup: Use a reverse-phase C18 column. The mobile phase is typically an isocratic or gradient mixture of acetonitrile, methanol, and water.[19]
-
Detection: Use a fluorescence detector with an excitation wavelength of ~373 nm and an emission wavelength of ~448 nm.
-
Standard Curve: Prepare a serial dilution of quantitative Neu5Ac and Neu5Gc standards (available commercially) and label them with DMB in parallel with your samples. Run these standards to generate a calibration curve of peak area versus concentration.[21]
-
Sample Injection: Inject the labeled samples. Identify peaks by comparing their retention times to the standards.
-
Quantitation: Integrate the peak areas for Neu5Ac and Neu5Gc in your samples and calculate their concentrations using the linear regression formula from your standard curve. Normalize the results to the initial amount of protein or cell number.
IV. Self-Validation and Controls
-
Negative Control: A vehicle-only treated cell sample establishes the baseline sialylation level.
-
Positive Control: A sample treated with a known effective precursor like ManNAc or Ac₄ManNAc validates that the experimental system (cell uptake, metabolism, analysis) is working.
-
System Suitability: A commercially available sialic acid reference panel, containing a mixture of different sialic acid types, should be run to confirm column performance and peak identification.[20][22]
Future Directions and Conclusion
The study of beta-D-mannose derivatives continues to push the boundaries of glycobiology. The development of novel analogs with unique chemical functionalities will further enhance our ability to visualize, track, and manipulate sialylated molecules in living systems. In the therapeutic arena, while ManNAc and sialic acid supplementation show promise for GNE Myopathy, the superior pharmacokinetics of peracetylated derivatives like Ac₄ManNAc suggest they may offer enhanced efficacy, a hypothesis that warrants further clinical investigation.[14]
References
-
Wratil, P. R., & Horstkorte, R. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments, (129). Available at: [Link][9][10]
-
Büll, C., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Glycobiology, 29(6), 475-485. Available at: [Link][6]
-
ResearchGate. (n.d.). Sialic acid biosynthesis pathway and entry points of ManNAc and sialic acid analogues. Available at: [Link][23]
-
ResearchGate. (n.d.). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. Available at: [Link][1]
-
ResearchGate. (n.d.). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Available at: [Link][24]
-
Agilent. (n.d.). SIGNAL™ DMB LABELING KIT. Available at: [Link][19]
-
Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Available at: [Link][20]
-
Lee, H., et al. (2024). Decoding GNE Myopathy: From Molecular Basis to Therapeutic Advances. Journal of Clinical Neurology, 20(3), 324-336. Available at: [Link][3]
-
Hinderlich, S., et al. (2004). UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE): A master regulator of sialic acid synthesis. Topics in Current Chemistry, 234, 185-212. Available at: [Link][4]
-
Neuromuscular Disease Foundation. (2023). Available Treatments & clinical trials. Available at: [Link][11]
-
Neuromuscular Disease Foundation. (2024). Potential Treatments for GNE Myopathy. Available at: [Link][17]
-
Ludger Ltd. (n.d.). Analysis of Sialic Acids in Biopharmaceuticals. Available at: [Link][21]
-
Agilent. (2020). Rapid High Throughput Profiling and Quantitation of Sialic Acids in Biotherapeutics. Available at: [Link][22]
-
ResearchGate. (n.d.). Some unnatural modified monosaccharides reported as inhibitors of GNE/MNK kinase. Available at: [Link][25]
-
Institut de Myologie. (2021). ManNAc in GNE myopathy: new positive results. Available at: [Link][18]
-
Keppler, O. T., et al. (2001). Biochemical engineering of the N-acyl side chain of sialic acid: biological implications. Glycobiology, 11(2), 11R-18R. Available at: [Link][8]
-
Gorenflos López, J. L., et al. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Chemical Science, 14(12), 3169-3176. Available at: [Link][12]
-
Du, J., et al. (2009). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 19(12), 1382-1401. Available at: [Link][2]
-
Liu, A., et al. (2012). Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs. PLoS ONE, 7(4), e35264. Available at: [Link][13]
-
Hinderlich, S., et al. (2004). UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis. PMC. Available at: [Link][5]
-
Malicdan, M. C. V., et al. (2012). Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy. Journal of Biological Chemistry, 287(44), 37458-37465. Available at: [Link][14]
-
Sun, R., et al. (2025). ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis. mAbs, 17(1). Available at: [Link][7]
-
Carrillo, N., et al. (2021). Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study. Genetics in Medicine, 23(10), 1956-1964. Available at: [Link][16]
-
ResearchGate. (n.d.). (A) Introduction of Ac4ManNAz to the sialic acid biosynthesis pathway. Available at: [Link][15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Decoding GNE Myopathy: From Molecular Basis to Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curegnem.org [curegnem.org]
- 12. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]
- 13. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. curegnem.org [curegnem.org]
- 18. ManNAc in GNE myopathy: new positive results - Institut de Myologie [institut-myologie.org]
- 19. agilent.com [agilent.com]
- 20. waters.com [waters.com]
- 21. ludger.com [ludger.com]
- 22. lcms.cz [lcms.cz]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Analysis of Peracetylated N-acetylmannosamine
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The "Why" Behind the Molecule
Peracetylated N-acetylmannosamine (also known as 1,3,4,6-tetra-O-acetyl-N-acetylmannosamine or Ac4ManNAc) is more than just a protected sugar. It is a key player in the field of metabolic glycoengineering. As a cell-permeable precursor to N-acetylmannosamine (ManNAc), it hijacks the sialic acid biosynthetic pathway, enabling researchers to study and manipulate cell-surface glycosylation.[1][2] Sialic acids are terminal monosaccharides on glycoproteins and glycolipids that mediate a vast array of cellular processes, from immune responses to cancer progression.[3][4][5] The therapeutic potential of Ac4ManNAc has been demonstrated in rescuing the muscle phenotype in mouse models of sialic acid-deficient myopathies, making its precise structural characterization a matter of clinical significance.[6][7]
This guide eschews a generic template, instead adopting a logical, field-tested workflow that reflects how a seasoned analytical scientist would approach the structural confirmation of this molecule. We will move from synthesis to a multi-pronged analytical strategy, emphasizing the synergy between techniques to build an unassailable structural proof.
Section 1: Synthesis and the Importance of Isomeric Purity
The journey to structural elucidation begins with synthesis. Peracetylated ManNAc is typically synthesized from D-mannosamine hydrochloride through a sequence of reactions that first protect the hydroxyl groups with acetyl esters, followed by N-acylation.[8][9] A common method involves peracetylation using acetic anhydride in the presence of a catalyst.[9][10]
The choice of catalyst (acidic vs. basic) can significantly influence the anomeric distribution (the ratio of α and β isomers) of the final product.[10] Since the biological activity can differ between anomers, understanding and controlling this mixture is paramount. Therefore, the primary goal of structural analysis is not just to confirm the presence of Ac4ManNAc, but to definitively identify the anomeric configuration and quantify the purity of the synthesized batch.
Section 2: The Core Analytical Triad: NMR, MS, and Crystallography
No single technique can provide a complete structural picture. True confidence is achieved by integrating data from complementary methods. Our core strategy relies on Nuclear Magnetic Resonance (NMR) for connectivity and stereochemistry, Mass Spectrometry (MS) for molecular weight confirmation, and, when possible, X-ray Crystallography for absolute structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For Ac4ManNAc, a suite of NMR experiments is required to assign every proton and carbon, confirming the pyranose ring structure, the location of all five acetyl groups, and the anomeric configuration.
Causality Behind Experimental Choices:
-
¹H NMR: Provides the initial overview of all protons. The chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) of the ring protons are highly sensitive to their stereochemical environment. The anomeric proton (H-1) is particularly diagnostic.
-
¹³C NMR: Reveals the carbon skeleton of the molecule, confirming the presence of the pyranose ring carbons, the N-acetyl group, and the four O-acetyl groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for a complete, trustworthy assignment.
-
COSY (Correlation Spectroscopy): Maps proton-proton couplings, allowing us to "walk" around the sugar ring from one proton to its direct neighbor (e.g., from H-1 to H-2, H-2 to H-3, etc.), unequivocally establishing the connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, linking the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the location of the acetyl groups by correlating the carbonyl carbons of the acetate esters to the ring protons.
-
Caption: Integrated NMR workflow for Ac4ManNAc.
Expected ¹H NMR Data for Peracetylated N-acetylmannosamine (β-anomer in CDCl₃)
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.7 - 5.9 | d | ~1.5 - 2.5 |
| H-2 | 4.5 - 4.7 | ddd | J₁,₂ ≈ 2.0, J₂,₃ ≈ 4.5, JNH,₂ ≈ 9.0 |
| H-3 | 5.2 - 5.4 | dd | J₂,₃ ≈ 4.5, J₃,₄ ≈ 9.5 |
| H-4 | 5.0 - 5.2 | t | J₃,₄ ≈ J₄,₅ ≈ 9.5 |
| H-5 | 3.9 - 4.1 | m | - |
| H-6a | 4.2 - 4.3 | dd | J₅,₆a ≈ 5.5, J₆a,₆b ≈ 12.5 |
| H-6b | 4.0 - 4.2 | dd | J₅,₆b ≈ 2.5, J₆a,₆b ≈ 12.5 |
| NH | 5.8 - 6.2 | d | JNH,₂ ≈ 9.0 |
| OAc (4x CH₃) | 1.9 - 2.2 | 4 x s | - |
| NAc (1x CH₃) | 1.8 - 2.0 | s | - |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides orthogonal data that validates the molecular formula. The peracetylated form of ManNAc is amenable to several ionization techniques.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for generating intact molecular ions. In positive ion mode, Ac4ManNAc is typically observed as a sodium adduct ([M+Na]⁺) or a protonated molecule ([M+H]⁺). This provides a rapid and accurate confirmation of the molecular weight.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While requiring derivatization for the non-peracetylated form, GC-MS can be used to analyze the peracetylated product directly.[11] It is excellent for assessing purity and separating potential isomers, providing a distinct retention time and fragmentation pattern that serves as a fingerprint for the molecule.[9]
-
High-Resolution Mass Spectrometry (HRMS): Using instruments like a Time-of-Flight (TOF) or Orbitrap analyzer provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition and distinguishing Ac4ManNAc from isobaric impurities.
Caption: Complementary MS approaches for Ac4ManNAc.
Expected Mass Spectrometry Data for C₁₆H₂₃NO₉ (Monoisotopic Mass: 389.1373)
| Ionization Mode | Adduct | Expected m/z (Monoisotopic) | Interpretation |
| ESI (+) | [M+H]⁺ | 390.1446 | Protonated Molecule |
| ESI (+) | [M+Na]⁺ | 412.1265 | Sodium Adduct |
| ESI (+) | [M+K]⁺ | 428.0999 | Potassium Adduct |
X-ray Crystallography: The Unambiguous Arbiter
When a single, high-quality crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule. This technique is the gold standard for resolving any ambiguity in stereochemistry, particularly the anomeric configuration and the conformation of the pyranose ring. While not always feasible as a routine quality control method, it is invaluable for creating a definitive reference standard. Crystal structures of the related N-acetylmannosamine kinase in complex with ManNAc highlight the power of this technique in understanding molecular interactions at an atomic level.[5][12]
Section 3: Standard Operating Protocols (SOPs)
Trustworthiness in science is built on reproducible methods. The following protocols are designed to be self-validating systems for the analysis of Ac4ManNAc.
SOP 1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Ac4ManNAc sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is ideal due to its excellent solubilizing power for the acetylated sugar and minimal spectral overlap.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (500 MHz Spectrometer):
-
Lock and shim the instrument on the deuterium signal of the solvent.
-
Acquire a standard ¹H NMR spectrum with 16-32 scans.
-
Acquire a ¹³C NMR spectrum with proton decoupling (e.g., zgpg30) for 1024-2048 scans.
-
Acquire a 2D gCOSY experiment to establish ¹H-¹H correlations.
-
Acquire a 2D gHSQCAD experiment to establish ¹H-¹³C one-bond correlations.
-
Acquire a 2D gHMBCAD experiment to establish long-range ¹H-¹³C correlations. Set the long-range coupling delay (D6) to optimize for J-couplings of 8-10 Hz.
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Integrate the ¹H spectrum to confirm proton ratios. The five acetyl singlets should each integrate to 3H relative to the single ring protons.
-
Assign all signals using the combined information from the 1D and 2D spectra, starting from the anomeric proton (H-1).
-
SOP 2: LC-MS Sample Preparation and Analysis
-
Sample Preparation:
-
Prepare a stock solution of Ac4ManNAc at 1 mg/mL in acetonitrile.
-
Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 acetonitrile:water.
-
-
Instrumentation (HILIC-ESI-QTOF MS):
-
LC System: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining this polar analyte.[13]
-
Column: BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS System (Positive ESI Mode):
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Gas Flow: As per instrument recommendation.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected adducts (e.g., m/z 412.1265 for [M+Na]⁺).
-
Verify that the measured mass in the resulting spectrum is within 5 ppm of the theoretical mass.
-
Confirm the purity of the sample by observing the absence of significant extraneous peaks in the total ion chromatogram (TIC).
-
Conclusion
The structural analysis of peracetylated N-acetylmannosamine is a critical step in its application for research and drug development. A rigorous, multi-technique approach, grounded in the fundamental principles of NMR and MS, is essential for guaranteeing its identity, purity, and isomeric form. By following the integrated workflow and protocols outlined in this guide, researchers can achieve a high degree of confidence in their material, ensuring the validity and reproducibility of their subsequent biological experiments.
References
-
Sampathkumar, S.-G., Jones, M. B., Meledeo, M. A., Campbell, C. T., & Hsieh-Wilson, L. C. (2006). Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids. Nature Protocols. Available at: [Link]
-
Li, Y., Chen, X., & Wang, J. (2020). Cytotoxicity evaluation of the peracetylated N-acetylmannosamine derivatives. ResearchGate. Available at: [Link]
-
Schwarzkopf, M., et al. (2018). Chemical synthesis of peracetylated N-acyl-ManN derivatives. ResearchGate. Available at: [Link]
-
de Graaf, M., van der Vuurst de Vries, A.-R., & Wiertz, E. J. H. J. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Radboud Repository. Available at: [Link]
-
Malicdan, M. C. V., et al. (2012). Peracetylated N-acetylmannosamine, a synthetic sugar molecule, efficiently rescues muscle phenotype and biochemical defects in mouse model of sialic acid-deficient myopathy. Journal of Biological Chemistry, 287(4), 2689–2705. Available at: [Link]
-
Wikipedia. (n.d.). N-Acetylmannosamine. Wikipedia. Available at: [Link]
-
Malicdan, M. C. V., et al. (2012). Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy. Journal of Biological Chemistry. Available at: [Link]
-
Flynn, M. J., et al. (2022). Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of... ResearchGate. Available at: [Link]
-
Shrestha, A., et al. (2024). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Publication Corporation. Available at: [Link]
-
Wang, J., et al. (2016). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. Journal of Chromatography B, 1009-1010, 80-87. Available at: [Link]
-
Hannibal-Bach, H. K., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry. Available at: [Link]
-
Bär, C., et al. (2012). Crystal structures of N-acetylmannosamine kinase provide insights into enzyme activity and inhibition. Journal of Biological Chemistry, 287(17), 14095-14105. Available at: [Link]
-
Bär, C., et al. (2012). Crystal Structures of N-Acetylmannosamine Kinase Provide Insights into Enzyme Activity and Inhibition. Journal of Biological Chemistry. Available at: [Link]
-
SpectraBase. (n.d.). N-Acetyl-mannosamine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 5. Crystal Structures of N-Acetylmannosamine Kinase Provide Insights into Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peracetylated N-acetylmannosamine, a synthetic sugar molecule, efficiently rescues muscle phenotype and biochemical defects in mouse model of sialic acid-deficient myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Crystal structures of N-acetylmannosamine kinase provide insights into enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Sialylation: A Technical Guide to N-acetyl-d-mannosamine Metabolism
Foreword: The Significance of a Singular Sugar
In the intricate symphony of cellular signaling and recognition, the sialic acids, terminal monosaccharides on glycoproteins and glycolipids, play a concertmaster's role. Their negative charge and strategic location govern a vast array of biological processes, from immune responses to neural development.[1] At the heart of this molecular orchestra lies N-acetyl-d-mannosamine (ManNAc), the committed precursor to sialic acid biosynthesis.[2] A thorough understanding of ManNAc metabolism is therefore not merely an academic exercise; it is a fundamental prerequisite for researchers, scientists, and drug development professionals seeking to modulate cellular function and combat a range of pathologies, including congenital disorders of glycosylation and certain cancers.[1][3] This in-depth technical guide provides a comprehensive exploration of the core biochemistry of ManNAc metabolism, offering both foundational knowledge and practical insights for laboratory application.
I. The Central Axis: Sialic Acid Biosynthesis
In vertebrates, the metabolic journey of ManNAc is predominantly a one-way street leading to the synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[1][4] This pathway is initiated and meticulously controlled by a single bifunctional enzyme: UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[4][5]
The Gatekeeper Enzyme: GNE
The GNE enzyme is a remarkable molecular machine, housing two distinct catalytic domains that execute the first two committed steps in sialic acid biosynthesis.[4][6] This bifunctional nature allows for efficient substrate channeling and coordinated regulation.[4]
-
UDP-N-acetylglucosamine 2-epimerase Domain (GNE-E): The N-terminal domain of GNE catalyzes the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, with the concurrent release of UDP.[6][7] This is the rate-limiting step of the pathway.[2]
-
N-acetylmannosamine Kinase Domain (GNE-K): The C-terminal domain then phosphorylates ManNAc at the C-6 position, yielding ManNAc-6-phosphate.[6][7]
Subsequent enzymatic reactions convert ManNAc-6-phosphate into Neu5Ac, which is then activated to CMP-Neu5Ac in the nucleus, the donor substrate for sialyltransferases in the Golgi apparatus.[2]
A Symphony of Regulation: Allosteric Control of GNE
The activity of the GNE epimerase domain is subject to exquisite feedback inhibition by the downstream product, CMP-Neu5Ac.[4] This allosteric regulation ensures a homeostatic supply of sialic acids, preventing their overproduction.[4] CMP-Neu5Ac binds to a regulatory site on the epimerase domain, distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[4][8] Notably, the kinase activity of GNE is not affected by CMP-Neu5Ac.[4]
The oligomeric state of GNE also plays a crucial role in its regulation. The enzyme can exist as dimers, tetramers, and hexamers, with the hexameric form exhibiting full bifunctional activity.[4][8] The binding of UDP-GlcNAc promotes the formation of higher-order oligomers, enhancing enzymatic activity.[8]
II. Beyond the Primary Pathway: Alternative Fates and Considerations
While the conversion of ManNAc to sialic acid is its principal metabolic destiny in mammals, it is crucial for the comprehensive researcher to be aware of other potential routes, particularly in different biological contexts.
-
Bacterial Catabolism: In contrast to vertebrates, some bacteria, such as Escherichia coli, can utilize ManNAc as a carbon source.[9] In these organisms, ManNAc is phosphorylated to ManNAc-6-P, which is then converted to GlcNAc-6-P and enters the amino sugar degradation pathway.[9]
-
Salvage Pathway and Reversibility: Under conditions of cellular starvation, there is evidence that exogenous sialic acid can be broken down into ManNAc and pyruvate, and the ManNAc can then be converted back to GlcNAc to fuel the hexosamine biosynthesis pathway.[10] This highlights a potential for metabolic flexibility under specific cellular stresses.
III. In the Laboratory: Methodologies and Quantitative Data
A robust understanding of ManNAc metabolism is underpinned by rigorous experimental validation. This section provides a detailed protocol for a key enzymatic assay and summarizes critical kinetic data.
Experimental Protocol: Assay for GNE Epimerase Activity
This protocol outlines a reliable method for determining the UDP-GlcNAc 2-epimerase activity of purified GNE protein.[11]
A. Reagents and Buffers:
-
Purified GNE protein
-
UDP-GlcNAc solution (1.0 mM)
-
MgCl₂ (10 mM)
-
Sodium phosphate buffer (45 mM, pH 7.5)
-
Potassium borate buffer (0.8 M, pH 9.1)
-
4-dimethylaminobenzaldehyde (DMAB) reagent (1% (w/v) in 0.125 N HCl)
B. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing the appropriate amount of purified GNE, 1.0 mM UDP-GlcNAc, and 10 mM MgCl₂ in 45 mM sodium phosphate buffer (pH 7.5).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 1 minute.
-
Colorimetric Detection of ManNAc (Morgan-Elson Method): a. To 150 µL of the reaction mixture, add 30 µL of 0.8 M potassium borate buffer (pH 9.1). b. Incubate the mixture at 100°C for 3 minutes. c. Add 800 µL of the DMAB reagent. d. Incubate at 37°C for 3 minutes.
-
Data Acquisition: Measure the absorbance of the solution at 578 nm using a spectrophotometer. The amount of ManNAc produced can be quantified by comparing the absorbance to a standard curve generated with known concentrations of ManNAc.
C. Self-Validating System:
-
Negative Control: A reaction mixture without the GNE enzyme should be included to account for any non-enzymatic conversion of UDP-GlcNAc.
-
Positive Control: A known active GNE preparation can be used to validate the assay conditions.
-
Standard Curve: A concurrently run ManNAc standard curve is essential for accurate quantification.
Quantitative Data: Kinetic Parameters of N-acetylmannosamine Kinase
Understanding the kinetic properties of the enzymes in the ManNAc metabolic pathway is crucial for predicting their behavior under different physiological conditions and for designing effective inhibitors or therapeutic interventions.[12] The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing an indication of substrate affinity.[12]
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |
| N-acetylmannosamine Kinase (NanK) | N-acetylmannosamine | 0.30 ± 0.01 | 497 ± 7 | 263 ± 3 |
| ATP | 0.7 | 497 ± 7 | 263 ± 3 |
Table 1: Kinetic parameters for N-acetylmannosamine kinase. Data obtained from kinetic assays fitted with a ternary complex kinetic model.[13]
IV. Therapeutic Implications and Future Directions
The central role of ManNAc metabolism in sialylation has profound implications for human health and disease. Mutations in the GNE gene are the underlying cause of GNE myopathy (also known as hereditary inclusion body myopathy), a rare genetic disorder characterized by progressive muscle weakness.[1] The reduced activity of the GNE enzyme leads to insufficient sialic acid production.[1] This has spurred significant interest in ManNAc as a potential therapeutic agent, as its administration can bypass the enzymatic defect and restore sialylation.[1][14] Clinical trials are ongoing to evaluate the efficacy and safety of ManNAc supplementation in patients with GNE myopathy.[1]
Furthermore, the modulation of sialylation through the ManNAc metabolic pathway is being explored as a therapeutic strategy in other contexts, including certain cancers and autoimmune diseases where aberrant sialylation is a hallmark.[3] The development of specific inhibitors for the enzymes in this pathway is also an active area of research.
The fundamental biochemistry of N-acetyl-d-mannosamine metabolism, while well-established in its core principles, continues to be an exciting field of investigation. Future research will likely focus on the intricate interplay between this pathway and other metabolic networks, the development of more sophisticated therapeutic interventions, and a deeper understanding of the tissue-specific regulation of GNE and sialylation.
V. References
-
Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). (2023). In Methods in Molecular Biology. National Center for Biotechnology Information. Available at: [Link]
-
Hinderlich, S., & Reutter, W. (2015). UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis. Topics in Current Chemistry, 366, 97-137. Available at: [Link]
-
Glycation Interferes with the Activity of the Bi-Functional UDP-N-Acetylglucosamine 2-Epimerase/N-Acetyl-mannosamine Kinase (GNE). (2023). Biomolecules, 13(3), 422. Available at: [Link]
-
N-Acetylmannosamine. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
What is N-acetyl-D-mannosamine used for? (2024). Patsnap Synapse. Available at: [Link]
-
Structural Basis for Binding of Fluorescent CMP-Neu5Ac Mimetics to Enzymes of the Human ST8Sia Family. (2018). ACS Chemical Biology, 13(9), 2421-2431. Available at: [Link]
-
Metabolic glycoengineering: Sialic acid and beyond. (2009). Glycobiology, 19(12), 1382-1401. Available at: [Link]
-
Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. (2019). Glycobiology, 29(6), 447-465. Available at: [Link]
-
What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions. (2025). Technology Networks. Available at: [Link]
-
UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis. (2015). Topics in Current Chemistry, 366, 97-137. Available at: [Link]
-
GNE is a key regulator of sialic acid production. (2019). ResearchGate. Available at: [Link]
-
UDP-N-acetylglucosamine 2-epimerase. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]
-
Metabocard for N-Acetylmannosamine (HMDB0001129). (2005). Human Metabolome Database. Available at: [Link]
-
Crystal Structures of N-Acetylmannosamine Kinase Provide Insights into Enzyme Activity and Inhibition. (2010). Journal of Biological Chemistry, 285(42), 32646-32655. Available at: [Link]
-
Convergent Pathways for Utilization of the Amino Sugars N-Acetylglucosamine, N-Acetylmannosamine, and N-Acetylneuraminic Acid by Escherichia coli. (1998). Journal of Bacteriology, 180(5), 1035-1042. Available at: [Link]
-
Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells. (2023). Journal of Molecular and Clinical Medicine, 6(1), 1-11. Available at: [Link]
-
Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography. (2018). ACS Chemical Biology, 13(9), 2421-2431. Available at: [Link]
-
Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida. (2012). Journal of Biological Chemistry, 287(33), 27964-27973. Available at: [Link]
-
Metabolism of Diazirine-Modified N-Acetylmannosamine Analogues to Photo-Cross-Linking Sialosides. (2018). ACS Chemical Biology, 13(1), 188-196. Available at: [Link]
-
Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. (2004). Glycobiology, 14(5), 339-349. Available at: [Link]
-
Efficient Metabolic Engineering of GM3 on Tumor Cells by N-Phenylacetyl-D-mannosamine. (2007). Journal of Biological Chemistry, 282(4), 2539-2546. Available at: [Link]
-
Development of Assays to Measure GNE Gene Potency and Gene Replacement in Skeletal Muscle. (2023). Human Gene Therapy, 34(13-14), 661-671. Available at: [Link]
-
Lecture 13 Determination of Km and Vmax. (2023). University of California, Davis. Available at: [Link]
-
Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase. (2020). Molecules, 25(22), 5362. Available at: [Link]
-
Kinetic assays with N-acetylmannosamine kinase. (2020). ResearchGate. Available at: [Link]
-
Many locks to one key: N-acetylneuraminic acid binding to proteins. (2024). IUCrJ, 11(Pt 4), 435-452. Available at: [Link]
-
Substrate specificity of mammalian neuraminidases. (2018). ResearchGate. Available at: [Link]
-
GNE enzymatic-activity. (2010). ResearchGate. Available at: [Link]
-
UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE): A master regulator of sialic acid synthesis. (2015). ResearchGate. Available at: [Link]
-
Can anyone explain Km and Vmax? I'm trying to memorize what happens to each depending on the type of competitor, but I don't really understand. (2017). Reddit. Available at: [Link]
-
The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence. (2025). Biomolecules, 15(2), 253. Available at: [Link]
-
Mechanism of NanR gene repression and allosteric induction of bacterial sialic acid metabolism. (2021). Nature Communications, 12(1), 1435. Available at: [Link]
-
Mechanism of NanR gene repression and allosteric induction of bacterial sialic acid metabolism. (2021). ResearchGate. Available at: [Link]
Sources
- 1. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Convergent Pathways for Utilization of the Amino Sugars N-Acetylglucosamine, N-Acetylmannosamine, and N-Acetylneuraminic Acid by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Metabolic Engineering of GM3 on Tumor Cells by N-Phenylacetyl-D-mannosamine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies on Beta-D-Mannose Analogs in Glycobiology
Abstract
D-Mannose, a C-2 epimer of glucose, is a cornerstone of pivotal glycosylation pathways, most notably in the assembly of N-linked glycans. Its central role makes it a compelling target for the design of chemical tools to probe, visualize, and perturb glycan-dependent processes. This technical guide provides an in-depth exploration of beta-D-mannose analogs as multifaceted tools in modern glycobiology. We delve into the rationale behind their design and synthesis, detail their core applications as metabolic labels and enzymatic inhibitors, and provide validated, step-by-step protocols for their use in cellular systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical probes to dissect complex biological systems and uncover novel therapeutic opportunities.
The Rationale for Beta-D-Mannose Analogs in Glycobiology
Glycosylation is a fundamental post-translational modification that dictates protein folding, stability, and function. N-linked glycosylation, initiated in the endoplasmic reticulum (ER), begins with the transfer of a large, pre-assembled oligosaccharide (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains. The high-mannose character of this precursor underscores the importance of mannose in this pathway.[1]
The cellular metabolism of mannose is at a critical juncture; it can be phosphorylated by hexokinase to mannose-6-phosphate (Man-6-P), which is then either directed toward glycolysis via phosphomannose isomerase (MPI) or funneled into glycosylation pathways via phosphomannomutase (PMM2).[2] This metabolic plasticity allows cells to accept and process structurally similar mannose analogs. By introducing subtle modifications—such as replacing a hydroxyl group with a bioorthogonal reporter (e.g., an azide or alkyne) or a bio-inert atom (e.g., fluorine)—we can create powerful molecular probes.[3]
These analogs are recognized by the cellular machinery and incorporated into glycans, effectively "tagging" them for downstream applications. This strategy, known as metabolic oligosaccharide engineering (MOE), allows for the study of glycan trafficking, localization, and dynamics in living systems without genetic perturbation.[4][5] Furthermore, analogs designed to mimic substrates or transition states can act as potent and specific inhibitors of key enzymes like mannosidases and glycosyltransferases, enabling researchers to dissect the functional consequences of specific glycosylation events.[6][7]
Design and Synthesis of Functional Beta-D-Mannose Analogs
The utility of a mannose analog is defined by the chemical modification it carries. The design strategy hinges on balancing recognition by the cell's metabolic enzymes with the desired functionality.
Key Modifications and Their Purpose:
| Analog Type | Functional Group | Primary Application | Rationale |
| Metabolic Label | Azide (-N₃) | Bioorthogonal Labeling | Small, bio-inert, and highly specific reactivity with alkyne or cyclooctyne probes via "click chemistry".[8] |
| Metabolic Label | Alkyne (-C≡CH) | Bioorthogonal Labeling | Reacts specifically with azide-functionalized probes via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.[9] |
| Enzyme Inhibitor | Deoxy / Fluoro | Pathway Inhibition | The replacement of a key hydroxyl group can stall enzymatic processing, leading to the accumulation of specific glycan intermediates.[3][10] |
| Enzyme Inhibitor | Imino Sugar | Transition-State Mimic | Nitrogen-containing ring structures (e.g., deoxymannojirimycin) mimic the oxocarbenium ion-like transition state of glycosidases, acting as potent inhibitors.[6][11] |
The synthesis of these analogs often involves multi-step organic chemistry. For instance, the preparation of an azido-mannose derivative typically starts from a protected mannose precursor. A key step is the stereoselective introduction of the azide group, often at the C-2 position, via nucleophilic substitution of a triflate intermediate, followed by protection of the hydroxyl groups (e.g., acetylation) to enhance cell permeability.[12][13][14]
Caption: Workflow for Metabolic Oligosaccharide Engineering (MOE).
Probing and Inhibiting Glycosylation Pathways
Mannose analogs are invaluable for dissecting the N-glycosylation pathway. By acting as inhibitors, they can induce the accumulation of specific intermediates, allowing researchers to study the function of individual enzymatic steps.
-
Mannosidase Inhibitors: N-linked glycan processing involves the sequential trimming of mannose residues by various α-mannosidases in the ER and Golgi. [1]Imino sugar analogs like 1-deoxymannojirimycin (dMM) are potent inhibitors of Golgi mannosidase I. [6][15]Treating cells with dMM blocks the conversion of high-mannose glycans to complex and hybrid types, leading to the accumulation of Man₈₋₉GlcNAc₂ structures. [6]This allows for the study of how this conversion impacts protein trafficking, folding, and receptor binding.
-
Glycosyltransferase Inhibitors: Fluorinated mannose analogs can function as chain-terminating inhibitors. When metabolized to their nucleotide sugar form (e.g., GDP-2-deoxy-2-fluoro-D-mannose), they can be accepted by a mannosyltransferase but prevent the addition of subsequent sugars, effectively truncating the glycan chain. [10]This provides a powerful method for investigating the importance of complete glycan structures for a protein's function.
Caption: Inhibition points of mannose analogs in the N-glycosylation pathway.
Applications in Disease Modeling and Drug Development
The altered glycosylation patterns on the surface of cancer cells (the "glycocalyx") and pathogens are critical for their survival, proliferation, and immune evasion. Mannose analogs provide unique opportunities to study and target these disease-specific glycans.
-
Cancer Research: Many tumors overexpress certain mannose receptors, making mannose-conjugated nanoparticles a promising strategy for targeted drug delivery. [16][17]Furthermore, mannose itself has been shown to suppress tumor growth and enhance the efficacy of chemotherapy in certain cancer models, potentially by interfering with glucose metabolism or promoting anti-tumor immune responses. [18][19][20]Analogs can be used to probe these mannose-dependent pathways and identify new therapeutic targets.
-
Infectious Diseases: The surfaces of many viruses and bacteria are heavily decorated with mannose-containing glycans that are essential for host cell recognition and entry. [21]Mannose-based glycoconjugates can act as anti-infective agents by competitively inhibiting pathogen adhesion to host cells. [22]For example, mannose analogs that block the FimH adhesin on E. coli can prevent urinary tract infections. [21]In virology, mannose analogs have been shown to modulate host immunometabolic responses to infections like influenza, reducing tissue damage and improving survival in animal models. [23]
Challenges and Future Directions
While powerful, the use of mannose analogs is not without challenges. The potential for cytotoxicity, particularly with peracetylated analogs at high concentrations, requires careful dose-response optimization. [5][24]Furthermore, the promiscuity of cellular metabolic pathways can sometimes lead to the conversion of a mannose analog into other sugars, resulting in off-target labeling.
Future research is focused on developing next-generation probes with enhanced cell-type selectivity and improved reaction kinetics. [25]The development of analogs that can be activated by light or specific enzymes will provide greater spatiotemporal control over glycan labeling. Combining metabolic labeling with advanced mass spectrometry and super-resolution microscopy will continue to unravel the intricate roles of glycans in health and disease, paving the way for novel diagnostics and glycan-targeted therapeutics.
References
-
Peng, W., & Zou, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 6325-6340. [Link]
-
CAS. (2021). Bioorthogonal chemistry: exploring the importance of sugars in the cell. CAS Insights. [Link]
-
Wittmann, V. (2021). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. Glycobiology, 31(10), 1245-1253. [Link]
-
Zheng, T., et al. (2013). Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry. Bioconjugate Chemistry, 24(6), 999-1005. [Link]
-
Hong, V., et al. (2011). Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. ACS Chemical Biology, 6(5), 447-455. [Link]
-
Peng, W., & Zou, Y. (2013). Illustration of three kinds of bioorthogonal click chemistry in glycobiology. ResearchGate. [Link]
-
Peng, W., & Zou, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. [Link]
-
Li, W., et al. (2021). Stereoselective Synthesis of 2-Azido-2-deoxy-β-D-mannosides via Cs2CO3-Mediated Anomeric O-Alkylation with Primary Triflates. Organic Letters, 23(1), 125-129. [Link]
-
Rodrigues, T., et al. (2018). Mannose and Mannose-6-Phosphate Receptor-targeted Drug Delivery Systems and their application in Cancer Therapy. Current Cancer Drug Targets, 18(1), 74-94. [Link]
-
Kos, O., et al. (2023). Mannose Derivatives as Anti-Infective Agents. Molecules, 28(21), 7306. [Link]
-
Kos, O., et al. (2023). Mannose Derivatives as Anti-Infective Agents. PubMed. [Link]
-
Nishimoto, M., & Kitaoka, M. (2012). Discovery of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine Phosphorylase Involved in the Metabolism of N-Glycans. Journal of Biological Chemistry, 287(21), 17524-17532. [Link]
-
Nan, W., et al. (2022). Mannose: A Sweet Option in the Treatment of Cancer and Inflammation. Frontiers in Immunology, 13, 877543. [Link]
-
Luo, S., et al. (2023). Biological function, regulatory mechanism, and clinical application of mannose in cancer. Journal of Translational Medicine, 21(1), 585. [Link]
-
Rodrigues, T., et al. (2018). Mannose and Mannose-6-Phosphate Receptor–Targeted Drug Delivery Systems and Their Application in Cancer Therapy. Semantic Scholar. [Link]
-
Abronina, P. I., et al. (2009). A novel synthesis of beta-D-mannopyranosyl azide by phase transfer catalysis. Carbohydrate Research, 344(2), 240-244. [Link]
-
Nan, W., et al. (2022). Mannose: A Sweet Option in the Treatment of Cancer and Inflammation. PubMed Central. [Link]
-
Zhang, J., et al. (2007). Practical preparation of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates and their application in the synthesis of oligosaccharides. Carbohydrate Research, 342(18), 2810-2817. [Link]
-
Almaraz, R. T., et al. (2012). Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations. Biotechnology and Bioengineering, 109(8), 2081-2094. [Link]
-
Kumar, S., et al. (2018). Synthesis of β-D-galactose and α-D-mannose azides. ResearchGate. [Link]
-
Zhang, J., et al. (2007). Practical preparation of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates and their application in the synthesis of oligosaccharides. ResearchGate. [Link]
-
Zhang, H., et al. (2022). Cell-Surface Glycan Labeling and Sensing. Biosensors, 12(11), 999. [Link]
-
Almaraz, R. T., et al. (2012). Metabolic oligosaccharide engineering with N-Acyl functionalized ManNAc analogs: Cytotoxicity, metabolic flux, and glycan-display considerations. Johns Hopkins University. [Link]
-
Zhang, D., et al. (2023). Mannose renders protection against different viral diseases by enhancing tissue tolerance. ResearchGate. [Link]
-
Stalnaker, S. H., et al. (2016). Protein O-Linked Mannose β-1,4-N-Acetylglucosaminyl-transferase 2 (POMGNT2) Is a Gatekeeper Enzyme for Functional Glycosylation of α-Dystroglycan. Journal of Biological Chemistry, 291(12), 6381-6391. [Link]
-
Fuhrmann, U., et al. (1984). Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides. Semantic Scholar. [Link]
-
Sharma, V., et al. (2023). Mannose: a potential saccharide candidate in disease management. Future Journal of Pharmaceutical Sciences, 9(1), 5. [Link]
-
Zhang, D., et al. (2023). 924. D-Mannose Metabolome Regulates Influenza A Disease via Immunometabolic Reprogramming. Open Forum Infectious Diseases, 10(Suppl_2), ofad500.835. [Link]
-
Fuhrmann, U., et al. (1984). Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides. Nature, 307(5953), 755-758. [Link]
-
Yamaguchi, T., et al. (2007). Function and 3D Structure of the N-Glycans on Glycoproteins. International Journal of Molecular Sciences, 8(10), 995-1013. [Link]
-
Almaraz, R. T., et al. (2012). Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations. ResearchGate. [Link]
-
Varki, A., et al. (Eds.). (2009). N-Glycans. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]
-
El-Battari, A. (2006). Inhibition of glycosyltransferase activities as the basis for drug development. Methods in Molecular Biology, 318, 289-302. [Link]
-
Gray, M. A., et al. (2021). Achieving cell-type selectivity in metabolic oligosaccharide engineering. Current Opinion in Chemical Biology, 60, 1-9. [Link]
-
Lu, H., et al. (2023). Identification of the High Mannose N-Glycan Isomers Undescribed by Conventional Multicellular Eukaryotic Biosynthetic Pathways. Analytical Chemistry, 95(23), 8719-8726. [Link]
-
Varki, A., et al. (Eds.). (2009). Natural and Synthetic Inhibitors of Glycosylation. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]
-
Sarpe, V. A. (2021). Exploring NahK-mediated Metabolic Oligosaccharide Engineering with N-azidoacetylglucosamine Derivatives in Escherichia coli. TSpace Repository. [Link]
-
McDowell, W., & Grier, T. J. (1985). Mechanism of inhibition of protein glycosylation by the antiviral sugar analogue 2-deoxy-2-fluoro-D-mannose: inhibition of synthesis of man(GlcNAc)2-PP-Dol by the guanosine diphosphate ester. Biochemistry, 24(19), 5099-5106. [Link]
-
Cenci di Bello, I., et al. (1989). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. Biochemical Journal, 259(3), 855-861. [Link]
-
Toftevall, H., et al. (2015). Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside. ACS Omega, 1(1), 87-95. [Link]
Sources
- 1. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glycosyltransferase activities as the basis for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioorthogonal chemistry applications | CAS [cas.org]
- 10. Mechanism of inhibition of protein glycosylation by the antiviral sugar analogue 2-deoxy-2-fluoro-D-mannose: inhibition of synthesis of man(GlcNAc)2-PP-Dol by the guanosine diphosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective Synthesis of 2-Azido-2-deoxy-β-D-mannosides via Cs2CO3-Mediated Anomeric O-Alkylation with Primary Triflates: Synthesis of a Tetrasaccharide Fragment of Micrococcus Luteus Teichuronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel synthesis of beta-D-mannopyranosyl azide by phase transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Practical preparation of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates and their application in the synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Mannose and Mannose-6-Phosphate Receptor-targeted Drug Delivery Systems and their application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Frontiers | Mannose: A Sweet Option in the Treatment of Cancer and Inflammation [frontiersin.org]
- 19. Biological function, regulatory mechanism, and clinical application of mannose in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Mannose Derivatives as Anti-Infective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 924. D-Mannose Metabolome Regulates Influenza A Disease via Immunometabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Achieving cell-type selectivity in metabolic oligosaccharide engineering - PMC [pmc.ncbi.nlm.nih.gov]
CAS number for 1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose
An In-depth Technical Guide to 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose
Introduction: Unveiling a Key Glycochemical Tool
1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose, commonly abbreviated as Ac4ManNAc, is a fully protected, membrane-permeable derivative of N-acetyl-D-mannosamine (ManNAc). Its strategic importance in chemical biology and therapeutic development stems from its role as a key biosynthetic precursor to sialic acids. The per-O-acetylation of the parent monosaccharide enhances its lipophilicity, thereby facilitating passive diffusion across cell membranes. Once inside the cell, endogenous esterases hydrolyze the acetyl groups, liberating N-acetylmannosamine to enter the sialic acid biosynthetic pathway. This elegant delivery mechanism makes Ac4ManNAc an invaluable tool for metabolic glycoengineering, studying glycosylation processes, and as a potential therapeutic agent for diseases characterized by sialic acid deficiency. This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers and drug development professionals.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is fundamental to its effective application in research and development. The key characteristics of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose are summarized below.
| Property | Value | Source |
| CAS Number | 6730-10-5 | [1] |
| Molecular Formula | C₁₆H₂₃NO₁₀ | [1] |
| Molecular Weight | 389.4 g/mol | [1] |
| Appearance | White, pure, crystalline form | [1] |
| Purity | Typically ≥99% (HPLC) | [2] |
| Storage Conditions | 2-8 °C | [2] |
Synthesis Protocol: A Pathway to a Versatile Building Block
The synthesis of Ac4ManNAc is typically achieved through the per-acetylation of N-acetyl-D-mannosamine (ManNAc). The following protocol describes a standard laboratory procedure. The rationale behind this approach is the complete protection of the hydroxyl groups with acetyl esters, which are stable enough for purification but readily cleaved by intracellular enzymes.
Experimental Protocol: Per-O-acetylation of N-Acetyl-D-mannosamine
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve N-Acetyl-D-mannosamine (1.0 eq.) in anhydrous pyridine. Cool the flask to 0 °C in an ice bath.
-
Causality: Anhydrous (dry) conditions are critical to prevent the hydrolysis of the acetic anhydride reagent. Pyridine serves as both a solvent and a basic catalyst, activating the hydroxyl groups for acetylation and neutralizing the acetic acid byproduct.
-
-
Reagent Addition: Slowly add acetic anhydride (5.0 eq.) to the stirred solution via a syringe.
-
Causality: A stoichiometric excess of acetic anhydride ensures the complete acetylation of all four hydroxyl groups on the ManNAc molecule.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup and Extraction: Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.
-
Causality: This aqueous workup is essential for removing the catalyst (pyridine) and excess reagents, isolating the desired acetylated product in the organic phase.
-
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ac₄ManNAc.
Applications in Drug Development and Glycobiology
The utility of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose is broad, primarily functioning as a sophisticated delivery system for ManNAc.
-
Metabolic Glycoengineering: It is a cornerstone compound for metabolic glycoengineering. By supplying cells with an abundance of the sialic acid precursor, researchers can modulate the density of sialic acids on the cell surface. This technique is used to study the roles of sialylation in cell adhesion, signaling, and immune recognition.
-
Pharmaceutical and Therapeutic Development: The compound is a key intermediate in synthesizing pharmaceutical agents, especially those that target glycosylation pathways.[3] Its high bioavailability makes it a valuable tool in drug formulation.[1] A significant area of interest is its potential as a treatment for GNE Myopathy, a rare genetic disorder caused by mutations that impair sialic acid production.[4] Supplementation with Ac4ManNAc can bypass the metabolic defect and restore sialic acid levels.
-
Biotechnology: In the production of therapeutic glycoproteins, Ac4ManNAc can be used in cell culture media to enhance the stability and functionality of the final protein product by ensuring proper sialylation.[3]
Metabolic Pathway Visualization
The diagram below illustrates the intracellular processing of Ac4ManNAc and its entry into the sialic acid biosynthetic pathway.
Caption: Intracellular fate of Ac₄ManNAc.
Conclusion
1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose is more than a mere protected sugar; it is a precision tool for the sophisticated manipulation and study of cellular glycosylation. Its enhanced bioavailability and straightforward conversion to a key metabolic intermediate underscore its value in both fundamental research and the development of novel therapeutics. For scientists and researchers in glycoscience, this compound remains an essential and powerful component of the molecular toolkit.
References
- Chem-Impex. (n.d.). 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.
- Chem-Impex. (n.d.). 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-mannopyranose.
- Georganics. (n.d.). 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose.
-
Aich, U., et al. (2022). Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose. Current Protocols, 2(8), e520. Available from: [Link]
- Dextra Laboratories. (n.d.). Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose.
Sources
Methodological & Application
Application Notes & Protocols: Leveraging 1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose for Advanced Glycoengineering
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose (Ac4ManNAc). As a cell-permeable precursor to N-acetyl-D-mannosamine (ManNAc), this compound is a cornerstone reagent for the metabolic glycoengineering (MGE) of sialic acids. We delve into the fundamental principles of its mechanism, provide detailed, field-proven protocols for its application in cell culture, and outline methods for the validation of induced sialylation. This guide is structured to provide both the practical steps and the scientific rationale necessary for successful experimentation.
Introduction: The Strategic Advantage of Acetylation
Sialic acids are a diverse family of nine-carbon sugar acids predominantly found at the outermost ends of glycan chains on glycoproteins and glycolipids.[1] In humans, the most common sialic acid is N-acetylneuraminic acid (Neu5Ac). These terminal residues play critical roles in a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen binding.
The biosynthesis of Neu5Ac begins with N-acetyl-D-mannosamine (ManNAc).[2] However, supplementing cells directly with ManNAc can be inefficient due to its polarity, which limits its ability to passively cross the cell membrane. Metabolic glycoengineering circumvents this by using a chemically "masked" precursor.
This compound (hereafter referred to as Ac4ManNAc) is the peracetylated form of ManNAc. The four acetyl groups esterified to the hydroxyls drastically increase the molecule's lipophilicity. This structural modification allows Ac4ManNAc to readily diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases hydrolyze the acetyl esters, liberating ManNAc. This newly available ManNAc then enters the endogenous sialic acid biosynthetic pathway, leading to an increased production of CMP-sialic acid and a subsequent higher density of sialic acids on cell surface glycoconjugates.[3][4] This powerful technique allows for the controlled modulation of cellular sialylation for research and therapeutic purposes.
Physicochemical Properties & Handling
Proper handling and storage are paramount to ensure the integrity and efficacy of Ac4ManNAc.
| Property | Value |
| Molecular Formula | C₁₆H₂₃NO₁₀ |
| Molecular Weight | 389.36 g/mol [5] |
| Appearance | White to off-white crystalline solid[6] |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane[6] |
| Storage | Store desiccated at 2-8°C for short-term use. For long-term stability, store at -20°C. |
Safety Considerations: This compound is intended for laboratory research use only. While not classified as hazardous under GHS, standard laboratory safety precautions should be observed.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from your supplier for comprehensive safety information. The SDS for the parent compound, D-Mannose, indicates low toxicity, but acetylated derivatives should be handled with care.[8]
Principle of Action: The Metabolic Sialic Acid Pathway
The experimental utility of Ac4ManNAc is rooted in its seamless integration into the cell's natural metabolic machinery. The workflow below illustrates the journey from extracellular precursor to cell-surface glycan.
Caption: Metabolic pathway of Ac4ManNAc to cell surface sialic acids.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Causality: A concentrated stock solution in an appropriate solvent is essential for accurate and repeatable dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power for Ac4ManNAc and its compatibility with most cell culture media at low final concentrations (<0.5% v/v). Aliquoting is critical to prevent degradation from multiple freeze-thaw cycles.
Materials:
-
This compound (Ac4ManNAc)
-
Anhydrous, cell culture-grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance and weighing paper
Procedure:
-
Calculation: Determine the mass of Ac4ManNAc required for a desired stock concentration (e.g., 100 mM).
-
Mass (mg) = 100 mmol/L * 0.38936 g/mmol * Volume (L) * 1000 mg/g
-
For 1 mL of 100 mM stock: 100 * 0.38936 * 0.001 * 1000 = 38.94 mg
-
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated amount of Ac4ManNAc.
-
Dissolution: Add the weighed powder to a sterile tube. Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO. Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL). Store these aliquots in a labeled box at -20°C or -80°C, protected from light.
Protocol 2: Metabolic Labeling of Adherent Mammalian Cells
Causality: This protocol details the process of supplementing cell culture medium with Ac4ManNAc to drive hypersialylation. The optimal concentration and incubation time are cell-type dependent, governed by factors like metabolic rate, cell division, and glycan turnover. A preliminary dose-response and time-course experiment is highly recommended.
Materials:
-
Healthy, sub-confluent mammalian cells (e.g., HeLa, HEK293, CHO) in culture.
-
Complete cell culture medium appropriate for the cell line.
-
Ac4ManNAc stock solution (from Protocol 1).
-
Vehicle control (anhydrous DMSO).
-
Cell culture plates (e.g., 6-well or 12-well).
-
Sterile phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed cells onto culture plates at a density that will ensure they reach 70-80% confluency by the end of the experiment. Allow cells to adhere and recover for 18-24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of Treatment Media:
-
Thaw an aliquot of the Ac4ManNAc stock solution.
-
Prepare fresh complete culture medium. For a final concentration of 50 µM Ac4ManNAc from a 100 mM stock, the dilution factor is 1:2000.
-
Example for 10 mL medium: Add 5 µL of 100 mM Ac4ManNAc stock to 10 mL of medium.
-
Prepare a vehicle control medium by adding the same volume of DMSO (e.g., 5 µL of DMSO to 10 mL of medium).
-
-
Treatment:
-
Carefully aspirate the old medium from the adhered cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared treatment media (Ac4ManNAc or vehicle control) to the respective wells.
-
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) and incubate for 24 to 72 hours.
-
Harvesting: After the incubation period, cells can be harvested for downstream analysis. For cell surface analysis, use a gentle non-enzymatic dissociation buffer or scraping.
Validation of Sialylation: Downstream Analysis
Verifying the successful incorporation of sialic acids is a critical validation step. Lectin-based flow cytometry is a robust and quantitative method for this purpose.
Principle: Lectins are proteins that bind to specific carbohydrate structures. Sambucus nigra agglutinin (SNA) is a lectin that preferentially binds to α-2,6-linked sialic acids, which are common on many mammalian cell types. An increase in the binding of a fluorescently-conjugated SNA is directly proportional to the increase in cell surface sialylation.
Protocol Outline: Flow Cytometry with FITC-SNA
-
Harvest Cells: Gently harvest both vehicle-treated (control) and Ac4ManNAc-treated cells.
-
Wash: Wash the cell pellet twice with cold PBS containing 1% Bovine Serum Albumin (BSA) to block non-specific binding sites.
-
Lectin Staining: Resuspend cells in a solution of FITC-conjugated SNA (typically 1-5 µg/mL in wash buffer). Incubate on ice for 30-45 minutes, protected from light.
-
Final Wash: Wash the cells twice more with cold wash buffer to remove unbound lectin.
-
Analysis: Resuspend the final cell pellet in FACS buffer. Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission at ~525 nm. Record the Mean Fluorescence Intensity (MFI).
Expected Results:
| Treatment Group | Typical Concentration | Expected Outcome |
| Vehicle Control (DMSO) | <0.5% | Baseline Mean Fluorescence Intensity (MFI) |
| Ac4ManNAc | 25 - 100 µM | Significant increase in MFI compared to control |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in lectin staining | 1. Inactive Ac4ManNAc (degradation).2. Incubation time too short.3. Concentration too low.4. Cell line has low sialyltransferase activity. | 1. Use a fresh aliquot of stock solution.2. Increase incubation time (e.g., 48-72 hours).3. Perform a dose-response curve (10-200 µM).4. Confirm sialyltransferase expression in your cell line via literature or qPCR. |
| Cell Toxicity / Death | 1. Ac4ManNAc concentration is too high.2. Final DMSO concentration is >0.5%.3. Contamination of stock solution. | 1. Lower the Ac4ManNAc concentration.2. Ensure the dilution factor from your stock is adequate.3. Prepare a fresh, sterile stock solution. |
| High background in flow cytometry | 1. Insufficient washing.2. Non-specific lectin binding.3. Dead cells present. | 1. Increase the number and volume of washes.2. Ensure blocking buffer (e.g., PBS + 1% BSA) is used.3. Include a viability dye (e.g., Propidium Iodide) to gate on live cells only. |
References
-
Varki, A. (2008). Sialic acids in human health and disease. Trends in Molecular Medicine, 14(8), 351-360. [Link]
-
Almaraz, R. T., et al. (2012). Metabolic glycoengineering with a N-acetyl-d-mannosamine analogue induces aberrant cell surface sialylation and blocks cancer cell adhesion and migration. Glycobiology, 22(5), 634-645. [Link]
-
Chen, X., & Varki, A. (2010). Advances in the biology and chemistry of sialic acids. ACS Chemical Biology, 5(2), 163-176. [Link]
-
Keppler, O. T., et al. (2001). A metabolic engineering approach to glycosylation: biosynthesis of sialylated glycans in a sialic acid-deficient cell line. Glycobiology, 11(2), 11R-18R. [Link]
Sources
- 1. Sialic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose - CD BioGlyco [bioglyco.com]
- 6. synthose.com [synthose.com]
- 7. 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose - High purity | EN [georganics.sk]
- 8. carlroth.com:443 [carlroth.com:443]
Application Notes & Protocols: Strategic Synthesis of Glycoproteins Using 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The precise chemical synthesis of glycoproteins, particularly those with defined N-linked glycans, is a cornerstone of modern glycobiology and therapeutic development. Mannose and its derivatives are fundamental components of the core pentasaccharide (Man₃GlcNAc₂) found in virtually all N-glycans.[1][2] This guide provides a detailed technical overview and actionable protocols for the use of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose as a versatile glycosyl donor. We will explore the underlying chemical principles, from donor activation and stereocontrolled glycosylation to final deprotection, offering field-proven insights to navigate the complexities of constructing specific glycosidic linkages.
Foundational Principles: The Chemistry of Glycosylation
The synthesis of a glycosidic bond is a thermodynamically unfavorable condensation reaction that requires strategic chemical manipulation. The core principle involves the reaction of an activated glycosyl donor with a nucleophilic glycosyl acceptor .
-
Glycosyl Donor: Our focus, 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose, is a stable, well-defined precursor. The acetyl groups serve as protecting groups , masking the reactive hydroxyls to prevent unwanted side reactions.[3] To become an active donor, the anomeric C-1 position must be converted into a good leaving group (e.g., a halide, trichloroacetimidate, or thioether).
-
Glycosyl Acceptor: This molecule contains a free hydroxyl group (or an amine/thiol) that will act as the nucleophile, attacking the anomeric carbon of the donor. The acceptor can be a simple alcohol, another monosaccharide, or a serine/threonine residue on a peptide backbone.
-
Promoter: A catalyst, typically a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) or a thiophile (e.g., NIS/TfOH), is required to activate the leaving group on the donor, facilitating nucleophilic attack by the acceptor.[4]
The Stereochemical Challenge: β-Mannosylation
Constructing a β-mannosidic linkage is notoriously difficult in carbohydrate chemistry. The challenge arises from two main factors:
-
The C-2 substituent (our acetamido group) is axially oriented, which sterically hinders the incoming nucleophile from attacking the anomeric carbon from the desired β-face.
-
The C-2 acetamido group can act as a "participating group," where the carbonyl oxygen can attack the anomeric center to form a transient oxazolinium ion intermediate. This intermediate almost exclusively leads to the formation of the thermodynamically more stable 1,2-trans glycosidic bond (an α-linkage for mannose).
To achieve the desired 1,2-cis β-linkage, strategies often involve using non-participating protecting groups at C-2 (like an azide) or employing specific reaction conditions that favor a direct Sₙ2-type displacement mechanism.[5][6] While challenging, using the acetamido donor under carefully controlled conditions with specific promoter systems can yield the β-anomer.
Caption: Structure of the Mannosamine Donor.
Experimental Protocols
These protocols provide a generalized framework. Researchers must optimize conditions based on the specific reactivity of their chosen glycosyl acceptor.
Protocol 1: Conversion to a Glycosyl Donor (Trichloroacetimidate Method)
The trichloroacetimidate method is a robust and widely used strategy for activating glycosyl donors.
Materials:
-
1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose
-
Anhydrous Dichloromethane (DCM)
-
Hydrazine acetate or Benzylamine for selective C-1 deacetylation
-
Trichloroacetonitrile (Cl₃CCN)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous sodium or magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
Selective C-1 Deprotection: Dissolve the starting mannosamine (1.0 eq) in anhydrous DCM. Add hydrazine acetate (1.5 eq) and stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Causality: Hydrazine acetate is a mild reagent that selectively cleaves the more reactive anomeric acetyl group, exposing the C-1 hydroxyl needed for imidate formation.
-
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting hemiacetal by flash column chromatography.
-
Imidate Formation: Dissolve the purified hemiacetal (1.0 eq) in anhydrous DCM under an argon atmosphere. Add trichloroacetonitrile (5.0 eq).
-
Cool the solution to 0 °C and add DBU (0.1 eq) dropwise. The solution may turn slightly yellow.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC for the disappearance of the hemiacetal spot.
-
Purification: Concentrate the reaction mixture directly and purify by flash column chromatography (typically using a hexane/ethyl acetate gradient with 1% triethylamine to prevent decomposition) to yield the mannosyl trichloroacetimidate donor.
Caption: Workflow for Donor Activation.
Protocol 2: Lewis Acid-Promoted Glycosylation
This protocol describes the coupling of the activated donor with a generic alcohol acceptor (R-OH).
Materials:
-
Activated Mannosyl Donor (e.g., trichloroacetimidate)
-
Glycosyl Acceptor (with a single free -OH)
-
Anhydrous DCM or other aprotic solvent (e.g., Toluene, Diethyl Ether)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (e.g., 0.1 M in DCM)
-
Triethylamine or Pyridine for quenching
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: Add the mannosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and freshly activated powdered 4 Å molecular sieves to a flame-dried flask under an argon atmosphere.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Causality: Molecular sieves are crucial for sequestering any trace water, which would otherwise hydrolyze the donor or the activated intermediate, severely reducing yield.
-
-
Initiation: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C to control selectivity).
-
Add the TMSOTf solution (0.1-0.2 eq) dropwise via syringe. The reaction is often rapid.
-
Expertise: The choice of temperature is critical. Lower temperatures often favor the Sₙ2 pathway, which can increase the yield of the desired β-mannoside.
-
-
Monitoring: Stir the reaction at this temperature, monitoring its progress by TLC.
-
Quenching: Once the acceptor is consumed (or after a set time), quench the reaction by adding a few drops of triethylamine or pyridine to neutralize the acidic promoter.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the protected glycoconjugate.
| Parameter | Typical Conditions | Rationale & Notes |
| Promoter | TMSOTf, BF₃·OEt₂ | Highly effective Lewis acids. Use catalytically (0.1-0.3 eq). |
| Solvent | DCM, Toluene, Et₂O | Aprotic solvents are essential. Ether-based solvents can sometimes promote β-selectivity. |
| Temperature | -78 °C to 0 °C | Lower temperatures are generally preferred to minimize side reactions and anomerization. |
| Additives | 4 Å Molecular Sieves | Mandatory to ensure anhydrous conditions. |
Table 1: Common Glycosylation Reaction Parameters.
Protocol 3: Global Deacetylation (Zemplén Conditions)
This final step removes the acetyl protecting groups to reveal the native glycoprotein.
Materials:
-
Protected Glycoconjugate
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH
-
Amberlite® IR120 (H⁺ form) resin
-
TLC stain (e.g., ceric ammonium molybdate)
Procedure:
-
Dissolve the purified, protected glycoconjugate in anhydrous MeOH.
-
Add a catalytic amount of the NaOMe solution (e.g., 5-10% of the total volume) to adjust the pH to ~9-10.
-
Causality: The methoxide ion is a strong nucleophile that attacks the acetyl carbonyls, cleaving the ester bonds. The reaction is a transesterification that generates methyl acetate and the deprotected hydroxyls.[7]
-
-
Stir at room temperature and monitor by TLC. The product spot will be significantly more polar than the starting material. The reaction is typically complete within 1-2 hours.
-
Neutralization: Once the reaction is complete, add Amberlite® IR120 resin until the pH of the solution is neutral (~7). Stir for 15 minutes.
-
Trustworthiness: This step is critical for removing sodium ions, which can interfere with subsequent purification and analysis (e.g., mass spectrometry).
-
-
Filter off the resin and wash it with fresh MeOH.
-
Combine the filtrates and concentrate under reduced pressure. The resulting residue is the final, deprotected product. Further purification by size-exclusion chromatography or RP-HPLC may be necessary depending on purity.
Applications in Science and Medicine
The ability to synthesize homogeneous glycoproteins using building blocks like acetylated mannosamine is transformative:
-
Structural Biology: Provides pure samples for X-ray crystallography or NMR to understand how glycans influence protein folding and stability.[8]
-
Immunology: Enables the synthesis of specific glycan antigens for the development of carbohydrate-based vaccines against bacterial or fungal pathogens.[]
-
Drug Development: Allows for the creation of "glyco-optimized" therapeutic proteins (e.g., monoclonal antibodies) with enhanced stability, solubility, and efficacy.
-
Diagnostics: Serves as a source for creating well-defined glycan standards for mass spectrometry-based glycomic analyses.
References
-
Liu, Y., & Chen, G. (2011). Chemical synthesis of N-linked glycans carrying both mannose-6-phosphate and GlcNAc-mannose-6-phosphate motifs. The Journal of Organic Chemistry, 76(21), 8682–8689. [Link]
-
Guan, W., Li, L., & Wang, P. G. (2019). Chemical Synthesis of N-Glycans. In The Royal Society of Chemistry (pp. 83-104). [Link]
-
Semantic Scholar. (n.d.). Chemical synthesis of N-linked glycans carrying both mannose-6-phosphate and GlcNAc-mannose-6-phosphate motifs. Retrieved from [Link]
-
Li, L., et al. (2020). Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans. Frontiers in Chemistry. [Link]
-
ResearchGate. (n.d.). Chemical Synthesis of N-Linked Glycans Carrying Both Mannose-6-phosphate and GlcNAc-Mannose-6-phosphate Motifs. Retrieved from [Link]
-
Japan Consortium for Glycobiology and Glycotechnology Data Base. (n.d.). Synthesis of the glycoprotein having N-linked complex type oligosaccharide. Retrieved from [Link]
-
Kajihara, Y., et al. (2014). Synthesis of the glycoprotein having an N-linked complex type oligosaccharide. Methods in Molecular Biology. [Link]
-
Gupta, A., et al. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. National Institutes of Health. [Link]
-
Gurawa, A., Kumar, M., & Kashyap, S. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. Organic & Biomolecular Chemistry. [Link]
-
Poláková, M., et al. (2019). Selectivity of 1-O-Propargyl-d-Mannose Preparations. Molecules. [Link]
-
Current Protocols. (2022). Synthesis of 2-Acetamido-1,3,4-Tri-O-Acetyl-2-Deoxy-D-Mannopyranose. [Link]
-
ResearchGate. (n.d.). Efficient and green approach for the complete deprotection of O-acetylated biomolecules. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Biosynthesis of N-linked Glycoproteins. Retrieved from [Link]
-
Wikipedia. (n.d.). N-linked glycosylation. Retrieved from [Link]
-
PubMed. (1991). A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose and the corresponding alpha-glucosyl chloride from D-mannose. [Link]
-
AIR Unimi. (n.d.). 2,3-Carbamate mannosamine glycosyl donors in glycosylation reactions of diacetone-D-glucose. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. Retrieved from [Link]
-
ResearchGate. (n.d.). How can one remove an acetyl protecting group from an acetylated sugar? Retrieved from [Link]
-
PubMed. (2001). Improved synthesis and characterization of 1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-beta-D-glucopyranose. [Link]
-
ACS Publications. (2023). Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. Retrieved from [Link]
-
PubMed. (2002). Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG). [Link]
-
National Institutes of Health. (n.d.). Methods for 2-Deoxyglycoside Synthesis. Retrieved from [Link]
-
University of Manchester Research Explorer. (2017). Synthesis of 1, 3, 4, 6-Tetra-O-acetyl- 2-azido-2-deoxy-α, Β-D-glucopyranose Using the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Retrieved from [Link]
-
Taylor & Francis eBooks. (2012). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy- α,β-d-Glucopyrano. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Mannosamine – Knowledge and References. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Frontiers | Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans [frontiersin.org]
- 3. Me 3 SI-promoted chemoselective deacetylation: a general and mild protocol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03209G [pubs.rsc.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of the glycoprotein having an N-linked complex type oligosaccharide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR-Based Structural Elucidation of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose
Introduction: The Imperative for Unambiguous Structural Verification
1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose is a pivotal synthetic intermediate in glycochemistry and drug development. As a protected derivative of N-acetyl-D-mannosamine (ManNAc), it serves as a precursor for synthesizing complex oligosaccharides, glycoconjugates, and sialic acid analogs. The precise stereochemistry and substitution pattern of this molecule are critical for its reactivity in glycosylation reactions and its ultimate biological function. An incorrect anomeric configuration (α instead of β) or misplaced acetyl group can lead to failed syntheses and inactive final compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive method for the complete and unambiguous structural elucidation of such carbohydrate derivatives in solution.[1][2] This application note provides a comprehensive guide and detailed protocols for the multi-dimensional NMR analysis of this compound, designed for researchers in carbohydrate chemistry, medicinal chemistry, and pharmaceutical development. We will move beyond simple data reporting to explain the causal logic behind each experimental choice, ensuring a robust and self-validating analytical workflow.
The Analytical Challenge: Overcoming Spectral Complexity
The primary challenge in the NMR analysis of per-acetylated monosaccharides is severe signal overlap in the one-dimensional (1D) ¹H NMR spectrum. The protons on the pyranose ring (H-1 to H-6) resonate in a narrow chemical shift range (typically 3-6 ppm), making definitive assignment from a 1D spectrum alone nearly impossible.[2] Furthermore, the presence of five magnetically similar acetyl groups adds to the complexity.
To overcome this, a suite of two-dimensional (2D) NMR experiments is not just recommended, but essential. By spreading the spectral information across two frequency dimensions, we can resolve individual signals and trace the molecular framework atom by atom. This guide will leverage ¹H, ¹³C, COSY, HSQC, and HMBC experiments to build an unassailable structural proof.
Experimental Design & Protocols
Materials & Equipment
-
Analyte: 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose (≥98% purity)
-
NMR Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Scientist's Rationale: The per-acetylated nature of the analyte renders it highly soluble in chlorinated solvents like CDCl₃. Water-based solvents (like D₂O) are unsuitable. TMS provides a sharp reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Spectrometer: A high-field NMR spectrometer (500 MHz or higher is recommended for optimal resolution of carbohydrate signals) equipped with a cryoprobe for enhanced sensitivity.[2]
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the analyte directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of CDCl₃ (with TMS) to the vial.
-
Mixing: Gently vortex the vial until the sample is completely dissolved. The solution should be clear and colorless.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Quality Check: Ensure the solution height in the tube is adequate for the spectrometer's probe (typically ~4 cm or 0.5-0.6 mL). The sample is now ready for analysis.
Protocol 2: NMR Data Acquisition
The following is a standard suite of experiments. All experiments should be performed at a constant, regulated temperature (e.g., 298 K).
| Experiment | Purpose | Key Parameters (for 500 MHz) |
| ¹H NMR | Quantitative analysis, initial inspection of proton signals. | Spectral Width: ~12 ppm; Acquisition Time: ~3 s; Relaxation Delay: 2 s; Number of Scans: 16 |
| ¹³C{¹H} NMR | Observation of all unique carbon atoms. | Spectral Width: ~220 ppm; Acquisition Time: ~1 s; Relaxation Delay: 2 s; Number of Scans: 1024 |
| 2D ¹H-¹H COSY | Identifies scalar-coupled protons (H-C-C-H networks). | Spectral Width: ~12 ppm (both dimensions); Data Points: 2048 (F2) x 256 (F1); Number of Scans: 4-8 |
| 2D ¹H-¹³C HSQC | Correlates protons with their directly attached carbons. | ¹H SW: ~12 ppm; ¹³C SW: ~180 ppm; Data Points: 1024 (F2) x 256 (F1); Number of Scans: 8-16 |
| 2D ¹H-¹³C HMBC | Correlates protons and carbons over 2-3 bonds. | ¹H SW: ~12 ppm; ¹³C SW: ~220 ppm; Long-range coupling delay optimized for ~8 Hz; Number of Scans: 16-32 |
Data Analysis & Structural Interpretation: A Step-by-Step Walkthrough
The logical workflow for spectral assignment is crucial for arriving at the correct structure.
Caption: NMR data analysis workflow for structural elucidation.
¹H NMR: Finding the Starting Point
-
Anomeric Proton (H-1): This is the most downfield of the ring protons due to being attached to two oxygen atoms. For a β-mannopyranoside, H-1 is equatorial. It will appear as a small doublet or broad singlet around 5.7-5.8 ppm.
-
Key Diagnostic Coupling: The coupling constant between H-1 and H-2 (³JH1,H2) is stereochemically significant. In the β-manno configuration, H-1 is equatorial and H-2 is axial. Their dihedral angle is ~60°, resulting in a very small coupling constant (typically 1-2 Hz), which is often unresolved. This is a hallmark of the manno- stereochemistry.
-
Acetyl and Acetamido Protons: Expect five sharp singlets in the 1.9-2.2 ppm region, integrating to 3 protons each. Four belong to the O-acetyl groups, and one to the N-acetyl group. The NH proton of the acetamido group will appear as a doublet further downfield (~5.9-6.1 ppm), coupled to H-2.
COSY: Walking Around the Ring
The COSY spectrum reveals proton-proton couplings.
-
Locate the cross-peak for the anomeric proton (H-1) identified in the ¹H spectrum.
-
Follow its correlation to identify H-2. The NH proton will also show a correlation to H-2.
-
From the H-2 cross-peak, find its correlation to H-3.
-
Continue this process: H-3 → H-4 → H-5.
-
H-5 will show correlations to both H-4 and the two H-6 protons (H-6a, H-6b), completing the assignment of the entire proton spin system of the pyranose ring.
HSQC: Assigning the Carbon Skeleton
The HSQC spectrum is a "connect-the-dots" experiment, linking each proton to its directly bonded carbon atom.
-
Using the now-known proton assignments from the COSY analysis, you can unambiguously assign each corresponding carbon signal. For example, find the ¹H chemical shift for H-1 on one axis and the cross-peak will give you the ¹³C chemical shift for C-1 on the other axis.
-
This allows for the direct assignment of C1 through C6.
HMBC: Confirming the Final Structure
The HMBC spectrum reveals long-range (2-3 bond) correlations and is the final piece of the puzzle. It validates the overall structure and confirms the location of the acetyl groups.
-
Ring Connectivity: Look for correlations from H-1 to C-3 and C-5, confirming the pyranose ring structure.
-
Acetyl Group Placement: The protons of each acetyl methyl group will show a strong correlation to their own carbonyl carbon (~170 ppm). Crucially, they will also show a weaker correlation to the ring carbon where the acetyl group is attached. For example, the methyl protons of the acetyl group at C-3 will show an HMBC cross-peak to C-3. This definitively confirms the positions of all four O-acetyl groups.
-
Acetamido Group Placement: The methyl protons of the N-acetyl group will show a correlation to the N-acetyl carbonyl carbon and to C-2, confirming the 2-acetamido-2-deoxy substitution.
Caption: Key COSY and HMBC correlations for structural assignment.
Tabulated Expected Data
The following table summarizes the expected chemical shifts and key coupling constants for the title compound, based on literature data for analogous structures.[3][4][5] Actual values may vary slightly based on solvent and concentration.
| Position | Atom | Expected δ (ppm) | Multiplicity | Key Coupling Constants (J, Hz) |
| 1 | H-1 | 5.75 | d | ³JH1,H2 ≈ 1.5 |
| C-1 | 90.5 | |||
| 2 | H-2 | 4.50 | ddd | ³JH1,H2 ≈ 1.5, ³JH2,NH ≈ 9.0, ³JH2,H3 ≈ 3.5 |
| C-2 | 51.0 | |||
| 3 | H-3 | 5.45 | dd | ³JH2,H3 ≈ 3.5, ³JH3,H4 ≈ 9.5 |
| C-3 | 70.0 | |||
| 4 | H-4 | 5.30 | t | ³JH3,H4 ≈ 9.5, ³JH4,H5 ≈ 9.5 |
| C-4 | 66.0 | |||
| 5 | H-5 | 3.90 | m | |
| C-5 | 73.5 | |||
| 6 | H-6a, H-6b | 4.15, 4.30 | m | |
| C-6 | 62.0 | |||
| N-Ac | NH | 6.05 | d | ³JH2,NH ≈ 9.0 |
| CO | 170.5 | |||
| CH₃ | 2.05 | s | ||
| O-Ac (x4) | CO | 169.0 - 171.0 | ||
| CH₃ | 1.95 - 2.15 | s |
Conclusion
The structural integrity of synthetic carbohydrate intermediates is paramount. The systematic application of a suite of 1D and 2D NMR experiments, as detailed in this protocol, provides an unequivocal method for the complete structural and stereochemical assignment of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose. This workflow, which combines the identification of a diagnostic starting point (the anomeric proton) with sequential correlation experiments (COSY, HSQC, and HMBC), constitutes a robust, self-validating system for quality control and research applications, ensuring the fidelity of molecules advancing through the drug discovery and development pipeline.
References
-
Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from Creative Biolabs website. [Link]
-
Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from Wikipedia. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). N-Acetyl-D-mannosamine - bmse000056. Retrieved from BMRB. [Link]
-
MDPI. (2018). 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid. Molbank, 2018(4), M1015. [Link]
-
Royal Society of Chemistry. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Physical Chemistry Chemical Physics, 25(1), 183-200. [Link]
Sources
- 1. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. bmse000056 N-Acetyl-D-mannosamine at BMRB [bmrb.io]
- 4. mdpi.com [mdpi.com]
- 5. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05203B [pubs.rsc.org]
Application Note: A Comprehensive Guide to the Mass Spectrometric Characterization of Acetylated Mannosamine
Audience: Researchers, scientists, and drug development professionals engaged in glycobiology, biomarker discovery, and pharmaceutical research.
Introduction: The Significance of Acetylated Mannosamine Analysis
N-acetyl-D-mannosamine (ManNAc) is a critical monosaccharide and a key precursor in the biosynthesis of sialic acids, such as N-acetylneuraminic acid (Neu5Ac).[1][2][3] Sialic acids are terminally located on many glycoproteins and glycolipids, playing a pivotal role in numerous biological processes, including cell-cell recognition, signaling, and immune responses.[1] Given its position as a metabolic precursor, the accurate quantification of ManNAc is of significant interest in various research and clinical settings. For instance, ManNAc is under investigation as a therapeutic agent for GNE myopathy, a rare genetic muscle disease caused by a deficiency in the sialic acid biosynthesis pathway.[1][2]
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for the sensitive and specific quantification of ManNAc in complex biological matrices.[1][2][3] This application note provides a detailed guide for the characterization and quantification of acetylated mannosamine using advanced mass spectrometry techniques, offering insights into method development, sample preparation, and data interpretation.
Methodology Overview: A Dual-Approach Framework
The analysis of acetylated mannosamines can be approached via two primary methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful, LC-MS/MS is often preferred for its direct analysis of polar analytes in biological fluids with minimal derivatization. GC-MS, conversely, necessitates derivatization to increase the volatility of the sugar molecules.[4]
This guide will focus predominantly on the LC-MS/MS approach, which offers a robust, sensitive, and high-throughput workflow suitable for clinical and research applications. A comparative overview of a GC-MS protocol is also provided for contexts where this technique may be advantageous.
Part 1: Quantitative Analysis of N-Acetylmannosamine by LC-MS/MS
This section details a validated protocol for the quantification of ManNAc in human plasma or serum, a common matrix in clinical and preclinical studies.
Experimental Workflow: LC-MS/MS
Caption: Workflow for ManNAc quantification by LC-MS/MS.
Protocol 1: Sample Preparation from Human Plasma/Serum
The objective of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and prepare it in a solvent compatible with the LC-MS/MS system.
-
Internal Standard Spiking: To a 50 µL aliquot of plasma or serum, add the isotopically labeled internal standard (e.g., N-acetyl-D-[UL-13C6]mannosamine or ManNAc-¹³C-d₃).[1][3] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response.
-
Protein Precipitation: Add a sufficient volume of cold acetonitrile to precipitate proteins. Acetonitrile is a common choice for this step.
-
Phospholipid Removal: For enhanced sensitivity and to mitigate matrix effects, it is highly recommended to pass the sample through a phospholipid removal plate, such as an Ostro 96-well plate.[1] This step effectively removes phospholipids that can cause ion suppression.
-
Evaporation and Reconstitution: The resulting filtrate is evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent mixture appropriate for the HILIC column, typically a high percentage of organic solvent.
Protocol 2: HILIC-MS/MS Analysis
Hydrophilic Interaction Chromatography (HILIC) is the preferred chromatographic technique for retaining and separating highly polar compounds like ManNAc.[1][2]
-
Chromatographic Column: A HILIC column is employed for the separation.
-
Mobile Phases:
-
Gradient Elution: A gradient elution is used to separate ManNAc from other components. An example gradient is as follows:
Mass Spectrometry Parameters
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used for ManNAc.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition.
Table 1: MRM Transitions and MS Parameters for ManNAc Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Declustering Potential (V) | Collision Energy (eV) | Reference |
| N-acetylmannosamine (ManNAc) | 222 | 126 | Positive | 35 | 18 | [1] |
| ManNAc-¹³C-d₃ (Internal Standard) | 226 | 130 | Positive | 35 | 18 | [1] |
| N-acetylmannosamine (ManNAc) | 222 | 84.1 | Positive | - | - | [3] |
| N-acetyl-D-[UL-¹³C₆]mannosamine (IS) | 228 | 130.1 | Positive | - | - | [3] |
Note: The optimal declustering potential and collision energy may vary between different mass spectrometer instruments and should be optimized accordingly.
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve using known concentrations of ManNAc standards. To overcome the issue of endogenous ManNAc in biological matrices, a surrogate matrix, such as 5% bovine serum albumin (BSA), can be used for the preparation of calibration standards.[1][5] The ratio of the peak area of the analyte to the internal standard is plotted against the concentration of the standards.
Part 2: Understanding the Fragmentation of Acetylated Mannosamine
A thorough understanding of the fragmentation patterns of acetylated hexosamines is fundamental for developing robust and specific MS/MS methods. Upon collision-induced dissociation (CID), protonated N-acetylhexosamines undergo characteristic fragmentation pathways.
Caption: Simplified fragmentation pathway of protonated ManNAc.
The fragmentation of protonated N-acetylhexosamines, including ManNAc, typically begins with the facile loss of water molecules.[6] Subsequent fragmentation can lead to the formation of characteristic product ions. The transition from m/z 222 to m/z 126 is a commonly monitored transition for the quantification of ManNAc.[1] Isotopic labeling studies have been instrumental in elucidating these complex fragmentation pathways.[6]
Part 3: GC-MS Analysis of Acetylated Mannosamine
For certain applications, GC-MS can be a valuable tool, particularly for achieving high chromatographic resolution of isomers. However, this comes at the cost of requiring derivatization.
Protocol 3: Derivatization for GC-MS
Due to their polar nature, N-acetylhexosamines require derivatization to increase their volatility for GC analysis. A common two-step derivatization process is:
-
Oximation: The sample is first treated with a reagent like ethylhydroxylamine (EtOx) in pyridine to convert carbonyl groups into ethylhydroxylamino groups.[4]
-
Silylation: Subsequently, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is added to replace acidic protons with trimethylsilyl (TMS) groups.[4]
GC-MS Parameters
-
Gas Chromatography: A suitable GC column, such as a 60 m Optima 1 MS or Optima 5 MS, can be used for the separation of the derivatized isomers.[4] A temperature program is employed to achieve optimal separation.
-
Mass Spectrometry: Electron ionization (EI) is typically used in GC-MS. The resulting mass spectra of the derivatized N-acetylhexosamine isomers can be very similar, underscoring the importance of chromatographic separation.[4]
Conclusion and Future Perspectives
The methodologies outlined in this application note provide a robust framework for the accurate and sensitive characterization of acetylated mannosamine by mass spectrometry. The LC-MS/MS method, in particular, offers a powerful platform for high-throughput quantitative analysis in complex biological samples, which is essential for advancing research in areas such as GNE myopathy and other glycosylation-related disorders. Future advancements in mass spectrometry instrumentation and chromatographic techniques will likely lead to even greater sensitivity and resolving power, further enhancing our ability to unravel the complexities of glycan biology.
References
- Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS.
- Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. PMC - NIH.
- Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma | Request PDF.
- Simultaneous ManNAc and Neu5Ac Quantific
- Dissection of Fragmentation Pathways in Proton
- Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. PubMed.
Sources
- 1. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous ManNAc and Neu5Ac Quantification in Human Sera by LC-MS/MS | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Chemoselective Deacetylation of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose
Audience: Researchers, scientists, and drug development professionals in carbohydrate chemistry and related fields.
Abstract: This document provides a detailed, field-proven protocol for the chemoselective de-O-acetylation of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose to yield 2-acetamido-2-deoxy-β-D-mannose (N-Acetyl-D-mannosamine, ManNAc). The procedure is centered on the Zemplén deacetylation, a robust and widely adopted method in carbohydrate chemistry. This guide explains the underlying chemical principles, offers step-by-step instructions with expert insights, and includes comprehensive guidelines for reaction monitoring, purification, and product characterization, along with a troubleshooting section to address common experimental challenges.
Introduction and Scientific Principle
N-Acetyl-D-mannosamine (ManNAc) is a pivotal monosaccharide in glycobiology. It serves as the committed biosynthetic precursor to sialic acids, which are critical components of cell-surface glycans involved in cellular recognition, signaling, and pathogenesis.[1] Synthetic access to ManNAc and its derivatives often requires the use of protecting groups to mask the reactive hydroxyl functions during intermediate steps. Acetyl groups are among the most common and effective protecting groups employed for this purpose.[2]
The final step in many synthetic routes is the removal of these protecting groups. The challenge lies in the selective deprotection of the O-acetyl esters while preserving the significantly more stable N-acetyl amide bond. The Zemplén deacetylation is the classic and most efficient method for this transformation.[3]
Mechanism of Action: Zemplén Deacetylation
The reaction proceeds via a base-catalyzed transesterification. A catalytic amount of sodium methoxide (NaOMe) in methanol generates a methoxide anion (CH₃O⁻), a strong nucleophile. This anion attacks the electrophilic carbonyl carbon of the O-acetyl ester groups. This process is highly efficient, as the methoxide catalyst is regenerated in each cycle, driving the reaction to completion with only a sub-stoichiometric amount of base.[2][3] The byproducts are sodium acetate and volatile methyl acetate, which are easily removed.
The key to the protocol's success is the significant difference in lability between the O-acetyl (ester) and N-acetyl (amide) groups under basic conditions. Amides are substantially less reactive towards nucleophilic attack than esters, ensuring that the N-acetyl group on the C2 position remains intact under the mild, catalytic conditions of the Zemplén reaction.[2][4]
Chemical Reaction Scheme
Caption: Step-by-step experimental workflow for deacetylation.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier Example | Purpose |
| 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose | ≥98% Purity | Commercially Available | Starting Material |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction Solvent |
| Sodium Methoxide (NaOMe) | 0.5 M solution in Methanol | Sigma-Aldrich | Catalyst |
| Dowex® 50WX8 (H⁺ form) | 100-200 mesh | Sigma-Aldrich | Neutralizing Agent |
| Silica Gel | 230-400 mesh, Grade 60 | MilliporeSigma | Stationary Phase (TLC, Column) |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | Reaction Monitoring |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Eluent for Chromatography |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Eluent for Chromatography |
| p-Anisaldehyde Stain | Lab-prepared | N/A | TLC Visualization |
Step-by-Step Protocol
Step 1: Reaction Setup
-
Place 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose (1.0 equiv.) into an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Establish an inert atmosphere by flushing the flask with Argon or Nitrogen.
-
Add anhydrous methanol (approx. 5-10 mL per mmol of substrate) to dissolve the starting material completely. [2]4. Cool the flask to 0°C in an ice-water bath.
Expertise & Experience: Using anhydrous methanol is crucial for reproducibility. While the reaction can proceed with reagent-grade methanol, residual water can slowly hydrolyze the sodium methoxide, potentially requiring more catalyst and complicating kinetics. [5]An inert atmosphere prevents the basic methoxide from reacting with atmospheric CO₂ to form sodium methyl carbonate.
Step 2: Reaction Initiation and Monitoring
-
While stirring at 0°C, add the sodium methoxide solution (0.1 equiv.) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 15-30 minutes. [2]The reaction is typically complete within 1-3 hours.
Trustworthiness - Self-Validating System (TLC):
System: Use a silica gel TLC plate.
Eluent: A moderately polar solvent system like Ethyl Acetate/Hexane (e.g., 1:1) is suitable for visualizing the starting material.
Analysis: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). The starting material is significantly less polar and will have a high Rf value. The fully deacetylated product is highly polar and will remain at or very near the baseline (Rf ≈ 0) in this eluent. [6]> * Completion: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Visualization: After developing, dry the plate and dip it in a p-anisaldehyde staining solution, followed by gentle heating with a heat gun until spots appear. Carbohydrates typically stain purple, brown, or blue. [7] Step 3: Quenching and Neutralization
-
Once the reaction is complete (as determined by TLC), add the acidic ion-exchange resin (e.g., Dowex® H⁺ form) in small portions until the pH of the solution becomes neutral (pH ≈ 7). [2]2. Check the pH by spotting a small amount of the supernatant onto a strip of pH paper.
-
Stir the mixture for an additional 15 minutes after neutrality is reached.
Expertise & Experience: Using an ion-exchange resin is superior to quenching with aqueous acid. It efficiently removes the sodium ions without introducing water, which would necessitate an aqueous work-up and potentially lead to product loss, as the final compound is very water-soluble. [8] Step 4: Isolation of Crude Product
-
Filter the reaction mixture through a sintered glass funnel or a cotton plug in a pipette to remove the resin.
-
Wash the resin thoroughly with several portions of methanol to ensure complete recovery of the product. [2]3. Combine the filtrate and all the methanol washings.
-
Concentrate the combined solution under reduced pressure using a rotary evaporator at a bath temperature of <40°C. This will yield a white or pale-yellow solid/foam.
Step 5: Purification
-
The crude product is often of high purity. However, for exacting applications, purification by silica gel column chromatography is recommended. [2]2. Prepare a silica gel column using a slurry of silica in a solvent like Dichloromethane (DCM).
-
Dissolve the crude product in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this silica thoroughly in vacuo and load it onto the top of the prepared column.
-
Elute the column with a gradient solvent system, starting with DCM and gradually increasing the proportion of methanol (e.g., from 100:0 DCM:MeOH to 90:10 DCM:MeOH). The highly polar product will elute with the higher polarity solvent mixture.
-
Collect fractions and analyze by TLC (using a more polar eluent like 9:1 DCM:MeOH) to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product, 2-acetamido-2-deoxy-D-mannose, as a white solid.
Expected Results and Characterization
| Parameter | Starting Material | Product |
| Appearance | White Crystalline Solid | White Amorphous Solid/Foam |
| Solubility | Soluble in MeOH, DCM, EtOAc | Soluble in MeOH, H₂O; Insoluble in DCM |
| TLC Rf | ~0.7 (1:1 EtOAc:Hexane) | ~0.1 (9:1 DCM:MeOH) |
| Typical Yield | N/A | 85-95% (after purification) |
Product Characterization:
-
¹H NMR (D₂O): The most telling change is the complete disappearance of the four sharp singlets corresponding to the O-acetyl methyl protons (typically δ 2.0–2.2 ppm). The single N-acetyl methyl proton singlet (δ ~2.05 ppm) will remain. The signals for the pyranose ring protons (H1-H6) will shift significantly upfield into the δ 3.5-5.2 ppm range upon deprotection. [9][10]* ¹³C NMR (D₂O): The signals for the four O-acetyl carbonyl carbons (δ ~170-174 ppm) and methyl carbons (δ ~20-21 ppm) will be absent in the product spectrum. The N-acetyl signals will persist. [11]* Mass Spectrometry (ESI+): The observed mass will correspond to the calculated mass for C₈H₁₅NO₆ (Calc. [M+Na]⁺: 244.079).
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient catalyst. 2. Deactivated NaOMe (hydrolyzed by moisture). 3. Reaction time too short. | 1. Add another small portion of NaOMe solution (e.g., 0.05 equiv.) and continue monitoring. 2. Use a fresh bottle of NaOMe solution and ensure anhydrous solvent. 3. Allow the reaction to stir for a longer period (e.g., overnight). |
| Low Product Yield | 1. Product is highly polar and water-soluble; loss during aqueous work-up (if performed). 2. Incomplete elution from the silica column. | 1. Strictly adhere to the non-aqueous work-up using ion-exchange resin. 2. Use a sufficiently polar eluent (e.g., up to 15-20% MeOH in DCM) to ensure the product is fully recovered from the column. |
| Presence of Multiple Spots on TLC (Product) | 1. Incomplete reaction leading to partially deacetylated intermediates. [12] 2. Anomerization or ring-opening (less common under these mild conditions). | 1. Increase reaction time or add slightly more catalyst to drive the reaction to completion. 2. Carefully perform silica gel chromatography to separate the desired product from byproducts. |
| Basic pH After Resin Treatment | 1. Insufficient amount of ion-exchange resin used. 2. Resin is old or has lost capacity. | 1. Add more resin and continue stirring. 2. Use fresh, activated resin. |
References
-
De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). (2021). Japan Consortium for Glycobiology and Glycotechnology. [Link]
-
Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose. (2022). Current Protocols. [Link]
-
Ren, B., et al. (2014). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry. [Link]
-
Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. (2021). National Institutes of Health. [Link]
-
Selective N‐Deacetylation and Functionalization of Aminosugars. (2021). ResearchGate. [Link]
-
Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. (1975). Carbohydrate Research. [Link]
-
Deacetylation of glucopyranosides with sodium methoxide: dry solvent? (2023). Reddit r/Chempros. [Link]
-
The Synthesis of 2-acetamido-2-deoxy-4-O-beta-D-mannopyranosyl-D-glucose. (1975). PubMed. [Link]
-
Zemplén deacetylation. (2023). Chemistry Online. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Base-catalyzed Degradations of Carbohydrates. (1970). Canadian Science Publishing. [Link]
-
Regioselective Deacetylation in Nucleosides and Derivatives. (2020). National Institutes of Health. [Link]
-
Practical preparation of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates and their application in the synthesis of oligosaccharides. (2006). ResearchGate. [Link]
-
Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry (RSC Publishing). [Link]
-
Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside derivatives. (1995). PubMed. [Link]
-
TLC Method for Monitoring the Formation and Degradation of Bacterial Exo-Polysaccharides. (2001). ResearchGate. [Link]
-
1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000169). Human Metabolome Database. [Link]
-
THIN LAYER CHROMATOGRAPHY OF CARBOHYDRATE ACETATES. (1965). ScienceDirect. [Link]
-
Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates. (2009). ResearchGate. [Link]
-
Comparison of ¹H NMR spectra of 3,4,6‐tri‐O‐CD3‐d‐mannose. (2019). ResearchGate. [Link]
Sources
- 1. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. hmdb.ca [hmdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. 2-acetamido-2-deoxy-D-mannose(3615-17-6) 13C NMR [m.chemicalbook.com]
- 12. Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Ac4ManNAc for Metabolic Glycoengineering of Sialic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Glycan Editing
Cell surfaces are decorated with a dense and complex layer of glycans, collectively known as the glycocalyx. Among the most critical terminal modifications on these sugar chains are sialic acids, which play a pivotal role in a vast array of biological processes, including cell-cell recognition, immune modulation, pathogen binding, and signal transduction.[1][2][3][4] Metabolic Glycoengineering (MGE) is a powerful technology that enables the modification of these cell-surface glycans by introducing unnatural sugar precursors into cellular metabolic pathways.[1][5][6][7] This technique allows for the precise chemical remodeling of the cell surface, providing invaluable tools for both basic research and therapeutic development.[5][7]
One of the most robust and widely used precursors for MGE of sialic acids is peracetylated N-acetyl-D-mannosamine (Ac4ManNAc) .[8][9] This synthetic, cell-permeable sugar analog serves as a highly efficient substrate for the sialic acid biosynthetic pathway, enabling researchers to modulate the density of sialic acids on the cell surface and to introduce bioorthogonal chemical reporters for downstream applications.[5][9][10]
Mechanism of Action: The Journey of Ac4ManNAc
The efficacy of Ac4ManNAc lies in its clever chemical design. The native precursor for sialic acid, N-acetylmannosamine (ManNAc), has poor cell permeability. By acetylating the hydroxyl groups of ManNAc to create Ac4ManNAc, the molecule becomes more lipophilic, allowing it to passively diffuse across the cell membrane with significantly higher efficiency—up to 600 times greater than its unmodified counterpart.[3][8][10]
Once inside the cell, the following metabolic cascade occurs:
-
Deacetylation: Cytosolic esterases swiftly remove the four acetyl protecting groups, releasing the active ManNAc molecule into the cytoplasm.[9][10][11]
-
Pathway Entry: The liberated ManNAc is recognized by the enzymes of the sialic acid biosynthetic pathway.[10][12] It is first phosphorylated by GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase) and then converted into sialic acid-9-phosphate by N-acetylneuraminate synthase (NANS).[3]
-
Activation: The resulting sialic acid is activated to CMP-sialic acid in the nucleus.[10]
-
Glycosylation: Finally, CMP-sialic acid is transported into the Golgi apparatus, where sialyltransferases attach it to the terminal positions of newly synthesized glycoproteins and glycolipids.[10][11]
By supplementing cell culture media with Ac4ManNAc, this pathway is flooded with precursor molecules, leading to a dose- and time-dependent increase in the density of sialic acids displayed on the cell surface glycans.[8]
Experimental Design & Key Considerations
Before initiating an experiment, it is crucial to consider the following factors to ensure robust and reproducible results.
1. Concentration and Cytotoxicity: While Ac4ManNAc is generally well-tolerated, high concentrations (>100 µM) can lead to cytotoxicity in some cell lines.[13] This is primarily due to the intracellular accumulation of acetic acid, a byproduct of the deacetylation process, which can lower intracellular pH.[8][14][15] It is imperative to perform a dose-response curve (e.g., 10 µM to 100 µM) to determine the optimal, non-toxic concentration for your specific cell line.[14][15] For many applications, a concentration between 10-50 µM is effective.[14][16]
2. Incubation Time: The incorporation of Ac4ManNAc into cell surface glycans is a time-dependent process. Detectable changes can often be observed within 12-24 hours, with labeling typically reaching a plateau between 48 and 72 hours.[8] The optimal incubation time will depend on the cell type's proliferation rate and metabolic activity.[16]
3. Controls:
-
Negative Control: An untreated cell population is essential to establish a baseline level of sialylation.
-
Vehicle Control: Since Ac4ManNAc is often dissolved in DMSO, a vehicle control (cells treated with the same concentration of DMSO used in the highest Ac4ManNAc dose) should be included to account for any effects of the solvent.[16]
-
Positive Control (for detection): For lectin staining, treating a parallel sample of cells with sialidase (neuraminidase) will cleave sialic acids and confirm the specificity of the staining.[17][18]
4. Cell Line Selection: Different cell lines exhibit varying intrinsic abilities to synthesize sialic acids.[8] The response to Ac4ManNAc treatment will be influenced by the basal expression levels of the required enzymes. It is advisable to start with commonly used cell lines like HeLa, CHO, or Jurkat cells, which have well-characterized glycosylation machinery.[8][16][19]
Protocol 1: In Vitro Metabolic Labeling with Ac4ManNAc
This protocol provides a general procedure for increasing the sialic acid content on cultured mammalian cells.
Materials:
-
Ac4ManNAc (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Phosphate-buffered saline (PBS), sterile
-
Culture vessels (e.g., 6-well plates, T-25 flasks)
Methodology:
-
Prepare Stock Solution:
-
Prepare a 50 mM stock solution of Ac4ManNAc in sterile DMSO.
-
Scientist's Note: Ac4ManNAc is hydrophobic and requires an organic solvent. DMSO is the standard choice. Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.[16]
-
-
Cell Seeding:
-
Seed cells in the desired culture vessel at a density that will result in 50-70% confluency at the time of harvesting.[16] Allow cells to adhere and resume logarithmic growth (typically overnight).
-
-
Metabolic Labeling:
-
Thaw the Ac4ManNAc stock solution.
-
Dilute the stock solution directly into fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.2% (v/v) to minimize solvent toxicity.
-
Aspirate the old medium from the cells and replace it with the Ac4ManNAc-containing medium.
-
Rationale: Performing the dilution in pre-warmed medium prevents temperature shock to the cells.
-
-
Incubation:
-
Harvesting Cells:
-
After incubation, cells are ready for downstream analysis.
-
For Adherent Cells: Wash the monolayer twice with ice-cold PBS. Detach cells using a non-enzymatic method like gentle scraping or an EDTA-based dissociation buffer to preserve cell surface proteins. Trypsin can cleave glycoproteins and should be used with caution.
-
For Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice by resuspending in ice-cold PBS and re-pelleting.[16]
-
Protocol 2: Analysis of Sialylation by Lectin Staining & Flow Cytometry
Lectins are proteins that bind to specific carbohydrate structures. This protocol uses fluorescently labeled lectins to quantify changes in cell surface sialic acids.
Materials:
-
Ac4ManNAc-treated and control cells (from Protocol 1)
-
Biotinylated Sambucus nigra agglutinin (SNA): Binds preferentially to α-2,6 linked sialic acids.[17][20][21]
-
Biotinylated Maackia amurensis agglutinin (MAA): Binds preferentially to α-2,3 linked sialic acids.[17][20][21]
-
Streptavidin conjugated to a fluorophore (e.g., Alexa Fluor 488, PE).[17]
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Sialidase (Neuraminidase) for negative control.
Methodology:
-
Cell Preparation:
-
Harvest approximately 1x10^6 cells per sample. Wash once with 1 mL of ice-cold staining buffer and pellet by centrifugation.
-
-
Lectin Staining:
-
Resuspend the cell pellet in 100 µL of staining buffer containing the biotinylated lectin (e.g., SNA at 5 µg/mL).
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Rationale: Incubation on ice minimizes membrane turnover and internalization of the lectin-glycan complex.
-
-
Washing:
-
Add 1 mL of cold staining buffer to each tube and pellet the cells. Discard the supernatant. Repeat this wash step once more to remove unbound lectin.
-
-
Secondary Staining:
-
Resuspend the cell pellet in 100 µL of staining buffer containing the fluorescently-labeled streptavidin (e.g., at 1:500 dilution).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Wash and Analysis:
-
Wash the cells twice with 1 mL of cold staining buffer as in step 3.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample. An increase in mean fluorescence intensity (MFI) in Ac4ManNAc-treated cells compared to controls indicates increased surface sialylation.[17]
-
Data Summary & Troubleshooting
| Parameter | Recommended Range | Rationale & Notes |
| Ac4ManNAc Concentration | 10 - 50 µM | Cell-line dependent. Higher concentrations (>100 µM) risk cytotoxicity due to acetic acid buildup.[8][13][14] |
| Incubation Time | 24 - 72 hours | Dependent on cell doubling time and metabolic rate. Longer times typically yield higher incorporation until saturation.[8][16] |
| Stock Solution Solvent | DMSO | Required for solubility. Keep final concentration in media <0.2% to avoid solvent-induced artifacts.[16] |
| Detection Method | Lectin Staining (Flow/Microscopy) | SNA and MAA are common choices for detecting specific sialic acid linkages.[20][22] |
Troubleshooting Guide:
-
High Cell Death:
-
No Increase in Sialylation Signal:
-
Cause 1: Incubation time is too short.
-
Solution 1: Increase the incubation period to 48 or 72 hours.
-
Cause 2: The cell line has low expression of sialyltransferases.
-
Solution 2: Try a different cell line known to be responsive. Confirm lectin and streptavidin reagents are active using a positive control cell line.
-
-
High Background Staining:
-
Cause: Insufficient washing or non-specific binding of reagents.
-
Solution: Ensure all wash steps are performed thoroughly with ice-cold buffer. Increase the BSA concentration in the staining buffer to 2-3% to block non-specific sites.
-
In Vivo Applications and Future Directions
The utility of Ac4ManNAc extends beyond cell culture. In animal models, administration of Ac4ManNAc has been shown to increase sialylation in various tissues, including muscle, liver, and plasma.[23] This has significant implications for developing therapies for diseases linked to hyposialylation. Furthermore, analogs of Ac4ManNAc containing bioorthogonal handles like azides (Ac4ManNAz) or alkynes are widely used to label cells for in vivo tracking and imaging, opening new avenues for cell-based therapies and diagnostics.[5][14][24][25] As research progresses, the "druggability" of these sugar analogs continues to be optimized, promising a new frontier in glycan-targeted therapeutics and research tools.[5][6][7]
References
-
Du, J., Meledeo, M. A., Wang, Z., Khanna, H. S., Paruchuri, V. D., & Yarema, K. J. (2009). Metabolic glycoengineering: sialic acid and beyond. Glycobiology, 19(12), 1382–1401. [Link]
-
Du, J., & Yarema, K. J. (2010). Metabolic Glycoengineering of Sialic Acids. Bentham Science Publishers. [Link]
-
Han, S. S., Lee, D. E., Shim, H. E., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1164–1176. [Link]
-
Almaraz, R. T., Aich, U., Khanna, H. S., et al. (2012). Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations. Biotechnology and bioengineering, 109(8), 2065–2077. [Link]
-
Wang, L., & Li, D. (2019). Detection of Sialic Acids on the Cell Surface Using Flow Cytometry. Bio-protocol, 9(22), e3429. [Link]
-
Yarema, K. J. (2009). Metabolic glycoengineering: sialic acid and beyond. Glycobiology. [Link]
-
Van Rijn, M., van der Pol, M. A., van den Berg, J., et al. (2015). Infection of Differentiated Porcine Airway Epithelial Cells by Influenza Virus. Journal of Virology. [Link]
-
Du, J., Almaraz, R. T., Tan, E., & Yarema, K. J. (2013). Metabolic Glycoengineering of Sialic Acids. Sialobiology: Structure, Biosynthesis and Function. Sialic Acid Glycoconjugates in Health and Disease. [Link]
-
Du, J., & Yarema, K. J. (2013). Chapter - Metabolic Glycoengineering of Sialic Acids. Bentham Science Publisher. [Link]
-
Sun, Y., Wu, H., Liu, T., et al. (2012). Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs. International Journal of Molecular Sciences, 13(4), 4381–4398. [Link]
-
Han, S. S., Lee, D. E., Shim, H. E., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. ResearchGate. [Link]
-
Du, J., Meledeo, M. A., Wang, Z., et al. (2009). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology. [Link]
-
Almaraz, R. T., Aich, U., Khanna, H. S., et al. (2012). Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations. ResearchGate. [Link]
-
Aich, U., A-R-A, O., Elmouelhi, N., et al. (2021). Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs. MDPI. [Link]
-
Lee, D. E., Koo, H., Sun, I. C., et al. (2014). Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics. [Link]
-
Wratil, P. R., Horstkorte, R., & Reutter, W. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments. [Link]
-
Schumann, S., Gnanapragassam, V. S., M-A, O., et al. (2021). Metabolic Glycoengineering Enables the Ultrastructural Visualization of Sialic Acids in the Glycocalyx of the Alveolar Epithelial Cell Line hAELVi. ResearchGate. [Link]
-
Han, S. S., Lee, D. E., Shim, H. E., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. [Link]
-
Matsuda, R., Tanimura, A., Kishi, K., et al. (2018). Lectin-Based Assay for Glycoform-Specific Detection of α2,6-sialylated Transferrin and Carcinoembryonic Antigen in Tissue and Body Fluid. MDPI. [Link]
-
Malicdan, M. C., Noguchi, S., & Nishino, I. (2009). Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype. ResearchGate. [Link]
-
Roy, S., Tripathy, D., & Das, M. (2018). Preferential Lectin Binding of Cancer Cells upon Sialic Acid Treatment Under Nutrient Deprivation. ResearchGate. [Link]
-
Büll, C., Nason, R., Sun, L., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Radboud Repository. [Link]
-
Li, S., Wang, J., & Chen, X. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Chemistry. [Link]
-
Wratil, P. R., Horstkorte, R., & Reutter, W. (2016). Model for the design of ManNAc analogues for metabolic engineering or inhibition of sialic acid biosynthesis. ResearchGate. [Link]
Sources
- 1. Chapter - Metabolic Glycoengineering of Sialic Acids | Bentham Science [eurekaselect.com]
- 2. Chapter - Metabolic Glycoengineering of Sialic Acids | Bentham Science [mail.product-eurekaselect.itspk.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic glycoengineering: sialic acid and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Detection of Sialic Acids on the Cell Surface Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. glycomatrix.com [glycomatrix.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. thno.org [thno.org]
- 25. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
Introduction: The Significance of Acetyl Groups in Monosaccharide Analysis
An Application Guide to the Structural Elucidation of Acetylated Monosaccharides
Acetylation, the addition of an acetyl functional group, is a fundamental modification of monosaccharides that dictates their chemical properties and biological function. In drug development, the acetylation pattern of glycoproteins can influence efficacy, stability, and immunogenicity. For materials scientists, the degree and position of acetylation in polysaccharides like chitin determine their physical properties. Consequently, the precise and robust analysis of acetylated monosaccharides is a critical task for researchers across multiple disciplines.
However, these molecules present significant analytical challenges. Their high polarity, low volatility, and the potential for numerous structural isomers demand sophisticated analytical strategies. This guide provides an in-depth exploration of the core techniques used to characterize acetylated monosaccharides, moving beyond mere protocols to explain the scientific rationale behind methodological choices. We will delve into the complementary strengths of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing detailed protocols and data interpretation guidance for the modern research laboratory.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
GC-MS is a powerhouse for separating and identifying complex mixtures of volatile compounds. Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for determining the monosaccharide composition of a sample. The primary challenge, however, is that monosaccharides are polar and non-volatile, making them unsuitable for direct GC analysis.[1] Therefore, chemical derivatization is a mandatory prerequisite.
The Rationale Behind the Alditol Acetate Method
The most common and robust derivatization strategy for GC-MS analysis of monosaccharides is the preparation of alditol acetates. This two-step process is designed to overcome two key challenges simultaneously:
-
Eliminating Anomers: In solution, monosaccharides exist as an equilibrium of different isomers (anomers), which would each produce a separate peak in a chromatogram, needlessly complicating the analysis.[1][2] The first step, reduction with a reagent like sodium borohydride, opens the ring structure to form a linear sugar alcohol (alditol). This single, linear structure eliminates the possibility of anomeric isomers.
-
Inducing Volatility: The resulting alditol is still non-volatile. The second step, acetylation with acetic anhydride, replaces all polar hydroxyl (-OH) groups with non-polar O-acetyl (-OAc) groups. This transformation drastically reduces the molecule's boiling point, rendering it volatile and suitable for GC analysis.[2][3]
This method provides a single, stable derivative for each monosaccharide, leading to clean, reproducible chromatograms where each peak corresponds to a specific sugar.[4][5]
Experimental Workflow: Alditol Acetate Derivatization
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose
Welcome to the technical support center for the synthesis of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your experimental success.
The synthesis of this peracetylated N-acetylmannosamine derivative is a critical process for creating precursors for metabolic labeling, glycoengineering, and the development of therapeutics for conditions like GNE myopathy.[1][2] However, the path to a pure, high-yield product is often fraught with challenges, primarily revolving around stereochemical control at the anomeric carbon and the C-2 position. This guide offers expert insights to overcome these hurdles.
Core Synthesis Pathway Overview
The synthesis typically begins with N-acetyl-D-mannosamine (ManNAc) or its precursor, N-acetyl-D-glucosamine (GlcNAc), which requires an initial epimerization step. The subsequent peracetylation of the hydroxyl groups yields the target molecule. The choice of starting material and reaction conditions is crucial for success.
Caption: General synthetic routes to the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in this synthesis?
The primary challenge is controlling the stereochemistry to selectively obtain the β-anomer. Acetylation of monosaccharides often results in a mixture of α and β anomers, and the ratio is highly dependent on the reaction conditions.[3] The axial orientation of the C-2 acetamido group in mannosamine derivatives can influence the stereochemical outcome of reactions at the anomeric center (C-1).
Q2: Why is starting with D-mannosamine often preferred over N-acetyl-D-glucosamine?
Starting directly with a mannose derivative, such as D-mannosamine hydrochloride or N-acetyl-D-mannosamine, bypasses the challenging C-2 epimerization step required when starting from N-acetyl-D-glucosamine.[4] The base-catalyzed epimerization of GlcNAc to ManNAc is a reversible equilibrium that often favors the starting material, leading to low yields of the desired mannose configuration.[5]
Q3: How do reaction conditions influence the formation of the β-anomer?
The formation of the desired β-anomer is influenced by several factors:
-
Solvent and Base: The use of pyridine as both a solvent and a base is common. It acts as a catalyst and scavenges the acetic acid byproduct.
-
Anomeric Effect: The anomeric effect typically favors the formation of the α-anomer, where the C-1 substituent is axial. However, in the presence of a participating group at C-2 (like the acetamido group), the reaction can proceed through an oxazolinium intermediate, which can lead to the thermodynamic 1,2-trans product (the β-anomer).
-
Catalysis: While basic conditions (like pyridine) are standard for this peracetylation, acidic catalysis is known to favor α-anomers in glucose systems.[3] For mannose derivatives, careful control of conditions is necessary to maximize the yield of the β-isomer.
Q4: Can I perform the acetylation in an aqueous solution?
Recent studies have shown that selective anomeric acetylation can be achieved in water.[6][7][8] However, for peracetylation (acetylating all hydroxyl groups), anhydrous conditions are critical. The acetylating agent, acetic anhydride, readily hydrolyzes in the presence of water, which would quench the reaction and lead to incomplete acetylation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing likely causes and actionable solutions.
Caption: Troubleshooting decision-making workflow.
Problem 1: My reaction yields a mixture of anomers with a low proportion of the desired β-isomer.
-
Likely Cause: The reaction conditions did not sufficiently favor the formation of the thermodynamic 1,2-trans product. Peracetylation can often lead to an equilibrium mixture of anomers.
-
Solution:
-
Reaction Control: Ensure the reaction is run at a controlled temperature (typically starting at 0 °C and slowly warming to room temperature) to allow for thermodynamic control.
-
Purification Strategy: The α and β anomers can often be separated by silica gel column chromatography. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is typically effective. Monitor fractions carefully by TLC.
-
Recrystallization: The desired β-anomer is often crystalline. After column chromatography, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/ether can significantly improve anomeric purity.
-
Problem 2: The reaction is incomplete, and my TLC plate shows unreacted starting material.
-
Likely Cause (A): Moisture. The presence of water in the pyridine, starting material, or glassware is the most common cause. Acetic anhydride is rapidly consumed by water.
-
Solution (A):
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Anhydrous Reagents: Use freshly opened or properly stored anhydrous pyridine and acetic anhydride. Molecular sieves can be added to the reaction, though this is not always necessary if reagents are of high quality.[9]
-
-
Likely Cause (B): Insufficient Reagents or Time. The stoichiometry may be inadequate, or the reaction may not have been allowed to proceed to completion.
-
Solution (B):
-
Reagent Stoichiometry: Use a sufficient excess of acetic anhydride (typically 5-10 equivalents) and pyridine.
-
Reaction Monitoring: Monitor the reaction's progress using TLC. The product will be significantly less polar (higher Rf value) than the starting N-acetyl-D-mannosamine. Do not proceed with workup until the starting material spot has disappeared. The reaction may require stirring overnight at room temperature.[10]
-
Problem 3: The final product is a persistent oil or gum and will not crystallize.
-
Likely Cause (A): Residual Pyridine. Pyridine is a high-boiling solvent and can be difficult to remove completely, often resulting in an oily residue that inhibits crystallization.
-
Solution (A):
-
Aqueous Workup: After the reaction, dilute the mixture with a solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with cold 1M HCl to remove pyridine, followed by saturated NaHCO₃ solution to neutralize excess acid, and finally with brine. Dry the organic layer thoroughly with Na₂SO₄ before concentrating.
-
Co-evaporation: Co-evaporate the residue with toluene under reduced pressure to azeotropically remove final traces of pyridine.
-
-
Likely Cause (B): Impurities. The presence of the other anomer or other acetylated byproducts can act as an impurity that prevents crystallization.
-
Solution (B):
-
Chromatography: Purify the crude product by silica gel chromatography to isolate the desired β-anomer.
-
Trituration: Attempt to induce crystallization by triturating (grinding the oil with a spatula) in a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture. This can sometimes crash out the solid product.
-
Experimental Protocol: Peracetylation of N-Acetyl-D-Mannosamine
This protocol is a synthesized example based on common procedures in the literature.[10][11]
Materials & Reagents
| Reagent/Material | Purpose | Typical Amount (for 1g ManNAc) |
| N-Acetyl-D-mannosamine (ManNAc) | Starting Material | 1.0 g (4.52 mmol) |
| Anhydrous Pyridine | Solvent & Base Catalyst | 10 mL |
| Acetic Anhydride (Ac₂O) | Acetylating Agent | 5 mL (53 mmol, ~11.7 eq.) |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ~100 mL |
| 1M Hydrochloric Acid (HCl) | Pyridine Removal | ~50 mL |
| Sat. Sodium Bicarbonate (NaHCO₃) | Neutralization | ~50 mL |
| Brine | Washing | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | As needed |
| Silica Gel | Chromatography | As needed |
Step-by-Step Procedure:
-
Preparation: Place N-acetyl-D-mannosamine (1.0 g) in an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous pyridine (10 mL) to the flask. Stir the mixture until the starting material is fully dissolved. Cool the flask to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (5 mL) dropwise to the stirred solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours (overnight). Monitor the progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), ensuring the disappearance of the polar starting material spot.
-
Workup - Quenching: After completion, cool the reaction mixture again in an ice bath and cautiously add crushed ice or cold water to quench the excess acetic anhydride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (~50 mL).
-
Workup - Washing:
-
Wash the organic layer twice with cold 1M HCl (~25 mL each) to remove pyridine.
-
Wash once with saturated NaHCO₃ solution (~25 mL).
-
Wash once with brine (~25 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, typically as a pale yellow oil or solid.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the anomers. The β-anomer is typically the less polar of the two.
-
Final Product: Combine the fractions containing the pure product and concentrate to yield 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose as a white solid. The product can be further purified by recrystallization if necessary.
References
- Gro-Intelligence. (n.d.). UDP-N-acetylglucosamine 2-epimerase. Grokipedia.
-
Lee, Y. C., et al. (2018). Production of N-acetylmannosamine and N-acetylneuraminic acid using single-bead systems. ResearchGate. Retrieved from [Link]
-
Rosano, C., et al. (2019). The crystal structure of the N-acetylglucosamine 2-epimerase from Nostoc sp. KVJ10 reveals the true dimer. Acta Crystallographica Section D: Structural Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Epimerisation of N-acetylglucosamine (GlcNAc) into N-acetylmannosamine (NANA) catalysed by a renin-binding protein. Retrieved from [Link]
-
Wang, W., et al. (2016). N-acetylglucosamine 2-Epimerase from Pedobacter heparinus: First Experimental Evidence of a Deprotonation/Reprotonation Mechanism. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate.
-
Vinogradov, E., et al. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Padgett, H. C., et al. (2004). Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG). Molecular Imaging and Biology. Retrieved from [Link]
-
ResearchGate. (2004). Practical and reliable synthesis of 1,3,4,6-tetra- O-acetyl-2- O- trifluoromethanesulfonyl-β-D-mannopyranose, a Precursor of 2-Deoxy-2-[ 18F]fluoro-D-glucose (FDG). Retrieved from [Link]
-
Aich, U., et al. (2022). Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose. Current Protocols. Retrieved from [Link]
-
Lemieux, R. U., et al. (1991). A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose and the corresponding alpha-glucosyl chloride from D-mannose. Carbohydrate Research. Retrieved from [Link]
-
Sampathkumar, S. G., et al. (2006). Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids. Nature Protocols. Retrieved from [Link]
-
Williams, S. J., et al. (2023). Selective Anomeric Acetylation of Unprotected Sugars with Acetic Anhydride in Water. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical synthesis of peracetylated N-acyl-ManN derivatives. Retrieved from [Link]
-
Suihko, M., et al. (2001). Improved synthesis and characterization of 1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-beta-D-glucopyranose. Carbohydrate Research. Retrieved from [Link]
-
Muhammad, A., et al. (2015). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). EP1795535A1 - Process for the manufacture of a stable solution of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethane-sulfonyl-beta-D-mannopyranose (mannose triflate).
-
The University of Manchester. (2017). Synthesis of 1, 3, 4, 6-Tetra-O-acetyl- 2-azido-2-deoxy-α, Β-D-glucopyranose Using the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Research Explorer. Retrieved from [Link]
-
ACS Publications. (2023). Selective Anomeric Acetylation of Unprotected Sugars with Acetic Anhydride in Water. Organic Letters. Retrieved from [Link]
-
Asian Publication Corporation. (2025). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Journal of Chemistry. Retrieved from [Link]
-
Fairbanks, A. J., et al. (2013). Selective anomeric acetylation of unprotected sugars in water. Chemical Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Acetylmannosamine. Retrieved from [Link]
-
Malicdan, M. C. V., et al. (2012). Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy. Journal of Biological Chemistry. Retrieved from [Link]
-
Yarema, K. J., et al. (2021). Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs. International Journal of Molecular Sciences. Retrieved from [Link]
-
Miller, G. J., et al. (2014). 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid. Molbank. Retrieved from [Link]
Sources
- 1. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved synthesis and characterization of 1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-beta-D-glucopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Glycosylation with Acetylated Mannosamine
<_ A_-_>
Welcome to the technical support center for improving glycosylation yield using acetylated mannosamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your glycosylation experiments. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a trustworthy and authoritative guide.
Frequently Asked Questions (FAQs)
Q1: What is N-acetyl-D-mannosamine (ManNAc) and its role in glycosylation?
A1: N-acetyl-D-mannosamine (ManNAc) is a naturally occurring monosaccharide and a key precursor in the biosynthesis of sialic acids.[1] Sialic acids are terminal monosaccharides on glycoprotein and glycolipid chains that play a critical role in many biological processes.[2] By supplementing cell cultures with ManNAc or its acetylated forms, we can enhance the sialylation of recombinant proteins, which can improve their therapeutic efficacy, solubility, and serum half-life.[1][3]
Q2: Why use peracetylated N-acetylmannosamine (Ac4ManNAc) instead of ManNAc?
A2: Peracetylated N-acetylmannosamine (Ac4ManNAc) is a synthetic, modified version of ManNAc where the hydroxyl groups are acetylated. This modification significantly increases its cell permeability.[4] Once inside the cell, non-specific esterases remove the acetyl groups, releasing ManNAc to enter the sialic acid biosynthetic pathway.[5][6] Studies have shown that Ac4ManNAc can increase cell sialylation more efficiently than ManNAc, requiring a much lower dose to achieve a similar effect.[7]
Q3: What is the metabolic pathway of ManNAc to sialic acid?
A3: The biosynthesis of sialic acid from ManNAc involves several enzymatic steps. In the cytoplasm, UDP-N-acetylglucosamine (UDP-GlcNAc) is converted to ManNAc by the enzyme UDP-GlcNAc 2-epimerase, which is the rate-limiting step.[1] ManNAc is then phosphorylated to ManNAc-6-phosphate. This is followed by a condensation reaction to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9P), which is then dephosphorylated to yield N-acetylneuraminic acid (Neu5Ac), the most common sialic acid.[8] Neu5Ac is then activated in the nucleus to CMP-sialic acid, which is the donor substrate for sialyltransferases in the Golgi apparatus to sialylate glycans.[1][9]
Visualizing the Sialic Acid Biosynthetic Pathway
The following diagram illustrates the key steps in the conversion of ManNAc to CMP-Sialic Acid, ready for incorporation into glycans.
Caption: A systematic workflow for optimizing glycosylation using Ac4ManNAc.
Analytical Methods for Monitoring Glycosylation
A crucial aspect of optimizing glycosylation is the ability to accurately monitor changes in glycan structures. Several analytical techniques can be employed:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This method can be used to determine the monosaccharide composition of the glycoprotein after acid hydrolysis. [10]* Hydrophilic Interaction Liquid Chromatography (HILIC): Often coupled with fluorescence detection after labeling released glycans (e.g., with 2-aminobenzamide), HILIC is a powerful technique for separating and quantifying different glycoforms. [10]Ultra-high performance liquid chromatography (UHPLC) offers improved resolution and shorter run times. [11]* Mass Spectrometry (MS): MS provides detailed structural information about the glycans. It can be used to analyze released glycans or for "top-down" analysis of the intact glycoprotein. [11][12]* Capillary Isoelectric Focusing (CIEF): This technique separates glycoforms based on their isoelectric points, which is useful for monitoring changes in sialylation, as sialic acids are negatively charged. [10]* Lectin-based Assays: Lectins are proteins that bind to specific carbohydrate structures. Lectin microarrays or flow cytometry-based suspension arrays can provide a rapid "GlycoPrint" of the key glycosylation patterns. [12] The choice of method will depend on the specific information required, from overall monosaccharide composition to detailed structural characterization of individual glycoforms. A combination of these techniques often provides the most comprehensive understanding of the glycosylation profile. [10]
References
-
N‐acetyl‐D‐mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes. (2025). Biotechnology Progress, 41(4). [Link]
-
N-Acetylmannosamine. In Wikipedia. Retrieved from [Link]
-
Keppler, O. T., Hinderlich, S., Langner, J., Schwartz-Albiez, R., Reutter, W., & Pawlita, M. (2001). Artificial and Natural Sialic Acid Precursors Influence the Angiogenic Capacity of Human Umbilical Vein Endothelial Cells. Journal of Biological Chemistry, 276(38), 35617-35625. [Link]
-
Malicdan, M. C., Noguchi, S., & Nishino, I. (2012). Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy. Journal of Biological Chemistry, 287(4), 2495-2503. [Link]
-
Hossler, P., Khattak, S. F., & Li, Z. J. (2009). Optimal and consistent protein glycosylation in mammalian cell culture. Glycobiology, 19(9), 936-949. [Link]
-
Büll, C., Stoel, M. A., den Brok, M. H., & Adema, G. J. (2014). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. Glycobiology, 24(11), 1034-1043. [Link]
-
Bertozzi, C. R., & Mahal, L. K. (2007). Metabolic glycoengineering: Sialic acid and beyond. Methods in Enzymology, 415, 291-318. [Link]
-
Gorenflos López, J. L., Schmieder, P., Kemnitz-Hassanin, K., Asikoglu, H. C., Celik, A., Stieger, C. E., Fiedler, D., Hinderlich, S., & Hackenberger, C. P. R. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Chemical Science, 14(10), 2697-2704. [Link]
-
Zhang, Y., Wang, J., Li, Y., Wang, Y., Zhang, Y., & Zhang, D. (2025). N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes. Biotechnology Progress, 41(4), e70024. [Link]
-
Savinova, E. A., Stepanova, O. G., & Generalov, E. A. (2019). The Efficiency of Fatty Acids, N-Acetyl-D-Mannosamine, and N-Acetylneuraminic Acid for a Change in the Sialylation Profile of Recombinant Darbepoetin Alfa in CHO Cell Culture. Russian Journal of Bioorganic Chemistry, 45(5), 534-540. [Link]
-
Wang, Q., et al. (2019). Cytotoxicity evaluation of the peracetylated N-acetylmannosamine derivatives. RSC Advances, 9(4), 2137-2141. [Link]
-
Liu, T., et al. (2012). Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs. PLoS ONE, 7(4), e34551. [Link]
-
Prieto, P. A., et al. (2007). Routine o-glycan characterization in nutritional supplements--a comparison of analytical methods for the monitoring of the bovine kappa-casein macropeptide glycosylation. Journal of Chromatography A, 1159(1-2), 146-155. [Link]
-
Rillahan, C. D., & Paulson, J. C. (2011). Metabolic glycoengineering of sialic acid using N-acyl-modified mannosamines. Methods in Enzymology, 501, 241-263. [Link]
-
Lopac, S. M., et al. (2023). Simplifying the detection and monitoring of protein glycosylation during in vitro glycoengineering. Scientific Reports, 13(1), 587. [Link]
-
De Leoz, M. L., et al. (2021). More comprehensive standards for monitoring glycosylation. Journal of Pharmaceutical and Biomedical Analysis, 193, 113723. [Link]
-
Campbell, C. T., et al. (2012). Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations. Molecular & Cellular Proteomics, 11(6), M111.015383. [Link]
-
Yarema, K. J. (2012). Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations. Molecular & Cellular Proteomics, 11(6). [Link]
-
Elmastour, F., et al. (2020). Overview of ManNAc analog metabolism via sialic acid metabolism and glycosylation (SAMG) gene activity. Frontiers in Oncology, 10, 1469. [Link]
-
Optimization of fed-batch culture conditions for a mAb-producing CHO cell line. (n.d.). GE Healthcare Life Sciences. Retrieved from [Link]
-
Ha, A. (2018). Development of a feeding strategy for a fed-batch culture of a monoclonal antibody-producing Agarabi CHO cell line (Master's thesis, Oklahoma State University). [Link]
Sources
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]
- 9. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Routine o-glycan characterization in nutritional supplements--a comparison of analytical methods for the monitoring of the bovine kappa-casein macropeptide glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. More comprehensive standards for monitoring glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simplifying the detection and monitoring of protein glycosylation during in vitro glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3,4,6-Tetra-O-Acetyl-2-Acetamido-2-Deoxy-β-D-Mannose
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven methodologies and troubleshooting advice. Our goal is to move beyond simple protocols to explain the underlying chemical principles, empowering you to adapt and overcome challenges in your work.
The target compound is a crucial synthetic intermediate, often used in the synthesis of complex carbohydrates and glycoconjugates, including derivatives used as precursors for radiopharmaceuticals like FDG.[1] Its effective purification is paramount to the success of subsequent synthetic steps. This guide addresses the most common purification techniques—recrystallization and flash column chromatography—and provides solutions to frequently encountered issues.
Section 1: Core Purification Methodologies
The choice between recrystallization and chromatography depends on the impurity profile of your crude product. A preliminary analysis by Thin-Layer Chromatography (TLC) is essential to devise the optimal purification strategy.
Method 1: Recrystallization
Recrystallization is the preferred method for purifying solids that are crystalline and when impurities have different solubility profiles from the desired compound. The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, forming pure crystals while the impurities remain in the supernatant (mother liquor).[2]
Step-by-Step Experimental Protocol:
-
Solvent Selection: The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at or near the solvent's boiling point.[2] Test small aliquots of your crude material with the solvents listed in Table 1.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Continuous stirring and gentle heating (e.g., on a hot plate) will facilitate this process.
-
Scientist's Note: Using the absolute minimum volume of hot solvent is critical for maximizing your recovery yield. Excess solvent will keep more of your product dissolved even after cooling.
-
-
Cooling & Crystallization: Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To further increase the yield, the flask can then be placed in an ice bath.
-
Scientist's Note: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. If crystallization does not initiate, try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous pure batch.[2]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a white, crystalline solid.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent/System | Application Notes |
| Ether (Diethyl ether) | Often used to precipitate the solid from a solution where it is more soluble (e.g., Chloroform or DCM).[3] |
| Ethanol/Water | The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists, then reheated to clarify and cooled. |
| Ethyl Acetate/Hexane | Dissolve in a minimum of hot ethyl acetate, then add hexane until the solution becomes cloudy. Reheat to dissolve and then cool slowly. |
Method 2: Flash Column Chromatography
Flash chromatography is ideal when recrystallization is ineffective, particularly when dealing with oily products or impurities with similar solubility. As a fully acetylated sugar, the target compound is relatively non-polar and well-suited for normal-phase chromatography on silica gel.[4]
Step-by-Step Experimental Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give your target compound an Rf value of ~0.3-0.4 and show good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel using the selected eluent system (as a slurry). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Scientist's Note: Dry loading generally results in better separation and sharper bands compared to wet loading, especially if the crude product has poor solubility in the eluent.
-
-
Elution: Run the column by applying positive pressure (flash chromatography). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid or oil under high vacuum to remove residual solvent.
Table 2: Common Eluent Systems for Flash Chromatography
| Eluent System (v/v) | Typical Starting Ratio | Gradient Elution Suggestion |
| Ethyl Acetate/Hexane | 1:2 to 1:1 | Start with a lower polarity (e.g., 25% EtOAc in Hexane) and gradually increase the concentration of Ethyl Acetate. |
| DCM/Methanol | 99:1 to 95:5 | Use for more polar impurities. A small percentage of methanol significantly increases eluent strength. Be cautious, as it can dissolve silica. |
Section 2: Troubleshooting Guide (Q&A Format)
Q: My product oiled out during recrystallization instead of forming crystals. What should I do?
A: An "oil" indicates that the solute's melting point is lower than the boiling point of the solvent, or that significant impurities are present, depressing the melting point.
-
Solution 1 (Change Solvent): Switch to a lower-boiling point solvent system.
-
Solution 2 (Reduce Concentration): Your solution may be too concentrated. Add a small amount of hot solvent to the oil, reheat to dissolve, and attempt to cool again.
-
Solution 3 (Purify First): The level of impurity may be too high for effective recrystallization. Purify the material first by flash column chromatography to remove the bulk of impurities, then attempt to recrystallize the resulting cleaner product.
Q: My yield after recrystallization is very low. How can I improve it?
A: Low yield is typically due to using too much solvent or premature crystallization.
-
Solution 1 (Minimize Solvent): Ensure you are using the absolute minimum amount of hot solvent for dissolution.
-
Solution 2 (Recover from Mother Liquor): Concentrate the mother liquor (the liquid left after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Solution 3 (Check Solubility): Re-evaluate your solvent choice. Your compound may be too soluble in the chosen solvent, even at cold temperatures.
Q: My spots are streaking or not separating well on the TLC plate. What does this mean for my column chromatography?
A: Streaking on a TLC plate is a common problem that predicts poor separation on a column.
-
Cause 1 (Overloading): You may have spotted too much material on the TLC plate. Try diluting your sample.
-
Cause 2 (Inappropriate Solvent): The compound may be highly polar or acidic/basic. Try adding a small amount (~1%) of acetic acid or triethylamine to your eluent to improve spot shape. For acetylated sugars, this is less common but possible if deacetylation has occurred.
-
Cause 3 (Insolubility): The compound may not be fully dissolved in the eluent. This will lead to a long streak from the baseline. Ensure your sample is fully soluble in the mobile phase before loading it onto the column.
Section 3: Purity Validation & Characterization (FAQs)
Q: How do I confirm the purity and identity of my final product?
A: A combination of techniques is required for full validation.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in an appropriate solvent system. Co-spotting with the starting material can confirm the reaction has proceeded.
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (e.g., 159-163 °C, though this can vary).[3] A broad melting range indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The spectra should be clean, with correct chemical shifts, integrations, and coupling constants corresponding to the structure. The presence of unexpected peaks indicates impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
Q: My melting point is sharp, but lower than the literature value. Is my product pure?
A: Not necessarily. A sharp melting point is a good indicator of purity, but a depression compared to the literature value could indicate the presence of a eutectic mixture of impurities or that you have isolated a different polymorph (a different crystalline form) of the compound. Always combine melting point data with spectroscopic evidence like NMR for a conclusive assessment.
Q: What are the key signals to look for in the ¹H NMR spectrum?
A: For 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose, you should look for:
-
Four Acetyl Methyl Protons (OAc): Four distinct singlets, each integrating to 3H, typically in the δ 1.9-2.2 ppm range.
-
One Acetamido Methyl Protons (NAc): One singlet, integrating to 3H, usually slightly downfield or upfield from the OAc signals.
-
Anomeric Proton (H-1): A doublet in the β-configuration, typically around δ 5.0-6.0 ppm. The coupling constant will be characteristic of its dihedral angle with H-2.
-
Ring Protons: A series of complex multiplets for H-2, H-3, H-4, H-5, and H-6 in the δ 3.5-5.5 ppm region.
Section 4: Workflow Visualization
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial analysis of the crude reaction mixture.
Caption: Decision workflow for selecting a purification method.
References
- Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. (2021-02-01).
- CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate.
- Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion.
- US2013034A - Sugar acylation.
- Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. (1975-03).
- Preparation of N-Acetyl-D-mannosamine (2-Acetamido-2-deoxy-D-mannose) and D-Mannosamine Hydrochloride (2-Amino-2-deoxy-D-mannose)1. Journal of the American Chemical Society.
- Troubleshooting Purific
- Strategies to Purify Carbohydr
- Recrystalliz
- Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG). (2004-Sep-Oct). Molecular Imaging and Biology.
- MASSACHUSETTS INSTITUTE OF TECHNOLOGY THE PREPARATION OF FERROCENE AND ACETYLFERROCENE. Massachusetts Institute of Technology.
Sources
- 1. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate - Google Patents [patents.google.com]
- 4. teledynelabs.com [teledynelabs.com]
Technical Support Center: N-Acetylation of Mannosamine
Welcome to the technical support center for the N-acetylation of D-mannosamine (ManNH₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. N-acetyl-D-mannosamine (ManNAc) is a vital monosaccharide, serving as the committed biological precursor to sialic acids, which are integral components of glycoproteins and glycolipids.[1][2] Its synthesis is a fundamental step in various research and therapeutic applications, from the development of treatments for GNE myopathy to the modulation of glycosylation in monoclonal antibodies.[3][4]
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring a higher success rate and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of N-acetylating mannosamine?
The main goal is to selectively introduce an acetyl group onto the amino functional group at the C-2 position of D-mannosamine, yielding N-acetyl-D-mannosamine (ManNAc).[5] ManNAc is the key substrate in the biosynthetic pathway of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[6] By providing exogenous ManNAc, researchers can study and manipulate cellular sialylation, which is critical for processes like cell-cell communication, immune response, and the pharmacokinetics of therapeutic proteins.[2][3]
Q2: What are the standard reagents for this reaction?
The most common acetylating agent is acetic anhydride (Ac₂O).[7] The reaction is typically performed in a suitable solvent, such as methanol (MeOH) or a mixture of solvents including water, in the presence of a base to neutralize the acetic acid byproduct.[6][8] The choice of solvent and base is critical for controlling the reaction's selectivity and minimizing side products.
Q3: What are the most common side reactions I should be aware of?
The primary challenges in the N-acetylation of mannosamine stem from three main side reactions:
-
O-Acetylation: The hydroxyl (-OH) groups on the sugar ring are also nucleophilic and can be acetylated by acetic anhydride, leading to a mixture of mono-, di-, tri-, tetra-, and fully per-O-acetylated byproducts.[9][10]
-
Epimerization: Under certain pH conditions (especially basic), mannosamine can undergo epimerization at the C-2 position to form glucosamine. This results in the contamination of the final product with N-acetyl-D-glucosamine (GlcNAc).[11][12]
-
Degradation: Harsh conditions, such as high concentrations of strong bases or elevated temperatures, can lead to the degradation of the carbohydrate, resulting in colored impurities and reduced yield.[11]
Troubleshooting Guide
Problem 1: My reaction yields a complex mixture of products, and the desired ManNAc is a minor component.
Question: I performed an N-acetylation of D-mannosamine hydrochloride using acetic anhydride and a base, but my TLC and LC-MS analysis show multiple spots/peaks, indicating a low yield of the desired product. What is happening?
Answer: This is a classic issue of poor regioselectivity, where the acetylation is not specific to the nitrogen atom. The hydroxyl groups on the mannosamine ring are competing with the amino group for the acetylating agent.
Root Cause Analysis: N- vs. O-Acetylation
The amino group (-NH₂) at the C-2 position is generally more nucleophilic than the hydroxyl groups (-OH) of the sugar, especially under neutral or slightly basic conditions where the amine is deprotonated. However, under strongly basic conditions or with an excess of acetic anhydride, the hydroxyl groups can also be acetylated, leading to a complex mixture of O-acetylated byproducts.[7] The order of reactivity for hydroxyls can also vary, further complicating the product profile.
Strategic Solutions & Protocols
To favor N-acetylation over O-acetylation, you must carefully control the reaction conditions to exploit the higher nucleophilicity of the amino group.
Recommended Protocol for Selective N-Acetylation:
-
Starting Material: Dissolve D-mannosamine hydrochloride in methanol.
-
Base Addition: Add a base like sodium hydroxide (3 N NaOH) or triethylamine (TEA) dropwise at 0°C (ice-water bath) to deprotonate the amine hydrochloride and neutralize the reaction.[6] The pH should be maintained around 8-9.
-
Acetylating Agent: Add acetic anhydride (approx. 1.0-1.2 equivalents) dropwise while maintaining the low temperature. Using a significant excess should be avoided.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is often complete within a few hours.[6]
-
Workup: Once the starting material is consumed, neutralize the mixture with an acid (e.g., HCl) and concentrate it under reduced pressure.[6] The desired product can then be purified.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to Room Temperature | Lower temperatures slow down the less favorable O-acetylation reaction. |
| Stoichiometry | 1.0-1.2 eq. Acetic Anhydride | Minimizes excess reagent available for reacting with hydroxyl groups. |
| pH | 8-9 | Ensures the amino group is sufficiently deprotonated and nucleophilic without promoting significant epimerization or degradation. |
| Solvent | Methanol or Water/MeOH | Protic solvents can help solvate the intermediates and favor the desired reaction pathway. |
Visualization: N- vs. O-Acetylation Pathways
Caption: Desired N-acetylation pathway versus the competing O-acetylation side reaction.
Problem 2: My final product is contaminated with N-acetylglucosamine (GlcNAc).
Question: My NMR and HPLC analyses confirm the presence of N-acetylmannosamine, but there's a significant peak corresponding to N-acetylglucosamine. My mannosamine starting material was pure. How did this happen?
Answer: This contamination is a result of C-2 epimerization, a reversible reaction that interconverts N-acetylmannosamine and N-acetylglucosamine.[12] This process can occur with either the mannosamine starting material before acetylation or the ManNAc product after acetylation.
Root Cause Analysis: The Epimerization Equilibrium
The hydrogen at the C-2 carbon of both mannosamine and glucosamine is acidic and can be abstracted by a base to form an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, leading to the formation of either the original sugar or its C-2 epimer.[13] This equilibrium is particularly favored under basic conditions, which are often used for N-acetylation.[11]
Strategic Solutions & Protocols
-
Strict pH Control: The most critical factor is managing the pH. Avoid strongly basic conditions. If a base is required, use the minimum amount necessary and keep the pH below 10. Some procedures even utilize base-catalyzed epimerization intentionally to produce ManNAc from the more readily available GlcNAc, highlighting the sensitivity of this equilibrium.[14]
-
Enzymatic Synthesis: For applications requiring very high purity, consider an enzymatic approach. The enzyme N-acetylglucosamine 2-epimerase (AGE) specifically catalyzes this interconversion and can be used to produce ManNAc from GlcNAc in a controlled manner.[12][15]
-
Purification: If epimerization cannot be completely avoided, the resulting mixture of ManNAc and GlcNAc must be separated.
-
Fractional Crystallization: This is often the most effective method on a larger scale. ManNAc and GlcNAc have different solubilities in various solvent systems (e.g., n-propanol/water), allowing for the selective crystallization of one from the mixture.[14]
-
Chromatography: For smaller scales or high-purity requirements, preparative HPLC using a suitable column (e.g., HILIC) can effectively separate the two epimers.[16]
-
Visualization: C-2 Epimerization Equilibrium
Caption: Base-catalyzed epimerization of ManNAc to GlcNAc proceeds via an enolate intermediate.
Problem 3: The reaction is complete, but my product appears brown and degraded.
Question: After my reaction and workup, the resulting solid is discolored (yellow to brown), and my overall yield is very low. What causes this degradation?
Answer: Carbohydrates are sensitive molecules that can easily degrade under harsh chemical conditions, a common issue when working with strong bases or high temperatures.
Root Cause Analysis: Carbohydrate Degradation
The discoloration you are observing is likely due to caramelization and other related degradation pathways. These reactions are promoted by:
-
High pH: Strong bases (e.g., NaOH, KOH at high concentrations) can catalyze a series of elimination and condensation reactions.[11]
-
High Temperature: Heating sugar solutions, especially under acidic or alkaline conditions, accelerates degradation.[17]
Strategic Solutions & Protocols
-
Use Milder Bases: Substitute strong bases like NaOH with milder alternatives such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).
-
Maintain Low Temperatures: Run the reaction at 0°C or, if necessary, allow it to slowly warm to room temperature. Avoid any external heating.
-
Minimize Reaction Time: Monitor the reaction progress diligently. As soon as the starting material is consumed, immediately proceed to the neutralization and workup steps to avoid prolonged exposure to basic conditions.
-
Inert Atmosphere: For highly sensitive substrates, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation, which can also contribute to discoloration.
Analytical Techniques for Product and Impurity Profiling
To effectively troubleshoot your reaction, a robust analytical strategy is essential.
| Technique | Application in ManNAc Synthesis | Key Insights Provided |
| HPLC-ELSD/MS | Quantitative analysis of ManNAc, GlcNAc, and other byproducts.[16][18] | Purity assessment, accurate quantification of product and key impurities (e.g., GlcNAc). |
| ¹H and ¹³C NMR | Structural confirmation and determination of regioselectivity.[14] | Confirms the identity of ManNAc, identifies anomeric configuration (α/β), and detects O-acetylated species. |
| TLC | Rapid, qualitative reaction monitoring.[6] | Tracks the consumption of starting material and the formation of the main product and byproducts. |
This guide provides a foundational framework for troubleshooting the common side reactions in the N-acetylation of mannosamine. By understanding the underlying chemical principles and carefully controlling reaction parameters, you can significantly improve the yield, purity, and reproducibility of your N-acetyl-D-mannosamine synthesis.
References
-
Wikipedia. N-Acetylmannosamine. [Link]
-
Lundqvist, J., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. [Link]
- Fumagalli, C., et al. (2009). Process for the preparation of n-acetyl-d-mannosamine monohydrate.
-
Hooks, D. O., et al. (2013). Production of N-acetylmannosamine and N-acetylneuraminic acid using single-bead systems. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is N-acetyl-D-mannosamine used for?[Link]
-
Hegg, M. C., et al. (2019). The crystal structure of the N-acetylglucosamine 2-epimerase from Nostoc sp. KVJ10 reveals the true dimer. Acta Crystallographica Section D: Structural Biology. [Link]
-
Samp, K. R., et al. (2009). Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids. PubMed. [Link]
-
Ferrer-Navarro, M., et al. (2016). N-acetylglucosamine 2-Epimerase from Pedobacter heparinus: First Experimental Evidence of a Deprotonation/Reprotonation Mechanism. MDPI. [Link]
- Lergenmuller, M., et al. (2012). N-substituted mannosamine derivatives, process for their preparation and their use.
-
Taylor & Francis. Mannosamine – Knowledge and References. [Link]
-
Malicdan, M. C. V., et al. (2009). Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy. PMC - NIH. [Link]
-
V-a. Löppenberg, et al. (2019). Glycation Interferes with the Activity of the Bi-Functional UDP-N-Acetylglucosamine 2-Epimerase/N-Acetyl-mannosamine Kinase (GNE). MDPI. [Link]
-
Bernard, E., et al. (2012). Characterization of O-Acetylation of N-Acetylglucosamine: A NOVEL STRUCTURAL VARIATION OF BACTERIAL PEPTIDOGLYCAN. PMC - NIH. [Link]
-
Guo, Z., et al. (2005). Accessibility of N-acyl-d-mannosamines to N-acetyl-d-neuraminic acid aldolase. PMC - NIH. [Link]
-
Shi, R., et al. (2015). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. PMC - NIH. [Link]
-
Zhang, L., et al. (2022). Purification methods and their efficiency as well as expression... ResearchGate. [Link]
-
Li, Z., et al. (2007). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. MDPI. [Link]
-
Stummeyer, K., et al. (2020). Structural and mechanistic basis of capsule O-acetylation in Neisseria meningitidis serogroup A. PMC - PubMed Central. [Link]
-
Li, J., et al. (2015). Effects of pH and temperature on colloidal properties and molecular characteristics of Konjac glucomannan. PubMed. [Link]
-
Spivak, C. T., & Roseman, S. (1959). Preparation of N-Acetyl-D-mannosamine (2-Acetamido-2-deoxy-D-mannose) and D-Mannosamine Hydrochloride (2-Amino-2-deoxy-D-mannose)1. Journal of the American Chemical Society. [Link]
-
Lawrence, S. M., et al. (2000). Purification and characterization of N-acetylneuraminic acid-9-phosphate synthase from rat liver. Glycobiology. [Link]
-
Liu, Y., et al. (2025). N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes. PubMed. [Link]
-
Liu, Y., et al. (2024). N‐acetyl‐D‐mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes. ResearchGate. [Link]
-
Xu, X., et al. (2021). Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study. Orphanet Journal of Rare Diseases. [Link]
-
Shi, R., et al. (2015). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. ResearchGate. [Link]
-
G. A. Kakadiya, et al. (2020). Impact of food on the oral absorption of N-acetyl-D-mannosamine (ManNAc) in healthy adult males and females. PMC - NIH. [Link]
-
Rodriguez-Aparicio, L. B., et al. (1992). Transport of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production. PubMed. [Link]
-
Pandarinathan, L., et al. (2023). Chemoenzymatic Synthesis of N-Acetyl Analogues of 9-O-Acetylated b-Series Gangliosides. eScholarship.org. [Link]
-
The Organic Chemistry Tutor. (2020). Acylation using an anhydride. YouTube. [Link]
-
Wang, Y-F., et al. (2024). Regioselective Deacetylation in Nucleosides and Derivatives. PMC - NIH. [Link]
-
Code, J. M., et al. (2022). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society. [Link]
-
Veiga, S. I., et al. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. RSC Publishing. [Link]
-
Arena, M. P., et al. (2018). A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods. ResearchGate. [Link]
-
Islam, M. S., & Al-Hakim, A. (2012). REGIOSELECTIVE ACYLATION OF A DERIVATIVE OF L-RHAMNOSE. ResearchGate. [Link]
Sources
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 3. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Accessibility of N-acyl-d-mannosamines to N-acetyl-d-neuraminic acid aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012140576A1 - N-substituted mannosamine derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of O-Acetylation of N-Acetylglucosamine: A NOVEL STRUCTURAL VARIATION OF BACTERIAL PEPTIDOGLYCAN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The crystal structure of the N-acetylglucosamine 2-epimerase from Nostoc sp. KVJ10 reveals the true dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents [patents.google.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of pH and temperature on colloidal properties and molecular characteristics of Konjac glucomannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Metabolic Labeling with β-D-Mannose Analogs
Welcome to the technical support center for metabolic labeling using β-D-mannose analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to ensure your experiments are both successful and reproducible.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the principles and practices of metabolic labeling with mannose analogs.
Q1: What is the principle behind metabolic labeling with β-D-mannose analogs?
A: Metabolic labeling with β-D-mannose analogs is a powerful technique in chemical biology used to introduce bioorthogonal functional groups into cellular glycans.[1] The process leverages the cell's own metabolic machinery. Analogs of N-acetyl-D-mannosamine (ManNAc), a precursor to sialic acid, are introduced to cells.[2][3] These analogs are chemically modified to carry a bioorthogonal handle, such as an azide or an alkyne group. The cell's enzymes process these unnatural sugars, incorporating them into newly synthesized glycoproteins that are then presented on the cell surface.[1][4] This allows for the specific visualization and study of glycan dynamics.[1]
Q2: What are the most commonly used β-D-mannose analogs and what are their key differences?
A: The most prevalent analog is peracetylated N-azidoacetylmannosamine (Ac4ManNAz). The peracetylated form enhances cell permeability. Once inside the cell, endogenous esterases remove the acetyl groups, allowing the azido-sugar to enter the sialic acid biosynthetic pathway.[1][4] Another common analog is the alkyne-modified counterpart. The choice between an azide or alkyne analog often depends on the subsequent click chemistry reaction partners available for detection and visualization.[5]
Q3: What is "click chemistry" and how is it used in this context?
A: Click chemistry refers to a set of biocompatible, highly efficient, and specific chemical reactions. In the context of metabolic labeling, once the azide- or alkyne-modified mannose analog is incorporated into cell surface glycans, a corresponding detection probe with the complementary functional group (an alkyne for an azide, or vice-versa) is added.[6][7] This probe can be a fluorophore, a biotin tag, or another molecule for downstream analysis. The reaction, often a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), covalently links the probe to the modified glycan, enabling detection and analysis.[5]
Q4: What are the main applications of this technique?
A: This technique has a broad range of applications in glycobiology and drug development. It is used for:
-
Glycan imaging and tracking: Visualizing the localization and dynamics of glycoproteins in living cells and organisms.[1][2]
-
Proteomic analysis: Identifying and quantifying changes in glycoprotein expression during cellular processes like differentiation or disease progression.[6]
-
Biomarker discovery: Isolating and identifying specific glycoproteins from diseased cells, which can serve as potential biomarkers.[7]
-
Drug development: Studying the effects of drugs on glycosylation and developing targeted therapies.[8]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during metabolic labeling experiments with β-D-mannose analogs.
Problem 1: Low or No Labeling Signal
Possible Causes & Solutions:
-
Insufficient Analog Concentration: The concentration of the mannose analog may be too low for efficient uptake and incorporation.
-
Inadequate Incubation Time: The labeling period may be too short for the cells to process the analog and display the modified glycans on their surface.
-
Solution: Optimize the incubation time. A typical labeling period is 48-72 hours, but this can vary between cell types.[6] A time-course experiment will help determine the ideal duration.
-
-
Poor Cell Health: Unhealthy or stressed cells may have altered metabolic activity, leading to reduced incorporation of the analog.
-
Solution: Ensure cells are healthy and in the exponential growth phase before starting the experiment. Monitor cell morphology and viability throughout the labeling period.
-
-
Inefficient Click Reaction: The subsequent click chemistry reaction may be suboptimal.
-
Solution: Verify the quality and concentration of your click chemistry reagents. For CuAAC, ensure the copper catalyst is not oxidized and that the appropriate ligand is used. For SPAAC, ensure the cyclooctyne probe is stable and used at the recommended concentration.
-
Problem 2: High Background Signal or Non-Specific Labeling
Possible Causes & Solutions:
-
Analog Cytotoxicity: High concentrations of mannose analogs can be cytotoxic, leading to non-specific binding of detection probes to dead or dying cells.[11][12]
-
Off-Target Metabolic Incorporation: Some mannose analogs can be metabolically converted into other sugars, leading to their incorporation into different glycan types.[11]
-
Solution: If specificity for sialic acids is crucial, validate the labeling by treating cells with sialidase A. A significant reduction in signal after sialidase treatment confirms specific incorporation into sialic acids.[6]
-
-
Residual Click Chemistry Reagents: Incomplete removal of click chemistry reagents can lead to high background.
-
Solution: Ensure thorough washing of cells after the click reaction to remove any unbound detection probes.
-
Problem 3: Altered Cell Physiology or Morphology
Possible Causes & Solutions:
-
Metabolic Perturbation: The introduction of unnatural sugars can sometimes alter cellular metabolism and signaling pathways.[9][10] For instance, high concentrations of Ac4ManNAz have been shown to affect cell proliferation and energy metabolism.[9]
-
Solution: Use the lowest effective concentration of the mannose analog. It is recommended to perform key functional assays (e.g., proliferation, migration) to confirm that the labeling process does not significantly alter the biological processes you are studying. A concentration of 10 µM Ac4ManNAz has been suggested as optimal for minimizing physiological effects while achieving sufficient labeling.[9]
-
-
Toxicity of Acetate Byproduct: The deacetylation of peracetylated analogs inside the cell releases acetic acid, which can be a source of cytotoxicity at higher concentrations.[11]
-
Solution: Monitor the pH of the culture medium and consider using a buffered medium if significant acidification is observed.
-
III. Experimental Protocols & Data Presentation
Core Experimental Workflow: Metabolic Labeling and Detection
This protocol provides a general framework for metabolic labeling of cultured mammalian cells with Ac4ManNAz followed by fluorescent detection via click chemistry.
Materials:
-
Ac4ManNAz
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescent alkyne probe (e.g., DBCO-Fluor 488)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular targets
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with DAPI
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate with coverslips for microscopy) at a density that allows for exponential growth during the labeling period. Allow cells to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Dilute the Ac4ManNAz stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 25 µM).
-
Replace the existing medium with the Ac4ManNAz-containing medium. As a negative control, treat a separate set of cells with medium containing the equivalent concentration of DMSO.
-
Incubate the cells for 48-72 hours under standard culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional for intracellular targets) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing the fluorescent alkyne probe according to the manufacturer's instructions.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI by incubating with mounting medium containing DAPI for 5-10 minutes.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.
-
Data Presentation: Optimizing Analog Concentration
To determine the optimal concentration of a mannose analog, it is crucial to balance labeling efficiency with cell viability. The following table provides a template for summarizing such optimization data.
| Ac4ManNAz Concentration (µM) | Relative Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) | Notes |
| 0 (Control) | 1.0 | 100 | Baseline fluorescence |
| 10 | 5.2 | 98 | Good labeling with minimal toxicity[9] |
| 25 | 8.9 | 95 | Strong signal, minimal toxicity |
| 50 | 12.5 | 85 | Highest signal, some cytotoxicity observed[9][10] |
| 100 | 13.1 | 60 | Significant cytotoxicity |
IV. Visualizing Key Processes
Metabolic Incorporation Pathway
The following diagram illustrates the metabolic pathway for the incorporation of Ac4ManNAz into cell surface sialoglycoproteins.
Caption: Metabolic pathway of Ac4ManNAz incorporation.
Experimental Workflow Diagram
This diagram outlines the key steps in a typical metabolic labeling experiment, from cell culture to data analysis.
Caption: General experimental workflow for metabolic labeling.
V. References
-
Büll, C., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. Glycobiology, 29(6), 475-485. [Link]
-
Yang, Y., et al. (2012). Targeted Identification of Metastasis-associated Cell-surface Sialoglycoproteins in Prostate Cancer. Molecular & Cellular Proteomics, 11(8), 446-457. [Link]
-
Büll, C., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. PubMed, 30913290. [Link]
-
Jacobs, C. L., et al. (2001). Substrate specificity of the sialic acid biosynthetic pathway. Biochemistry, 40(43), 12864-12874. [Link]
-
Büll, C., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Radboud Repository. [Link]
-
CD BioGlyco. ManNAc and its Analogs-based Sialic Acid Glycoengineering. [Link]
-
Kim, H. Y., et al. (2018). Facile Metabolic Glycan Labeling Strategy for Exosome Tracking. Theranostics, 8(11), 2960-2971. [Link]
-
Zaro, B. W., et al. (2011). Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation. Biotechnology and Bioengineering, 108(12), 2995-3005. [Link]
-
Jena Bioscience. Click Reagents for Glycosylation. [Link]
-
Kim, J. E., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1164-1176. [Link]
-
Zhang, Y., et al. (2023). ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis. mAbs, 15(1), 2200271. [Link]
-
Pan, Y., et al. (2024). Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity. Cancer Cell. [Link]
-
Gray, M. A., et al. (2019). Exploiting metabolic glycoengineering to advance healthcare. Nature Reviews Chemistry, 3(10), 599-614. [Link]
-
Richards, M. R., et al. (2023). Selective Glycan Labeling of Mannose-Containing Glycolipids in Mycobacteria. ACS Chemical Biology, 18(1), 108-117. [Link]
-
Sowiński, P., et al. (2018). d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3656-3660. [Link]
-
Shilling, C. H., et al. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Chemical Society Reviews, 50(4), 2389-2420. [Link]
-
Reppe, K., et al. (2022). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. Carbohydrate Research, 522, 108689. [Link]
-
Genetic Engineering & Biotechnology News. (2022). Researchers Use Click Chemistry to Label Glycoproteins from Specific Cell Types. [Link]
-
Pan, Y., et al. (2024). Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity. Cancer Cell. [Link]
-
Sharma, V., et al. (2014). MANNOSE METABOLISM: MORE THAN MEETS THE EYE. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(1), 1-10. [Link]
-
Anderson, D. R., et al. (2019). Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations. Glycobiology. [Link]
-
Makino, Y., & Natsuka, S. (2023). Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. PLoS ONE, 18(12), e0295781. [Link]
-
Büll, C., et al. (2019). Model for the design of ManNAc analogues for metabolic engineering or... ResearchGate. [Link]
-
Makino, Y., & Natsuka, S. (2023). Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. PubMed, 38100589. [Link]
-
Kim, J. E., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. [Link]
-
Mat-Husin, H., et al. (2021). Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs. International Journal of Molecular Sciences, 22(4), 1801. [Link]
-
Dold, F. M., et al. (2021). Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. International Journal of Molecular Sciences, 22(5), 2715. [Link]
-
Sharma, V., et al. (2014). The metabolic origins of mannose in glycoproteins. The Journal of Biological Chemistry, 289(10), 6924-6935. [Link]
-
Rillahan, C. D. (2023). Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans. Current Protocols, 3(1), e630. [Link]
-
Sharma, V., et al. (2014). The Metabolic Origins of Mannose in Glycoproteins. The Journal of Biological Chemistry, 289(10), 6924-6935. [Link]
-
eLife. (2023). Peer review in Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labcompare.com [labcompare.com]
- 8. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Stability of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose (Ac4ManNAc) in Solution
Welcome to the technical support guide for 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose (also known as peracetylated N-acetylmannosamine or Ac4ManNAc). This molecule is a critical synthetic intermediate in glycoscience, serving as a precursor for synthesizing complex glycans, glycoproteins, and sialic acid analogues for therapeutic and research applications.[1][2] The acetyl groups enhance its solubility in organic solvents and modulate its reactivity, making it a versatile tool in the lab.[1]
However, the very features that make Ac4ManNAc useful also render it susceptible to specific stability issues in solution. This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and prevent common degradation pathways encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My reaction yield is unexpectedly low, and I'm seeing multiple spots on my TLC plate. What are the most likely stability issues?
Low yields and the appearance of new, often more polar, byproducts typically point to two primary degradation pathways: deacetylation (hydrolysis of the O-acetyl ester groups) and/or epimerization at the C-2 position. Deacetylation will significantly alter the compound's polarity and reactivity, while epimerization converts the mannose derivative into its glucose counterpart, which may not participate in the desired reaction.
Q2: How significantly does pH impact the stability of Ac4ManNAc?
The pH of your solution is the most critical factor governing the stability of Ac4ManNAc.
-
Basic Conditions (pH > 7.5): Highly detrimental. Basic environments rapidly catalyze both the hydrolysis of acetyl esters and, more critically, the epimerization of the C-2 center, converting your mannose compound to the corresponding N-acetylglucosamine derivative.[3]
-
Acidic Conditions (pH < 6.0): Also problematic. Acid catalyzes the hydrolysis of the acetyl groups, particularly the anomeric acetate at the C-1 position, which is essentially a glycosidic bond.[4][5] Strong acid can also lead to cleavage of the glycosidic linkage in more complex oligosaccharides.[6]
-
Neutral Conditions (pH 6.5-7.5): The compound exhibits its greatest stability in this range. For aqueous-based reactions or storage, using a well-buffered system (e.g., phosphate or HEPES) is strongly recommended.
Q3: What are the ideal solvents and storage conditions for Ac4ManNAc solutions?
For maximum stability, solutions should be prepared fresh in a high-purity, anhydrous, aprotic solvent such as dichloromethane (DCM), acetonitrile, or ethyl acetate. If an alcohol or aqueous solvent is required, the solution should be used immediately and maintained at a neutral pH and low temperature. For short-term storage, keep solutions cold (0–4 °C) and protected from moisture. For long-term storage, it is best to store the compound as a dry solid at -20°C. A related compound, mannose triflate, is known to be unstable in solution at room temperature, highlighting the general sensitivity of such derivatives.[7]
Q4: I suspect my Ac4ManNAc has degraded. What is the most direct way to confirm this?
The most effective methods are:
-
Thin-Layer Chromatography (TLC): A quick check. Degradation products, such as deacetylated species, will be more polar and have lower Rf values than the starting material.
-
LC-MS: Ideal for separating and identifying different species. You can detect the mass of partially and fully deacetylated products as well as any isomers.
-
¹H NMR Spectroscopy: The gold standard for structural confirmation. Epimerization to the glucose form will cause distinct changes in the chemical shifts and coupling constants of the ring protons. Deacetylation will result in the disappearance of acetate methyl signals and the appearance of hydroxyl protons.
Section 2: In-Depth Troubleshooting Guides
This section delves into the specific chemical mechanisms behind the stability issues and provides actionable solutions.
Issue 1: C-2 Epimerization to the Glucosamine Derivative
Symptoms:
-
A new compound with the same mass as the starting material is detected by LC-MS.
-
¹H NMR analysis shows a complex mixture of signals, or signals consistent with the known 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-glucose.
-
Failure of subsequent stereospecific enzymatic or chemical reactions.
Causality (The "Why"): Under basic conditions, a base (e.g., hydroxide, amines) can abstract the proton on the carbon adjacent to the N-acetyl group (C-2). This creates a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of the original manno configuration and the inverted gluco configuration. This epimerization of 2-acetamido-2-deoxyhexoses is a well-documented phenomenon.[3]
Solutions & Prevention:
-
Strict pH Control: Avoid all basic conditions. If a base is required for your reaction, use non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine, diisopropylethylamine) and add them at low temperatures.
-
Buffer Your System: For reactions in protic or aqueous-containing solvents, use a neutral buffer (e.g., pH 7.0 phosphate buffer).
-
Quench Carefully: When quenching a reaction, use a weak acid (e.g., saturated ammonium chloride) or a buffer to neutralize the mixture, avoiding a swing into basic pH.
Visualization of Degradation Pathways
Caption: Key degradation pathways for Ac4ManNAc in solution.
Issue 2: Deacetylation (Hydrolysis of O-Acetyl Esters)
Symptoms:
-
Appearance of one or more new, more polar spots on a TLC plate.
-
LC-MS analysis shows peaks corresponding to the loss of acetyl groups (mass difference of 42.04 Da per group).
-
Drastic change in solubility; the compound may precipitate from non-polar organic solvents or become more soluble in aqueous media.
Causality (The "Why"): The four O-acetyl groups are ester linkages, which are susceptible to hydrolysis under both acidic and basic conditions. The anomeric acetyl group at C-1 is often the most labile, as its cleavage is mechanistically similar to the hydrolysis of a glycosidic bond.[4] The remaining ester groups on the sugar ring (C-3, C-4, C-6) can also be cleaved, leading to a complex mixture of partially acetylated products. This process is accelerated by increased temperature.
Solutions & Prevention:
-
Maintain Neutrality: As with epimerization, strict adherence to a neutral pH (6.5-7.5) is the best preventative measure.
-
Use Aprotic Solvents: Whenever possible, use dry, aprotic solvents (DCM, THF, acetonitrile) to prevent hydrolysis.
-
Control Temperature: Keep reaction and storage temperatures as low as practical to slow the rate of hydrolysis.
-
Consider Enzyme Activity: In biological contexts or when using cell lysates, be aware of endogenous esterase activity, which can rapidly remove acetyl groups.[8][9]
Section 3: Protocols & Methodologies
Protocol 1: Recommended Handling and Storage of Ac4ManNAc
-
Solid Compound: Store the solid material in a tightly sealed container at -20°C with a desiccant.
-
Solution Preparation: Always use high-purity, anhydrous solvents. If using a solvent like methanol, which can participate in transesterification, prepare the solution immediately before use.
-
Aqueous Solutions: If an aqueous solution is necessary, use a pre-prepared, sterile-filtered neutral buffer (e.g., 50 mM Phosphate Buffer, pH 7.0).
-
Short-Term Storage (Solutions, < 24h): Store at 0-4°C in a sealed vial. Purging with an inert gas like argon or nitrogen can prevent moisture contamination.
-
Fresh is Best: The most reliable experimental results will always be obtained with freshly prepared solutions.
Protocol 2: Stability Assessment of Ac4ManNAc via HPLC-MS
This protocol provides a framework for testing the stability of your compound under specific experimental conditions.
-
Sample Preparation:
-
Prepare a stock solution of Ac4ManNAc (e.g., 10 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Dilute the stock solution into the test solution (e.g., your reaction buffer, mobile phase, formulation buffer) to a final concentration of ~100 µg/mL.
-
-
Time-Zero Analysis: Immediately inject a sample of the test solution into the HPLC-MS system. This is your t=0 reference.
-
Incubation: Incubate the remaining test solution under your desired experimental conditions (e.g., 25°C, 40°C).
-
Time-Point Analysis: At specified intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and inject it into the HPLC-MS.
-
Data Analysis:
-
Chromatogram: Monitor the peak area of the parent compound (Ac4ManNAc). A decrease in peak area indicates degradation. Look for the appearance of new peaks, which are likely degradation products.
-
Mass Spectrometer: Extract ion chromatograms for the expected masses of the parent compound, the deacetylated products (M-42, M-84, etc.), and the epimer (same mass, different retention time).
-
Recommended HPLC-MS Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, ramp up to elute the compound and its less polar byproducts.
-
Detection: ESI+ mode. Monitor for [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ adducts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. WO2012140576A1 - N-substituted mannosamine derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 3. Sci-Hub. Studies on the epimerization of 2-acetamido-2-deoxyhexoses: preparation of 2-acetamido-2-deoxy-d-[2-3H]-glucose and -mannose / Carbohydrate Research, 1978 [sci-hub.st]
- 4. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 5. Acid hydrolysis of O-acetyl-galactoglucomannan - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Khan Academy [khanacademy.org]
- 7. EP1795535A1 - Process for the manufacture of a stable solution of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethane-sulfonyl-beta-D-mannopyranose (mannose triflate) - Google Patents [patents.google.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protecting Group Strategies for Selective Mannosamine Acetylation
Welcome to the technical support center for navigating the complexities of selective mannosamine acetylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the synthesis of N-acetyl-D-mannosamine (ManNAc) and its derivatives. Here, we provide in-depth, experience-driven answers to common questions and troubleshoot specific experimental issues, ensuring your synthetic strategies are both efficient and successful.
Frequently Asked Questions (FAQs)
Q1: Why is selective N-acetylation of mannosamine challenging?
A1: The primary challenge lies in the inherent reactivity of mannosamine's functional groups. Mannosamine possesses a primary amine (-NH₂) at the C2 position and multiple secondary hydroxyl (-OH) groups. The amine group is generally more nucleophilic than the hydroxyl groups, making it more reactive towards acylating agents like acetic anhydride.[1][2] However, under standard acylation conditions, over-acetylation of the hydroxyl groups is a significant side reaction, leading to a mixture of products and reducing the yield of the desired N-acetylated compound. Achieving selectivity requires a carefully designed protecting group strategy to mask the hydroxyl groups, allowing for the specific acetylation of the amine.
Q2: What is an "orthogonal protecting group strategy," and why is it crucial for mannosamine chemistry?
A2: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others.[3][4][5] This is critical in complex carbohydrate synthesis, including mannosamine derivatives, where different hydroxyl groups may need to be selectively deprotected at various stages of a synthetic sequence. For instance, you might use a silyl ether to protect the C6 hydroxyl and a benzylidene acetal for the C4 and C6 hydroxyls.[6][7] The silyl ether can be removed with fluoride ions, while the benzylidene acetal is cleaved under acidic conditions. This allows for precise, stepwise manipulation of the molecule.[3]
Q3: Can I perform selective N-acetylation without any protecting groups?
A3: While challenging, it is possible under specific, carefully controlled conditions. One approach involves performing the reaction under acidic conditions.[8] In an acidic medium, the more basic amino group is protonated to form an ammonium salt (-NH₃⁺). This protonation significantly reduces its nucleophilicity, preventing it from reacting with the acylating agent.[8] However, this method's success is highly dependent on the substrate and reaction conditions, and it may not be universally applicable. Another strategy involves enzymatic catalysis, which can offer high selectivity due to the specific nature of enzyme-substrate interactions.[9]
Q4: How do I choose the right protecting groups for my specific mannosamine derivative synthesis?
A4: The choice of protecting groups depends on the overall synthetic plan, including the desired final product and the reaction conditions of intermediate steps. Key factors to consider include:
-
Stability: The protecting group must be stable to the conditions of subsequent reactions.[3]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.[3]
-
Orthogonality: If multiple protecting groups are needed, they should be removable under different conditions.[4][5][10]
-
Influence on Reactivity: Protecting groups can influence the reactivity and stereoselectivity of nearby functional groups, a factor that can be exploited in glycosylation reactions.[11][12]
Below is a decision-making workflow to guide your selection:
Caption: Decision workflow for selecting protecting groups.
Troubleshooting Guide
Problem 1: Low yield of N-acetylated mannosamine due to over-acetylation.
-
Probable Cause: The hydroxyl groups are competing with the amino group for the acetylating agent (e.g., acetic anhydride). This is common in unprotected or partially protected mannosamine.
-
Solution:
-
Protect the Hydroxyl Groups: Before N-acetylation, protect the hydroxyl groups. A common and effective strategy is to form a 4,6-O-benzylidene acetal , which protects the C4 and C6 hydroxyls simultaneously.[6][7] This is achieved by reacting mannosamine with benzaldehyde dimethyl acetal in the presence of an acid catalyst like camphorsulfonic acid (CSA).[13] The remaining hydroxyls can be protected with other groups if necessary.
-
Use Milder Acetylating Agents: Instead of acetic anhydride, consider using a less reactive acetylating agent.
-
Control Stoichiometry and Temperature: Carefully control the stoichiometry of the acetylating agent, using only a slight excess. Running the reaction at a lower temperature (e.g., 0°C) can also improve selectivity for the more nucleophilic amine.
-
Problem 2: Difficulty in removing silyl ether protecting groups (e.g., TBDMS, TIPS).
-
Probable Cause: Steric hindrance around the silyl ether or the use of inappropriate deprotection conditions can make removal difficult. The stability of silyl ethers varies significantly.[14][15]
-
Solution:
-
Fluoride-Based Reagents: Tetra-n-butylammonium fluoride (TBAF) in THF is the most common reagent for silyl ether cleavage.[16] If the reaction is slow, gentle heating may be required.
-
Acidic Conditions: For acid-labile silyl ethers, treatment with a mild acid like acetic acid in THF/water or using HF-pyridine complex can be effective.[14][16] Be aware that acidic conditions can also cleave other acid-sensitive groups like benzylidene acetals.[17]
-
Choosing the Right Silyl Group: For future syntheses, consider the required stability. TMS (trimethylsilyl) is very labile, while TIPS (triisopropylsilyl) and TBDPS (tert-butyldiphenylsilyl) are much more robust.[14]
-
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data adapted from literature sources.[14] |
Problem 3: The benzylidene acetal protecting group is cleaved during a subsequent reaction step.
-
Probable Cause: Benzylidene acetals are sensitive to acidic conditions.[7] Unintentional exposure to acid, even Lewis acids used as catalysts, can lead to premature deprotection.
-
Solution:
-
Buffer the Reaction: If a reaction must be run under conditions that might become acidic, consider adding a non-nucleophilic base, like proton sponge or 2,6-lutidine, to scavenge any generated acid.
-
Choose an Alternative Protecting Group: If strongly acidic conditions are unavoidable in your synthetic route, a benzylidene acetal may not be suitable. Consider using protecting groups that are stable to acid, such as benzyl ethers, which are typically removed by hydrogenolysis.
-
Reaction Sequence Optimization: Re-evaluate your synthetic route. It may be possible to perform the acid-sensitive step before the introduction of the benzylidene acetal.
-
Problem 4: Selective acetylation of the anomeric hydroxyl group occurs instead of, or in addition to, N-acetylation.
-
Probable Cause: The anomeric hydroxyl group (at C1) is a hemiacetal and can be particularly reactive under certain conditions, especially in aqueous solutions or with specific activating agents.[18][19]
-
Solution:
-
Protect the Anomeric Position First: If the anomeric hydroxyl is not involved in a subsequent glycosylation, it should be protected. A common method is to convert it to a methyl glycoside by reacting the sugar with methanol under acidic conditions (Fischer glycosylation).
-
Control of Reaction Conditions: Anhydrous conditions typically favor N-acetylation over anomeric O-acetylation. Ensure your solvents and reagents are dry.
-
Experimental Protocols
Protocol 1: Selective N-Acetylation of D-Mannosamine Hydrochloride
This protocol details a common and effective method for the selective N-acetylation of D-mannosamine using a basic ion-exchange resin to neutralize the hydrochloride salt, followed by acetylation in methanol.
Materials:
-
D-Mannosamine hydrochloride
-
Dowex 1x8 (OH⁻ form) or similar basic ion-exchange resin
-
Methanol (anhydrous)
-
Acetic anhydride
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Neutralization:
-
Dissolve D-mannosamine hydrochloride in deionized water.
-
Slowly pass the solution through a column packed with Dowex 1x8 (OH⁻ form) resin.
-
Collect the eluent and wash the resin with additional deionized water.
-
Combine the eluent and washings. Lyophilize or carefully evaporate the water under reduced pressure to obtain free D-mannosamine.
-
-
N-Acetylation:
-
Suspend the free D-mannosamine in anhydrous methanol in a round-bottom flask equipped with a stir bar.
-
Cool the suspension to 0°C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirring suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
A precipitate of N-acetyl-D-mannosamine (ManNAc) should form.
-
-
Work-up and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold methanol and then diethyl ether.
-
Dry the product under vacuum to yield pure N-acetyl-D-mannosamine.
-
Caption: Workflow for selective N-acetylation of D-mannosamine.
References
-
Wikipedia. N-Acetylmannosamine. [Link]
-
University of Bristol. Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Wikipedia. Benzylidene acetal. [Link]
-
Crich, D., & Li, H. (2004). Benzylidene Acetal Fragmentation Route to 6-Deoxy Sugars: Direct Reductive Cleavage in the Presence of Ether Protecting Groups, Permitting the Efficient, Highly Stereocontrolled Synthesis of β-d-Rhamnosides from d-Mannosyl Glycosyl Donors. The Journal of Organic Chemistry, 69(16), 5465–5472. [Link]
-
LookChem. What is Orthogonally Protected. [Link]
-
Navo, C. D., et al. (2014). Influence of protecting groups on the anomeric equilibrium; case of the 4,6-O-benzylidene acetal in the mannopyranose series. Carbohydrate Research, 398, 70-76. [Link]
-
Li, Y., & Li, X. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 23(3), 633. [Link]
-
Maruyama, T., et al. (2013). Simple and Large-Scale Production of N-Acetylneuraminic Acid and N-Acetyl-D-Mannosamine. Journal of Applied Glycoscience, 60(2), 101-106. [Link]
-
Löhle, M., et al. (2023). Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells. International Journal of Molecular Sciences, 24(23), 16679. [Link]
-
Löhle, M., et al. (2023). Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells. Journal of Glycomics and Glycoproteomics, 24(1). [Link]
-
Jain, M., et al. (2021). Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy. The AAPS Journal, 23(4), 85. [Link]
-
Crich, D., & Vinogradova, O. (2007). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. The Journal of Organic Chemistry, 72(17), 6513–6520. [Link]
-
Crich, D., & Li, W. (2017). Influence of Protecting Groups on O- and C-Glycosylation with Neuraminyl and Ulosonyl Dibutylphosphates. The Journal of Organic Chemistry, 82(1), 313–322. [Link]
-
Ordan, M., et al. (2020). A versatile approach to the synthesis of mannosamine glycosides. Organic & Biomolecular Chemistry, 18(26), 4945-4949. [Link]
-
Hansen, T., & Vedso, P. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 492–511. [Link]
-
Gelest, Inc. Deprotection of Silyl Ethers. [Link]
-
Artola, M., et al. (2017). Selective anomeric acetylation of unprotected sugars in water. Chemical Communications, 53(20), 2966-2969. [Link]
-
Nelson, T. D., & Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Synthesis, 2012(03), 377-428. [Link]
-
Wikipedia. Silyl ether. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Nagy, E., et al. (2022). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase-B. Catalysts, 12(4), 431. [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme.
-
Reeves, J. T., et al. (2016). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. Journal of the American Chemical Society, 138(49), 15991–15998. [Link]
-
Artola, M., et al. (2017). Selective anomeric acetylation of unprotected sugars in water. Chemical Communications, 53(20), 2966-2969. [Link]
-
Li, Y., et al. (2017). A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. Molecules, 22(10), 1639. [Link]
-
Moons, S. J., Robertson, A. D., & Boltje, T. J. (2019). Selective N‐Deacetylation and Functionalization of Aminosugars. European Journal of Organic Chemistry, 2019(32), 5439-5443. [Link]
-
Organic Chemistry Tutor. (2020, May 10). 26.02 Silyl Ethers as Protecting Groups [Video]. YouTube. [Link]
-
Das, R., & Roy, B. (2018). Protecting groups: Effects on reactivity, glycosylation specificity and coupling efficiency. Glycoconjugate Journal, 35(4), 335-379. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Biskup, M. B., et al. (2013). A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine. Journal of Biological Chemistry, 288(43), 30846–30857. [Link]
-
Grudén, M., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering, 8(25), 9415–9425. [Link]
-
Sahoo, J., et al. (2024). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry. [Link]
-
Mobli, M., & Almond, A. (2007). N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent. Organic & Biomolecular Chemistry, 5(13), 2056–2064. [Link]
-
Quora. (2018, December 3). Why is the amino group (NH2) more readily acetylated than the phenolic hydroxyl (OH) group?[Link]
-
Ye, X.-S., & Wong, C.-H. (2000). Oxazolidinone Protection of N-Acetylglucosamine Confers High Reactivity on the 4-Hydroxy Group in Glycosylation. Angewandte Chemie International Edition, 39(19), 3573-3576. [Link]
-
Li, Y., et al. (2025). N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes. Biotechnology Progress, 41(4), e70024. [Link]
- Heymes, R., & Lardo, L. (1993). Selective n-acylation of amino alcohols. U.S.
-
Li, Y., et al. (2025). N‐acetyl‐D‐mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes. Biotechnology Progress, 41(4), e70024. [Link]
-
El-Badri, M. H., & Schmidt, R. R. (2016). Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies. Methods in Enzymology, 576, 1-38. [Link]
-
Brainly.in. (2019, April 18). Why amino group is preferred during acetylation than hydroxyl group?[Link]
-
Page, M. I., & Williams, A. (1984). Structure–reactivity relationships in the rate of esterification by acetylimidazole: the influence of the second hydroxy group and of the length of the N-ω-hydroxy-n-alkyl chain in 3-(N-methyl, N-ω-hydroxy-n-alkyl)amino-2- tert-butylpropan-1-ols. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5. [Link]
-
Patsnap Synapse. (2024, June 27). What is N-acetyl-D-mannosamine used for?. [Link]
-
Heymes, R., & Lardo, L. (1995). Selective N-acylation of amino alcohols. European Patent No. EP 0633875B1. [Link]
-
Gahl, W. A., et al. (2020). Impact of food on the oral absorption of N-acetyl-D-mannosamine (ManNAc) in healthy adult males and females. Molecular Genetics and Metabolism Reports, 24, 100619. [Link]
Sources
- 1. quora.com [quora.com]
- 2. brainly.in [brainly.in]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. What is Orthogonally Protected | lookchem [lookchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 7. Influence of protecting groups on the anomeric equilibrium; case of the 4,6-O-benzylidene acetal in the mannopyranose series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Silyl ether - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Anomeric Selectivity in β-D-Mannosylation
Welcome to the technical support center for β-D-mannosylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing 1,2-cis-mannosidic linkages. Stereoselective β-mannosylation is a well-known challenge in carbohydrate chemistry, primarily due to unfavorable anomeric and steric effects that favor the formation of the α-anomer.[1][2][3] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve high β-selectivity and yields in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and strategic considerations for β-mannosylation.
Q1: Why is the synthesis of β-mannosides so challenging?
A1: The difficulty arises from a combination of stereoelectronic and steric factors:
-
The Anomeric Effect: This stereoelectronic effect stabilizes an axial substituent at the anomeric (C1) position. For mannose, this means the α-glycoside (with an axial C1-O bond) is the thermodynamically favored product.[1][2][3]
-
Neighboring Group Participation: The common use of an acyl protecting group (like benzoyl or acetyl) at the C2 position is a standard strategy to ensure 1,2-trans glycosylation. In mannose, the C2-substituent is axial. Participation from this group would lead to the formation of a dioxolanylium intermediate that exclusively opens to give the α-anomer. While this is useful for other sugars, it works against the desired β-outcome in mannosylation.[3]
-
Steric Hindrance: The axial C2 substituent sterically shields the β-face of the oxocarbenium ion intermediate, making nucleophilic attack from the α-face (leading to the α-product) kinetically preferred.[1][2][3]
Q2: What are the primary strategies to achieve β-selectivity?
A2: Overcoming the inherent α-directing effects requires specific, often sophisticated, strategies. The main approaches can be categorized as follows:
-
Donor-Based Control (Conformational Constraint): This involves modifying the mannosyl donor to favor an SN2-type reaction pathway. Key methods include:
-
The Crich Sulfoxide Method: Utilizes a 4,6-O-benzylidene protected mannosyl sulfoxide donor. Pre-activation at low temperature with triflic anhydride (Tf₂O) forms an α-glycosyl triflate in situ. This intermediate undergoes SN2 displacement by the acceptor, leading to inversion of stereochemistry and formation of the β-mannoside.[4][5] The rigid benzylidene acetal is crucial for preventing the formation of the oxocarbenium ion.[5]
-
2,6-Lactone or 1,4-Anhydro Donors: These donors introduce a covalent bridge that locks the pyranose ring into a conformation favoring β-attack.[6][7]
-
-
Intramolecular Aglycone Delivery (IAD): This powerful technique involves temporarily tethering the glycosyl acceptor to the donor.[8][9] Upon activation, the acceptor is delivered to the β-face in an intramolecular fashion, ensuring high stereoselectivity.[8][9] The tether can be an acetal, silyl, or boronic ester linkage.[8]
-
Hydrogen-Bond-Mediated Aglycone Delivery (HAD): A variant of IAD where a directing group on the donor (like a picoloyl group) forms a hydrogen bond with the acceptor, guiding it to the β-face without a covalent tether.[10][11]
-
Catalyst Control: Recent advances have shown that specific catalysts can direct the stereochemical outcome. For instance, bis-thiourea catalysts have been used with 2,3-acetonide-protected mannosyl donors to achieve high β-selectivity under mild, neutral conditions.[2][12]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No β-Selectivity; Predominant Formation of the α-Anomer
You are attempting a Crich-type β-mannosylation with a 4,6-O-benzylidene protected sulfoxide donor, but your NMR analysis shows primarily the α-product.
Potential Causes & Solutions:
-
Cause A: Ineffective Pre-activation. The core principle of the Crich method is the formation of the α-glycosyl triflate before the acceptor is introduced. If the acceptor is present during activation, the reaction proceeds through an SN1-like pathway, yielding the thermodynamic α-product.[4]
-
Solution: Strictly adhere to the pre-activation protocol. Activate the donor with triflic anhydride (Tf₂O) and a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) at -78 °C. Allow sufficient time for the α-triflate to form (typically 5-10 minutes) before adding the acceptor alcohol, which should also be pre-chilled.
-
-
Cause B: Anomerization of the Product. The kinetic β-product can anomerize to the more stable α-product if the reaction conditions are too harsh or the reaction time is too long, especially if residual acid is present.
-
Solution: Quench the reaction as soon as TLC or LC-MS indicates consumption of the starting material. Use a hindered base (like DTBMP) to scavenge the triflic acid byproduct. Ensure your workup procedure effectively neutralizes all acidic components.
-
-
Cause C: Temperature Control Failure. The α-glycosyl triflate intermediate is thermally unstable. If the temperature rises above approximately -40 °C, it can collapse to the oxocarbenium ion, leading to α-product formation.[4]
-
Solution: Maintain rigorous temperature control throughout the reaction. Use a cryostat or a well-insulated Dewar with a dry ice/acetone or liquid nitrogen/ethyl acetate bath. Ensure your thermometer is properly calibrated and placed within the reaction mixture. Recent studies emphasize that isothermal conditions below the donor's activation temperature (TA) can significantly improve reproducibility and efficiency.[13]
-
-
Cause D: Donor Protecting Groups. While the 4,6-O-benzylidene group is canonical, other protecting groups can influence the conformation and reactivity, potentially undermining β-selectivity.
-
Solution: For the classic Crich protocol, the 4,6-O-benzylidene acetal is considered essential for rigidifying the ring and favoring the covalent triflate intermediate.[5] Avoid using donors with participating groups (e.g., acetate, benzoate) at the C2 position. "Armed" donors with ether protecting groups are generally preferred for this method.[3]
-
Problem 2: Low Overall Yield of Glycosylated Product
You are achieving good β-selectivity, but the reaction yield is poor, with significant amounts of unreacted starting material or decomposition products.
Potential Causes & Solutions:
-
Cause A: Donor or Activator Decomposition. Glycosyl donors, particularly sensitive ones like trichloroacetimidates, can be unstable. Triflic anhydride is extremely moisture-sensitive and will rapidly decompose upon exposure to atmospheric water.
-
Solution: Use freshly prepared or purified donors. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Use a fresh bottle or a freshly opened ampoule of triflic anhydride for activation.
-
-
Cause B: Formation of Glycal Byproducts. Elimination reactions can compete with glycosylation, especially with "disarmed" donors (those with electron-withdrawing protecting groups) or if the base is too strong or unhindered.[3]
-
Cause C: Low Nucleophilicity of the Acceptor. Sterically hindered or electronically deactivated alcohols are challenging nucleophiles and may react sluggishly, allowing time for donor decomposition or side reactions.
-
Solution:
-
Increase Equivalents: Use a larger excess of the glycosyl acceptor (e.g., 2-3 equivalents) to drive the reaction to completion.
-
Change Strategy: For very difficult acceptors, IAD is often the most reliable method, as the intramolecular nature of the reaction overcomes the poor intermolecular reactivity.[8][9] Yields for IAD can be very high, often in the 75-85% range even for complex structures.[9]
-
Optimize Temperature: While low temperatures are critical for selectivity in the Crich method, a slight, carefully controlled increase in temperature after the acceptor has been added (e.g., from -78 °C to -40 °C) can sometimes improve conversion for less reactive acceptors.[13]
-
-
Problem 3: Using Intramolecular Aglycone Delivery (IAD) but Observing Low Yield or Tether Cleavage
You have designed an IAD strategy, but the key glycosylation step is failing.
Potential Causes & Solutions:
-
Cause A: Unstable Tether. The tether linking the donor and acceptor must be stable enough to survive its formation but labile enough to be cleaved post-glycosylation. If it is too sensitive to the activator, it can cleave prematurely.
-
Cause B: Incorrect Activator/Promoter. The activator must selectively activate the anomeric leaving group without cleaving the tether.
-
Solution: Match the activator to the leaving group and tether. For thioglycoside donors in IAD, common activators include N-Iodosuccinimide (NIS) with a catalytic amount of a Brønsted or Lewis acid (e.g., TfOH, TMSOTf). Methyl triflate (MeOTf) is also highly effective.[9] Ensure conditions are anhydrous, as water can interfere with the activator.
-
Part 3: Methodologies & Data
Key Strategy Comparison
The choice of strategy depends heavily on the substrate and the desired complexity of the final molecule.
| Strategy | Donor Requirements | Key Advantage | Common Activators | Typical β:α Ratio |
| Crich Sulfoxide | 4,6-O-Benzylidene, non-participating C2 group | Broad acceptor scope | Tf₂O, DTBMP | >10:1 to exclusive β[4][5] |
| Intramolecular Aglycone Delivery (IAD) | Tetherable position (e.g., C2-OH) | Near-perfect stereocontrol, excellent for hindered acceptors | NIS/TfOH, MeOTf | >20:1 to exclusive β[9] |
| Hydrogen-Bond Delivery (HAD) | Remote directing group (e.g., 3-O-picoloyl) | No covalent tether required | Tf₂O, NIS/TfOH | Exclusive β reported[10][11] |
| Catalyst Control | 2,3-O-Acetonide protected phosphate donor | Mild, neutral conditions, operational simplicity | Bis-thiourea catalyst | 16:1 to 32:1 |
Experimental Protocol: General Procedure for Crich β-Mannosylation
This protocol is a representative example and must be optimized for specific substrates.
-
Preparation: Under an argon atmosphere, add activated 4 Å molecular sieves to a flame-dried, three-neck flask equipped with a thermometer and septum.
-
Reagent Addition: Add a solution of the 4,6-O-benzylidene mannosyl sulfoxide donor (1.0 equiv) and DTBMP (1.5 equiv) in anhydrous dichloromethane (DCM) via cannula.
-
Cooling & Pre-activation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add triflic anhydride (1.2 equiv) dropwise. Stir for 10 minutes. The solution may change color.
-
Acceptor Addition: Add a pre-chilled (-78 °C) solution of the glycosyl acceptor (1.5-2.0 equiv) in anhydrous DCM via cannula.
-
Reaction Monitoring: Stir the reaction at -78 °C, monitoring progress by TLC. If the reaction is sluggish, allow the temperature to rise slowly to -40 °C over 1-2 hours.
-
Quenching: Once the donor is consumed, quench the reaction by adding a few drops of pyridine or triethylamine, followed by dilution with DCM.
-
Workup: Filter the reaction mixture through a pad of Celite, wash the filtrate with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the β-mannoside.
Visualizing the Logic
This diagram outlines a decision-making process for diagnosing a failed β-mannosylation reaction.
Caption: Troubleshooting workflow for β-mannosylation.
This diagram illustrates the two competing pathways in mannosylation. The desired β-selective route requires enforcing an SN2-like mechanism.
Caption: Competing reaction pathways in mannosylation.
References
-
Giner, J-L., et al. (2014). Hydrogen-bond-mediated aglycone delivery: focus on β-mannosylation. Organic Letters, 16(3), 716-9. [Link]
- Grokipedia. Intramolecular aglycon delivery. Grokipedia.
-
Ito, Y., et al. (1998). Highly Optimized β-Mannosylation via p-Methoxybenzyl Assisted Intramolecular Aglycon Delivery. Synlett, 1998(10), 1102–1104. [Link]
-
Černáková, L., et al. (2025). Enzymatic β-Mannosylation of Phenylethanoid Alcohols. Molecules, 30(2), 414. [Link]
-
Jacobsen, E.N., et al. (2020). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by Bis-thiourea. Journal of the American Chemical Society. [Link]
-
Bols, M., et al. (2015). β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation. Organic & Biomolecular Chemistry. [Link]
-
Izumori, K., et al. (2022). Synthesis of Sucrose-Mimicking Disaccharide by Intramolecular Aglycone Delivery. Molecules, 27(19), 6289. [Link]
-
Stork, G., & Kim, G. (1992). Synthesis of .beta.-mannopyranosides by intramolecular aglycon delivery. Journal of the American Chemical Society, 114(3), 1087-1088. [Link]
-
Jacobsen, E.N., et al. (2020). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. PMC, NIH. [Link]
-
McGarrigle, E.M., et al. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science, 12(31), 10588-10594. [Link]
-
Wikipedia. Crich beta-mannosylation. Wikipedia. [Link]
-
Demchenko, A.V., et al. (2021). A versatile approach to the synthesis of glycans containing mannuronic acid residues. The Royal Society of Chemistry. [Link]
-
Prot pi Blog. (2021). C-Mannosylation. protpi.com. [Link]
-
Codee, J.D.C., et al. (2018). Mannose acceptors and the stereoselectivity of glycosylation reactions with donor A and donor B. ResearchGate. [Link]
-
McGarrigle, E.M., et al. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. PMC, NIH. [Link]
-
Hsieh, C-Y., & Seeberger, P.H. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. PMC, NIH. [Link]
-
Crich, D., & Sun, S. (1996). Formation of β-Mannopyranosides of Primary Alcohols Using the Sulfoxide Method. The Journal of Organic Chemistry, 61(14), 4506-4507. [Link]
-
Mukhopadhyay, B., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC, NIH. [Link]
-
Request PDF. Stereoselective β-Mannosylation by Neighboring-Group Participation. ResearchGate. [Link]
-
Liao, L., et al. (2010). Rate-dependent Inverse-Addition Beta-Selective Mannosylation and Contiguous Sequential Glycosylation Involving Beta-Mannosidic Bond Formation. Organic Letters, 12(11), 2532-2535. [Link]
-
Sasaki, K., et al. (2016). β-Stereoselective Mannosylation Using 2,6-Lactones. Journal of the American Chemical Society, 138(35), 11113-11116. [Link]
-
Pedersen, C.M., et al. (2022). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. [Link]
-
Vliegenthart, J.F.G., et al. (2020). C-Mannosylation Enhances the Structural Stability of Human RNase 2. PMC, NIH. [Link]
-
Mukhopadhyay, B., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 912818. [Link]
-
McGarrigle, E.M., et al. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science. [Link]
-
Codee, J.D.C., et al. (2022). Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. Journal of the American Chemical Society. [Link]
-
Li, X., et al. (2014). β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans. NIH. [Link]
-
UZH Department of Physiology. C-Mannosylation. physiol.uzh.ch. [Link]
-
van der Marel, G.A., et al. (2016). Stereoselective β-Mannosylation by Neighboring-Group Participation. Radboud Repository. [Link]
-
Simizu, S., & Niwa, Y. (2025). C-Mannosylation: Previous Studies and Future Research Perspectives. ResearchGate. [Link]
-
Bols, M., et al. (2012). Rhamnosylation: diastereoselectivity of conformationally armed donors. Organic & Biomolecular Chemistry, 10(33), 6667-74. [Link]
-
Křen, V., et al. (2022). Selectivity of 1-O-Propargyl-d-Mannose Preparations. Molecules, 27(24), 8993. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 5. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. grokipedia.com [grokipedia.com]
- 9. sci-hub.st [sci-hub.st]
- 10. Hydrogen-bond-mediated aglycone delivery: focus on β-mannosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Incorporation of Acetylated Mannosamine Analogs
Welcome to the technical support center for sialic acid metabolic engineering. This guide is designed for researchers, scientists, and drug development professionals who are using acetylated mannosamine (AcManNAc) analogs, such as N-azidoacetylmannosamine (Ac4ManNAz), to study and modulate cell surface sialylation. Here, we address common issues related to low or undetectable incorporation of these metabolic labels, providing in-depth, field-proven insights to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am not seeing any signal from my azide-labeled glycans after metabolic labeling with Ac4ManNAz and click chemistry. What is the most common reason for a complete signal loss?
Answer: A complete loss of signal is often traced back to a fundamental issue in the experimental workflow rather than a complex biological problem. The most frequent culprits are the stability of the reagents and the efficiency of the click chemistry reaction.
Underlying Causality: The azide moiety on Ac4ManNAz is metabolically incorporated into sialic acids and displayed on the cell surface. This azide then serves as a chemical handle for covalent ligation with a detection probe (e.g., a fluorescent alkyne) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." If any component of this pathway—from metabolic uptake to the final chemical reaction—fails, the signal will be lost. The copper catalyst is particularly sensitive to oxidation and requires a reducing agent to maintain its active Cu(I) state.
Troubleshooting Workflow:
-
Verify Reagent Integrity:
-
Ac4ManNAz: Ensure your analog has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). Repeated freeze-thaw cycles can degrade the compound. If in doubt, use a fresh, unopened vial.
-
Copper(I) Catalyst: The Cu(I) catalyst is the most critical and labile component. Prepare the catalyst solution immediately before use. Many commercial kits use a copper(II) sulfate (CuSO4) precursor that is reduced to the active Cu(I) state in situ.
-
Reducing Agent: A reducing agent, such as sodium ascorbate or THPTA, is essential to prevent the oxidation of Cu(I) back to Cu(II), which is inactive in this reaction. Ensure your reducing agent is fresh and has not been oxidized (e.g., sodium ascorbate solutions should be clear, not yellow).
-
-
Protocol Self-Validation (Control Reaction):
-
Perform a simple positive control reaction in a microfuge tube. Mix a known azide-containing compound (you can use your Ac4ManNAz stock) with an alkyne-fluorophore probe in the presence of your click chemistry reaction buffer (copper, reducing agent, and ligands).
-
Expected Outcome: A successful reaction will result in a fluorescent solution. You can analyze this by spotting it on a TLC plate and viewing it under a fluorescent lamp or by using a fluorometer. If this control fails, the issue lies with your click chemistry reagents, not your cells.
-
-
Optimize Click Reaction Conditions:
-
Ligands: Copper-chelating ligands like TBTA or THPTA are crucial for stabilizing the Cu(I) catalyst and improving reaction efficiency, especially in complex biological samples where copper can be sequestered.
-
Oxygen Exclusion: Perform the click reaction in degassed buffers or minimize headspace in your reaction tubes to reduce the oxidation of the copper catalyst.
-
Question 2: My signal is very low and not much higher than my background control. How can I improve the incorporation efficiency of Ac4ManNAz?
Answer: Low signal intensity, while frustrating, indicates that the metabolic and chemical processes are working, but sub-optimally. The issue likely lies in the biological uptake and conversion of the AcManNAz analog or insufficient labeling time.
Underlying Causality: Exogenously supplied Ac4ManNAz competes with the endogenous pool of ManNAc for entry into the sialic acid biosynthetic pathway. The efficiency of this process is dependent on several factors: the concentration of the analog, the duration of incubation, the cell type's metabolic rate, and the rate of glycan turnover on the cell surface.
Diagram: Sialic Acid Biosynthetic Pathway
Below is a simplified diagram illustrating the entry of Ac4ManNAz into the sialic acid biosynthetic pathway, leading to its incorporation into cell surface glycans.
Caption: Metabolic pathway for Ac4ManNAz incorporation.
Troubleshooting & Optimization Strategies:
-
Optimize Ac4ManNAz Concentration:
-
The optimal concentration is cell-line dependent. While a common starting point is 25-50 µM, some cell lines may require higher concentrations (up to 100 µM) to outcompete the endogenous pathway, while others may show toxicity at these levels.
-
Action: Perform a dose-response experiment. Titrate Ac4ManNAz concentration across a range (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to find the optimal balance between signal intensity and cell viability.
-
-
Increase Incubation Time:
-
Sialoglycan turnover rates vary significantly between cell types and even between different proteins on the same cell. A 24-hour incubation period may be insufficient for cells with slow metabolic or turnover rates.
-
Action: Extend the incubation time. Try a time course experiment (e.g., 24h, 48h, 72h). For many cell lines, a 48-72 hour incubation yields a significant increase in signal. Ensure you replenish the media with fresh Ac4ManNAz if the incubation period is long.
-
-
Assess Cell Health and Density:
-
Metabolic labeling is an active process. Only healthy, actively dividing cells will efficiently incorporate the analog.
-
Action:
-
Ensure cells are seeded at an appropriate density; confluent cells may have reduced metabolic activity. Aim for 70-80% confluency at the time of harvesting.
-
Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to confirm that the chosen concentration of Ac4ManNAz is not cytotoxic.
-
-
Table 1: Recommended Starting Conditions for Ac4ManNAz Labeling
| Parameter | Recommended Range | Key Consideration |
| Cell Confluency | 50-80% at time of labeling | Ensures active cell metabolism. |
| Ac4ManNAz Conc. | 10 - 100 µM | Cell-line dependent; requires optimization. |
| Incubation Time | 24 - 72 hours | Dependent on glycan turnover rate. |
| Serum in Media | 0.5 - 10% | Some glycoproteins in serum can interfere. |
Question 3: I see high background fluorescence in my negative control cells (not treated with Ac4ManNAz). What causes this, and how can I reduce it?
Answer: High background in negative controls typically points to non-specific binding of the detection reagent or endogenous cellular components that can react with the click chemistry probes.
Underlying Causality: Alkyne-fluorophore probes can non-specifically adhere to hydrophobic surfaces on cells or plasticware. Additionally, some intracellular molecules may have structures that can react non-specifically under the conditions of the click reaction, leading to a false-positive signal.
Troubleshooting Steps:
-
Improve Washing Steps:
-
Insufficient washing after the click reaction is a primary cause of high background.
-
Action: Increase the number and stringency of your wash steps. After the click reaction, wash the cells at least 3-4 times with a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS) to remove unbound probe.
-
-
Include a Quenching Step:
-
Residual, unreacted alkyne probe can bind non-specifically during subsequent antibody staining or imaging steps.
-
Action: After the primary click reaction and washing, consider adding a quenching step by incubating the cells with a small molecule azide (e.g., sodium azide) to react with and cap any remaining alkyne probe.
-
-
Reduce Probe Concentration:
-
Using an excessively high concentration of the alkyne-fluorophore can drive non-specific binding.
-
Action: Titrate your alkyne probe to determine the lowest concentration that still provides a robust positive signal. A typical starting range is 1-5 µM.
-
-
Assess for Autofluorescence:
-
Some cell types are naturally autofluorescent, especially in the green channel (e.g., due to flavins).
-
Action: Before any staining, examine your unlabeled, untreated cells under the microscope using the same filter sets you plan to use for your experiment. If autofluorescence is high, consider using a detection fluorophore in a different spectral range (e.g., red or far-red).
-
Diagram: Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background.
Experimental Protocol: A Self-Validating Workflow for Ac4ManNAz Labeling and Detection
This protocol includes internal controls to help validate each major step of the process.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ac4ManNAz (e.g., from Cayman Chemical, Cat# 14215)
-
Alkyne-fluorophore (e.g., DBCO-PEG4-5/6-FAM for copper-free click)
-
Fixation buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click reaction buffer components (or a commercial kit)
-
Wash buffer (PBS + 0.1% Tween-20)
Methodology:
-
Cell Seeding & Metabolic Labeling:
-
Seed cells on appropriate cultureware (e.g., glass-bottom plates for imaging). Allow cells to adhere and reach ~50% confluency.
-
Prepare media containing the desired final concentration of Ac4ManNAz (e.g., 50 µM). Also prepare a control medium without the analog.
-
Replace the existing medium with the Ac4ManNAz-containing medium (+Ac4ManNAz condition) or the control medium (-Ac4ManNAz condition).
-
Incubate for 24-72 hours under standard cell culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Gently wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes (this step is crucial for labeling intracellular glycoproteins).
-
Wash cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use according to the manufacturer's protocol. A typical cocktail includes the alkyne-fluorophore, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand.
-
Aspirate the wash buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Self-Validation Point: Your "+Ac4ManNAz" sample should now be fluorescent, while your "-Ac4ManNAz" sample should have minimal fluorescence.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells 3-4 times with the wash buffer, incubating for 5 minutes during each wash.
-
Add a final rinse with PBS.
-
Mount with an appropriate mounting medium, optionally containing a nuclear counterstain like DAPI.
-
Image using a fluorescence microscope with the appropriate filter sets.
-
By following this structured approach and understanding the science behind each step, you can effectively troubleshoot and optimize your sialic acid metabolic labeling experiments.
References
-
Title: A Step-by-Step Guide to Bioorthogonal Imaging Source: Nature Protocols URL: [Link]
Validation & Comparative
A Comparative Guide to Beta- vs. Alpha-Anomers of Acetylated Mannosamine in Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of metabolic glycoengineering, the choice of chemical reporter can profoundly influence experimental outcomes. Acetylated N-azidoacetylmannosamine (Ac4ManNAz) has emerged as a cornerstone for labeling sialic acid-containing glycans, enabling their visualization and characterization. However, a critical aspect often overlooked is the stereochemistry at the anomeric center of the mannosamine sugar. This guide provides an in-depth comparison of the beta- and alpha-anomers of acetylated mannosamine, grounded in biochemical principles and experimental evidence, to empower researchers in selecting the optimal precursor for their metabolic labeling studies.
The Central Role of Anomeric Configuration in Sialic Acid Biosynthesis
Metabolic labeling with Ac4ManNAz hinges on its cellular uptake, deacetylation, and subsequent conversion into the corresponding azido-sialic acid by the sialic acid biosynthetic pathway. A pivotal and rate-limiting step in this pathway is the phosphorylation of N-acetylmannosamine (ManNAc) or its analogs by the enzyme N-acetylmannosamine kinase (MNK). It is at this enzymatic gatekeeper that the anomeric configuration of the mannosamine precursor becomes paramount.
Crystallographic studies of human N-acetylmannosamine kinase (MNK) in complex with its substrate have unequivocally shown that the enzyme's active site preferentially binds the α-anomer of ManNAc. This stereospecificity strongly suggests that the α-anomer of N-azidoacetylmannosamine (after deacetylation) is the more efficiently processed substrate for entry into the sialic acid biosynthesis pathway. Consequently, the anomer that is more readily phosphorylated will have a higher flux through the pathway, leading to more robust incorporation into cell surface glycans.
While commercially available Ac4ManNAz is often a mixture of α and β anomers, understanding the enzymatic preference for the α-anomer provides a strong rationale for predicting its superior performance in metabolic labeling experiments.
Visualizing the Metabolic Pathway
The following diagram illustrates the key steps in the metabolic conversion of acetylated mannosamine analogs and highlights the critical role of N-acetylmannosamine kinase (MNK).
Caption: Metabolic pathway of acetylated ManNAz anomers.
Performance Comparison: Alpha- vs. Beta-Anomers
While direct, side-by-side quantitative comparisons of purified alpha- and beta-anomers of Ac4ManNAz in metabolic labeling are not extensively documented in peer-reviewed literature, we can infer their relative performance based on the known enzymatic preferences.
| Feature | α-Anomer (Predicted) | β-Anomer (Predicted) | Rationale |
| Metabolic Incorporation Efficiency | High | Low | The key enzyme, N-acetylmannosamine kinase (MNK), preferentially binds and phosphorylates the α-anomer of ManNAc. This is a critical rate-limiting step for entry into the sialic acid biosynthesis pathway. |
| Labeling Intensity | Strong | Weak | Higher incorporation efficiency of the α-anomer is expected to result in a greater density of azido-sialic acid residues on the cell surface, leading to a stronger signal after click chemistry ligation with a fluorescent probe. |
| Cellular Uptake | Likely similar | Likely similar | Cellular uptake of acetylated monosaccharides is primarily driven by passive diffusion across the cell membrane, a process not expected to be significantly influenced by the anomeric configuration.[1] |
| Cytotoxicity | Potentially lower at equivalent labeling | Potentially higher for equivalent labeling | To achieve a similar level of labeling as the α-anomer, a much higher concentration of the β-anomer would likely be required, potentially leading to increased cytotoxicity.[2][3] |
Experimental Data: Labeling Efficiency and Cytotoxicity of Ac4ManNAz (Anomeric Mixture)
The following data, derived from studies using commercially available Ac4ManNAz (typically an anomeric mixture), can serve as a baseline for expected performance. It is important to interpret these results with the understanding that the observed efficiency is likely driven by the α-anomer present in the mixture.
Table 1: Metabolic Labeling Efficiency of Ac4ManNAz in Various Cell Lines
| Cell Line | Concentration of Ac4ManNAz (µM) | Incubation Time (hours) | Labeling Detection Method | Observed Outcome | Reference |
| Jurkat | 50 | 72 | Flow Cytometry | Significant increase in cell surface azide signal | [4] |
| A549 | 10-50 | 72 | Western Blot, Imaging, Flow Cytometry | Dose-dependent increase in labeling | [2][5] |
| hMSC-TERT | 20-50 | 72 | Fluorescence Microscopy | 2.4- to 3.2-fold higher fluorescence than control | [6] |
| MDA-MB-231 | 50 | 48 | Flow Cytometry | Efficient labeling of exosomes | [7] |
Table 2: Cytotoxicity of Ac4ManNAz in Cell Culture
| Cell Line | Concentration of Ac4ManNAz (µM) | Incubation Time (hours) | Viability Assay | % Viability | Reference |
| A549 | 10-100 | 72 | MTT | >95% | [8][9] |
| Jurkat | ≤ 300 | 72 | Not specified | Not cytotoxic | [4] |
| hMSC-TERT | 50 | 72 | Not specified | ~60% | [6] |
Note: Cytotoxicity can be cell-type dependent and is often observed at higher concentrations (>50 µM).[2][3] It is recommended to optimize the concentration of Ac4ManNAz for each cell line to achieve sufficient labeling while minimizing adverse effects on cell physiology.[2][3]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol provides a general procedure for the metabolic labeling of sialic acids on cultured mammalian cells using Ac4ManNAz.
Materials:
-
Ac4ManNAz
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a 50 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Metabolic Labeling: Dilute the Ac4ManNAz stock solution in complete culture medium to the desired final concentration (e.g., 10-50 µM). Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and the turnover rate of its cell surface glycans.
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated Ac4ManNAz.
-
Cell Harvesting and Downstream Analysis: The azide-labeled cells are now ready for downstream applications, such as cell surface labeling with a fluorescent probe via click chemistry, followed by flow cytometry, fluorescence microscopy, or western blotting.[10]
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol describes how to assess the cytotoxicity of Ac4ManNAz using a standard MTT assay.
Materials:
-
Cells metabolically labeled with a range of Ac4ManNAz concentrations
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of Ac4ManNAz (e.g., 0, 10, 25, 50, 100 µM) in complete culture medium for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion and Recommendations
The anomeric configuration of acetylated mannosamine is a critical determinant of its efficiency in metabolic labeling of sialic acids. Based on the known stereospecificity of N-acetylmannosamine kinase, the α-anomer of Ac4ManNAz is the biochemically preferred substrate and is therefore predicted to yield significantly higher labeling efficiency compared to the β-anomer.
For researchers aiming to maximize labeling intensity and minimize potential off-target effects and cytotoxicity, the use of Ac4ManNAz enriched in the α-anomer is highly recommended. When using commercially available Ac4ManNAz, which is typically a mixture of anomers, it is crucial to be aware that the labeling efficiency is primarily driven by the α-anomer content. Therefore, lot-to-lot variability in the anomeric ratio could potentially impact the reproducibility of experimental results.
Future studies directly comparing the metabolic labeling efficiency of purified α- and β-anomers of Ac4ManNAz are warranted to provide definitive experimental validation of the predicted superiority of the α-anomer. However, based on the fundamental principles of the sialic acid biosynthetic pathway, the evidence strongly supports the preferential use of the α-anomer for robust and efficient metabolic glycoengineering.
References
- BenchChem. (2025). Application Notes: Biotinylation of Cell Surface Glycans via Metabolic Labeling with Ac4ManNAz. BenchChem.
-
Kim, E. J., et al. (2014). Cell labeling and tracking method without distorted signals by phagocytosis of macrophages. Theranostics, 4(4), 424–434.[8]
-
Sampathkumar, S. G., et al. (2013). Metabolic oligosaccharide engineering with N-acyl functionalized ManNAc analogues: cytotoxicity, metabolic flux, and glycan-display considerations. Glycobiology, 23(12), 1383–1396.[4]
-
Effect of Anomeric Configuration on Stereocontrolled α-Glycosylation of l-Fucose. (2018). Synlett, 29(01), 115-119.[11]
-
Kim, E. J., et al. (2014). Cell labeling and tracking method without distorted signals by phagocytosis of macrophages. Theranostics, 4(4), 424–434.[9]
-
Büll, C., et al. (2021). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Central Science, 7(5), 837-847.[12]
-
Effect of Anomeric Configuration on Stereocontrolled α-Glycosylation of l-Fucose. (2018). Synlett, 29(01), 115-119.[13]
-
Kim, E. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1164–1176.[5]
-
Lee, J., et al. (2018). Facile Metabolic Glycan Labeling Strategy for Exosome Tracking. Bioconjugate Chemistry, 29(10), 3447-3453.[7]
-
Yang, Y., et al. (2015). Experimental workflow. (1) Metabolic labeling of cells with the mannose... ResearchGate.[14]
-
Almaraz, R. T., et al. (2013). Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations. Glycobiology, 23(12), 1383–1396.[15]
-
Büll, C., et al. (2021). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv.[16]
-
BenchChem. (2025). A Comparative Guide to N-Azidoacetylgalactosamine (GalNAz) and Ac4ManNAz for Metabolic Labeling of Sialic Acids. BenchChem.[17]
-
Kim, E. J., et al. (2017). Optimization of metabolic labeling for cell tracking. To address the... ResearchGate.[18]
-
Kim, E. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1164–1176.[2]
-
Bläuer, G., et al. (2015). Synthesis of Sialic Acids, Their Derivatives, and Analogs by Using a Whole‐Cell Catalyst. ChemCatChem, 7(12), 1883-1891.[19]
-
Schumann, S., et al. (2021). Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. International Journal of Molecular Sciences, 22(6), 2899.[6]
-
BenchChem. (2025). A Researcher's Guide to Azide-Modified Sugars: Comparing Ac4ManNAz, Ac4GlcNAz, and Ac4GalNAz for Metabolic Glycoengineering. BenchChem.[20]
-
¹H (upper) and ¹³C (lower) NMR spectra of Ac4ManNAz (2). ResearchGate.[21]
-
Wang, P., et al. (2023). Stereoselective alkyl C-glycosylation of glycosyl esters via anomeric C–O bond homolysis: efficient access to C-glycosyl amino acids and C-glycosyl peptides. Chemical Science, 14(25), 6825-6832.[22]
-
Kim, E. J., et al. (2004). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. Biotechnology and Bioengineering, 86(3), 337-347.[1]
-
Desai, T. M., et al. (2016). Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion. Journal of Virology, 90(16), 7346-7358.[23]
-
Tanner, M. E. (2005). The enzymes of sialic acid biosynthesis. Bioorganic chemistry, 33(3), 216–228.[24]
-
Sukhorukov, V. N., et al. (2017). Sialic acid structures; α-and β-anomeres. ResearchGate.[25]
-
Kim, E. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1164–1176.[3]
-
Schauer, R. (2009). Exploration of the Sialic Acid World. ChemBioChem, 10(11), 1885-1914.[26]
-
Kim, E. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. ResearchGate.[27]
-
Crich, D., et al. (2014). Probing the Influence of Protecting Groups on the Anomeric Equilibrium in Sialic Acid Glycosides with the Persistent Radical Effect. Journal of the American Chemical Society, 136(11), 4229-4237.[28]
-
Wang, D., et al. (2005). Preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation. Carbohydrate Research, 340(3), 489-495.[29]
-
Shriver, Z., et al. (2012). Using NMR to Dissect the Chemical Space and O-Sulfation Effects within the O- and S-Glycoside Analogues of Heparan Sulfate. Journal of the American Chemical Society, 134(1), 441-452.[30]
-
Li, N., et al. (2016). Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles. Journal of Controlled Release, 238, 29-43.[31]
-
Wang, F., et al. (2016). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International Journal of Nanomedicine, 11, 3857–3871.[32]
-
Acton, E. M., et al. (1979). Preparation of the alpha and beta anomers of 9-(3,5-dideoxy-D-glycero-pent-4-enofuranosyl)adenine and their activity with leukemia L1210 cells in vitro. Journal of Medicinal Chemistry, 22(5), 518-525.[33]
-
Yi, W., et al. (2012). Substrate Promiscuity of N-Acetylhexosamine 1-Kinases. Molecules, 17(8), 9405-9418.[34]
-
Tarbouriech, N., et al. (2019). In Vitro Synthesis and Crystallization of β-1,4-Mannan. Biomacromolecules, 20(3), 1269-1278.[35]
-
Ly, H. D., et al. (2011). Structures of Human N-Acetylglucosamine Kinase in Two Complexes with N-Acetylglucosamine and with ADP/Glucose: Insights into Substrate Specificity and Regulation. ResearchGate.[36]
-
Lumiprobe. (n.d.). Ac4ManNAz (N-Azidoacetylmannosamine-tetraacylated). Lumiprobe.[37]
-
Stauch, B., et al. (2012). Crystal structures of N-acetylmannosamine kinase provide insights into enzyme activity and inhibition. The Journal of biological chemistry, 287(17), 14381–14392.[38]
-
Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. (2025). Asian Journal of Chemistry, 37(11), 2766-2772.[39]
-
Wang, F., et al. (2016). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. Dove Medical Press.[40]
-
Kinetic assays with N-acetylmannosamine kinase. A) Rate versus... ResearchGate.[41]
-
Li, L., et al. (2010). Substrate specificity of N-acetylhexosamine kinase towards N-acetylgalactosamine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(18), 5462-5465.[42]
-
van der Veen, N. J., et al. (2013). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 78(15), 7434-7443.[43]
-
(a) Anomeric regions of 1 H NMR spectra of (i) Mannan P.arc and (ii)... ResearchGate.[44]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of Anomeric Configuration on Stereocontrolled α-Glycosylation of l-Fucose (2018) | Lihao Wang | 6 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Stereoselective alkyl C -glycosylation of glycosyl esters via anomeric C–O bond homolysis: efficient access to C -glycosyl amino acids and C -glycosyl ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01995K [pubs.rsc.org]
- 23. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The enzymes of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Exploration of the Sialic Acid World - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Using NMR to Dissect the Chemical Space and O-Sulfation Effects within the O- and S-Glycoside Analogues of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Preparation of the alpha and beta anomers of 9-(3,5-dideoxy-D-glycero-pent-4-enofuranosyl)adenine and their activity with leukemia L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Substrate Promiscuity of N-Acetylhexosamine 1-Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 35. In Vitro Synthesis and Crystallization of β-1,4-Mannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. lumiprobe.com [lumiprobe.com]
- 38. Crystal structures of N-acetylmannosamine kinase provide insights into enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. asianpubs.org [asianpubs.org]
- 40. dovepress.com [dovepress.com]
- 41. researchgate.net [researchgate.net]
- 42. Substrate specificity of N-acetylhexosamine kinase towards N-acetylgalactosamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 44. researchgate.net [researchgate.net]
A Comparative Guide to Sialic Acid Precursors: Efficacy of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-beta-d-mannose vs. Peracetylated ManNAc
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology, the modulation of sialic acid biosynthesis is a critical area of research with profound implications for therapeutics, particularly in the context of diseases like GNE myopathy.[1][2] This guide provides a comprehensive comparison of two key precursors used to enhance intracellular sialic acid levels: 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-beta-d-mannose (β-ManNAc tetraacetate) and the more general "peracetylated ManNAc." We will delve into their comparative efficacy, the biochemical rationale for their use, and detailed experimental protocols for their evaluation.
Introduction: The Rationale for Acetylation
Sialic acids are crucial monosaccharides that cap the glycan chains of glycoproteins and glycolipids, playing vital roles in cellular recognition, signaling, and immune responses.[3] Dysregulation of sialic acid biosynthesis is linked to various pathologies, making the restoration of normal sialylation a key therapeutic strategy.[2] The biosynthesis of sialic acid begins with N-acetyl-D-mannosamine (ManNAc).[4] However, the therapeutic administration of ManNAc is often hampered by its poor bioavailability.[5] To overcome this, researchers have turned to acetylated analogs, which exhibit enhanced cell permeability.[6][7]
The addition of acetyl groups to ManNAc increases its hydrophobicity, facilitating its passive diffusion across the cell membrane. Once inside the cell, cytoplasmic esterases are thought to cleave the acetyl groups, releasing ManNAc to enter the sialic acid biosynthetic pathway.[8]
Comparative Efficacy: β-ManNAc Tetraacetate vs. Peracetylated ManNAc
While the term "peracetylated ManNAc" is often used in literature, it's important to recognize that this can refer to a mixture of isomers. In contrast, this compound is a specific, well-defined β-anomer. For the purpose of this guide, we will consider the broadly studied "peracetylated ManNAc" (often denoted as Ac4ManNAc) as functionally representative of the β-anomer, which is a common commercially available form.[9]
Studies have consistently demonstrated that peracetylated ManNAc is significantly more effective at increasing cellular sialylation compared to its non-acetylated counterpart. In a mouse model of GNE myopathy, oral administration of tetra-O-acetylated N-acetylmannosamine (Ac4ManNAc) led to a more dramatic and measurable improvement in muscle phenotype compared to natural compounds like ManNAc.[1][10] Research has shown that acetylated ManNAc analogs can be metabolized up to 900-fold more efficiently than their natural counterparts.[6][7]
Quantitative Data Summary
The following table summarizes the comparative efficacy of Ac4ManNAc in increasing sialic acid levels from a study on a mouse model of GNE myopathy.
| Compound | Dose | Relative Increase in Total Sialic Acid in Myotubes |
| Ac4ManNAc | 20 µM | ~2-fold |
| Ac4ManNAc | 200 µM | ~4-fold |
| ManNAc | 10 mM | ~3-fold |
| NeuAc | 10 mM | ~2.5-fold |
Data adapted from a study on DMRV/hIBM myotubes, a model for GNE myopathy.[1]
This data clearly illustrates that Ac4ManNAc achieves a significant increase in sialic acid levels at much lower concentrations than ManNAc or NeuAc.[1]
The Biochemical Pathway and Mechanism of Action
The journey of acetylated ManNAc from extracellular administration to its incorporation into sialoglycans is a multi-step process.
Caption: Metabolic pathway of acetylated ManNAc.
Experimental Protocols
To aid researchers in their evaluation of these compounds, we provide the following detailed experimental protocols.
Protocol 1: In Vitro Evaluation of Sialic Acid Precursor Efficacy in Cell Culture
This protocol outlines a general procedure for treating cultured cells with acetylated ManNAc analogs and quantifying the resulting increase in cellular sialylation.
Materials:
-
Cultured mammalian cells (e.g., Jurkat, HeLa, or a relevant disease model cell line)
-
Complete cell culture medium
-
This compound (or other peracetylated ManNAc)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for sialic acid quantification (e.g., DMB labeling kit and HPLC system)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach 50-70% confluency.[11]
-
Prepare Analog Stock Solution: Prepare a 10-50 mM stock solution of the acetylated ManNAc analog in DMSO.[11]
-
Metabolic Labeling:
-
Cell Harvesting:
-
For adherent cells, wash twice with PBS and detach using standard methods.
-
For suspension cells, pellet by centrifugation and wash twice with PBS.[11]
-
-
Sialic Acid Quantification:
-
Lyse the cells and release sialic acids via acid hydrolysis (e.g., 2M acetic acid at 80°C for 2 hours).[12]
-
Derivatize the released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[12][13]
-
Analyze the DMB-labeled sialic acids by reversed-phase HPLC with fluorescence detection.[13]
-
Quantify the sialic acid concentration by comparing peak areas to a standard curve of known Neu5Ac concentrations.[12]
-
Experimental Workflow Diagram
Caption: Workflow for evaluating sialic acid precursor efficacy.
Considerations for Experimental Design
-
Cytotoxicity: While highly effective, peracetylated ManNAc analogs can exhibit cytotoxicity at higher concentrations.[6][7] It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes sialic acid incorporation without significantly impacting cell viability.
-
Choice of Cell Line: The metabolic activity and permeability of the chosen cell line can influence the efficiency of analog incorporation.
-
Control Groups: Always include untreated and vehicle-treated (e.g., DMSO) control groups to accurately assess the effects of the acetylated ManNAc.
Conclusion
The use of this compound and other peracetylated ManNAc analogs represents a significant advancement in the ability to modulate cellular sialylation. Their enhanced bioavailability and metabolic efficiency make them powerful tools for both basic research and the development of novel therapeutics for diseases characterized by hyposialylation. By understanding the underlying biochemical principles and employing rigorous experimental methodologies, researchers can effectively harness the potential of these compounds to advance our understanding and treatment of a range of diseases.
References
- CentAUR. (n.d.). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives.
- PubMed. (2021). Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives.
- Agilent. (2020). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics.
- NIH. (2012). Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy.
- Ludger Ltd. (n.d.). Quantitative Sialic Acid Analysis.
- MDPI. (n.d.). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide.
- PubMed. (n.d.). Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids.
- Lumiprobe. (n.d.). Ac4ManNAz (N-Azidoacetylmannosamine-tetraacylated).
- RSC Publishing. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR.
- BenchChem. (2025). Application Notes and Protocols for Metabolic Labeling of Cells with N-Acetyl-Neuraminic Acid Analogs.
- ResearchGate. (n.d.). Sialic acid biosynthesis pathway and entry points of ManNAc and sialic....
- PubMed. (2012). Peracetylated N-acetylmannosamine, a synthetic sugar molecule, efficiently rescues muscle phenotype and biochemical defects in mouse model of sialic acid-deficient myopathy.
- Musculoskeletal Key. (2016). Molecular Pathogenesis and Therapeutic Strategy in GNE Myopathy.
- ResearchGate. (n.d.). Different cyclopropene derivatives of mannosamine (ManN) that have been reported.
- PubMed. (n.d.). Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids.
- NIH. (n.d.). Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations.
- ResearchGate. (2025). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids.
- PubMed Central. (n.d.). GNE myopathy: History, etiology, and treatment trials.
- JoVE. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines.
- NIH. (n.d.). Impact of food on the oral absorption of N-acetyl-D-mannosamine (ManNAc) in healthy adult males and females.
- Wikipedia. (n.d.). N-Acetylmannosamine.
- PubMed. (2025). Absolute bioavailability and intravenous pharmacokinetics of N-acetyl-D-mannosamine in humans.
- PubMed Central. (2021). Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs.
- NIH. (n.d.). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking.
- Wiley Online Library. (2022). Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose.
- PubMed. (2021). Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study.
- PubMed. (1991). A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D- glucopyranose and the corresponding alpha-glucosyl chloride from D-mannose.
- NIH. (2021). Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study.
- PubMed. (2001). Improved synthesis and characterization of 1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-beta-D-glucopyranose.
- Sigma-Aldrich. (n.d.). 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride.
- ResearchGate. (n.d.). Peracetylated 2-acetylamino-2-deoxy-3-O-methyl-D-mannose (10a) is an....
- NIH. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks.
- BOC Sciences. (n.d.). CAS 58645-20-8 2,3,4,6-Tetra-O-acetyl-D-mannose.
- Dextra Laboratories. (n.d.). Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose.
Sources
- 1. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GNE myopathy: History, etiology, and treatment trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 5. Absolute bioavailability and intravenous pharmacokinetics of N-acetyl-D-mannosamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]
- 9. dextrauk.com [dextrauk.com]
- 10. Peracetylated N-acetylmannosamine, a synthetic sugar molecule, efficiently rescues muscle phenotype and biochemical defects in mouse model of sialic acid-deficient myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ludger.com [ludger.com]
- 13. lcms.cz [lcms.cz]
Introduction: The Sialic Acid Precursor and the Challenge of Delivery
An In-Depth Guide to the Bioavailability and Cellular Uptake of Acetylated Mannosamine Isomers
Sialic acids are critical monosaccharides that terminate glycan chains on the cell surface, playing a pivotal role in cellular communication, immune responses, and pathogen interactions.[1][2] The ability to modulate cell-surface sialylation through "sialic acid glycoengineering" offers immense therapeutic and research potential, from targeting toxins to cancer cells to altering immune cell activity.[2][3] The primary metabolic precursor for sialic acid biosynthesis is N-acetyl-D-mannosamine (ManNAc).[4] However, the therapeutic application of ManNAc is often hampered by its low oral bioavailability, which is likely due to its high polarity leading to poor absorption across the gastrointestinal tract.[5][6]
To overcome this limitation, a key strategy has been the chemical modification of ManNAc, with acetylation of its hydroxyl groups being a primary approach. By masking the polar hydroxyl groups with acetyl esters, the resulting per-O-acetylated ManNAc analogs become more lipophilic. This enhanced lipophilicity is designed to improve passive diffusion across cellular membranes. Once inside the cell, ubiquitous intracellular esterases are expected to cleave the acetyl groups, releasing the parent ManNAc analog to enter the sialic acid biosynthetic pathway.[7][8] This guide provides a comparative analysis of these acetylated mannosamine isomers, focusing on their bioavailability, mechanisms of cellular uptake, and the experimental methodologies used for their evaluation.
The Metabolic Journey of Acetylated Mannosamine
The ultimate goal of administering an acetylated ManNAc isomer is its efficient conversion into the corresponding sialic acid and subsequent incorporation into the cell's glycocalyx. This multi-step intracellular process is a critical determinant of the compound's overall efficacy.
The journey begins with the isomer crossing the plasma membrane, a process significantly enhanced by the acetyl groups.[8] Inside the cytoplasm, non-specific esterases hydrolyze the acetyl esters, liberating the ManNAc analog.[7] This "unmasked" sugar is then funneled into the sialic acid biosynthetic pathway. The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) first phosphorylates ManNAc at the 6-position.[3] Subsequent enzymatic steps lead to the formation of a CMP-sialic acid derivative, the high-energy donor required by sialyltransferases in the Golgi apparatus to attach the sialic acid to glycoproteins and glycolipids.[9]
Below is a diagram illustrating this critical metabolic pathway.
Caption: Metabolic pathway of acetylated ManNAc isomers.
Comparative Analysis of Bioavailability and Cellular Uptake
The primary advantage of acetylated ManNAc isomers is their markedly improved metabolic utilization compared to their non-acetylated counterparts. Studies have shown that acetylated analogs can be metabolized up to 900-fold more efficiently.[10] However, this increased efficiency can also lead to cellular toxicity under certain conditions, highlighting the need for careful dose optimization.[10]
Oral Bioavailability
While direct comparative pharmacokinetic data for various acetylated isomers is sparse in the public domain, we can infer their advantages from studies on the parent compound, ManNAc. A clinical study on oral ManNAc revealed a very low absolute bioavailability of approximately 4%.[5][6] This poor absorption is attributed to the molecule's high polarity. Furthermore, ManNAc exhibits non-linear pharmacokinetics, where systemic exposure does not increase proportionally with the dose, suggesting a saturable or inefficient absorption mechanism.[5][11]
Interestingly, the co-administration of ManNAc with food has been shown to increase its exposure by about 1.6-fold.[11][12] This is thought to be due to slowed gastric emptying, which allows for a more gradual and prolonged absorption in the small intestine.[11][12] Acetylated isomers, by virtue of their increased lipophilicity, are expected to bypass these absorption bottlenecks, leading to significantly higher and more consistent oral bioavailability.
| Compound | Administration | Absolute Bioavailability (%) | Key Findings | Reference |
| N-acetyl-D-mannosamine (ManNAc) | Oral (1000 mg, fasting) | 4.01 ± 1.82% | Poor absorption due to high polarity; non-linear pharmacokinetics. | [5][6] |
| N-acetyl-D-mannosamine (ManNAc) | Oral (4 g, fed vs. fasting) | Not absolute, but 1.6-fold ↑ in exposure with food | Food prolongs absorption, enhancing overall exposure. | [11][12] |
| Per-O-acetylated ManNAc Isomers | Oral (inferred) | Expected to be significantly >4% | Increased lipophilicity is hypothesized to dramatically improve passive diffusion and absorption. | [7][8] |
Cellular Uptake Efficiency
The efficiency of cellular uptake is paramount. Acetylation serves as a pro-drug strategy to facilitate entry into the cell. Once inside, the rate of deacetylation by esterases and subsequent phosphorylation by GNE are critical determinants of metabolic flux. Different isomers, such as those with modifications at the N-acyl chain (e.g., N-propanoyl, N-butanoyl), may exhibit varied substrate recognition by the sialic acid biosynthetic enzymes.[13] For instance, N-acyl mannosamines with acyl groups up to five carbons long are generally recognized by the biosynthetic machinery.[13]
A crucial finding is that cells can sequester a large amount of the acetylated analog in a cellular "reservoir," with over 80% of the internalized compound stored in this way.[10][14] This reservoir mechanism may help mitigate the potential cytotoxicity of a high intracellular concentration of the free sugar analog.
Experimental Methodologies: A Guide for the Bench Scientist
Evaluating the bioavailability and cellular uptake of novel acetylated mannosamine isomers requires robust and validated experimental protocols. Here, we outline a standard workflow for assessing cellular uptake.
Experimental Workflow: Cellular Uptake Assay
The following diagram outlines a typical workflow for quantifying the cellular uptake of a sugar analog.
Caption: General experimental workflow for a cellular uptake assay.
Detailed Protocol: Quantifying Cellular Uptake using HPLC-MS
This protocol describes a method for measuring the intracellular concentration of an acetylated mannosamine analog. The use of a labeled internal standard is critical for accurate quantification.
Objective: To determine the rate and extent of cellular uptake of a test acetylated ManNAc isomer.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat) cultured in appropriate medium.
-
Test compound: Acetylated ManNAc isomer.
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: 70% Methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled ManNAc).
-
BCA Protein Assay Kit.
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system.
Procedure:
-
Cell Plating: Seed cells in a 6-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Culture overnight.
-
Preparation: On the day of the experiment, prepare working solutions of the test compound in cell culture medium at various concentrations (e.g., 10, 50, 100 µM).
-
Initiation of Uptake:
-
Aspirate the old medium from the cells.
-
Add 1 mL of the pre-warmed medium containing the test compound to each well. For a time-course experiment, a single concentration is used, and plates are processed at different time points (e.g., 5, 15, 30, 60 minutes).
-
Causality Check: Include a control plate to be incubated at 4°C. Low-temperature incubation significantly inhibits active transport and endocytosis, helping to distinguish these processes from passive diffusion.
-
-
Termination of Uptake:
-
To stop the uptake at the designated time point, rapidly aspirate the medium.
-
Immediately wash the cell monolayer three times with 2 mL of ice-cold PBS per wash. This step is critical to remove any extracellular test compound that would artificially inflate the results.
-
-
Cell Lysis and Extraction:
-
After the final wash, add 500 µL of ice-cold 70% Methanol containing the internal standard to each well.
-
Incubate on a rocker at 4°C for 20 minutes to ensure complete lysis and extraction of intracellular metabolites.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
Self-Validation: The cell pellet can be re-suspended in a suitable buffer to measure total protein content using a BCA assay. This allows for normalization of the uptake data to the amount of cellular protein, correcting for any variations in cell number between wells.
-
-
Quantification:
-
Analyze the supernatant using a suitable HPLC-MS method (e.g., Hydrophilic Interaction Liquid Chromatography - HILIC) to separate the ManNAc analog from other cellular components.[15]
-
Quantify the amount of the test compound by comparing its peak area to the peak area of the known concentration of the internal standard.
-
-
Data Analysis: Express the results as pmol of compound per mg of total cellular protein. Plot the uptake over time to determine the initial rate of transport.
Conclusion and Future Directions
The acetylation of ManNAc is a validated and powerful strategy to enhance its bioavailability and cellular uptake, thereby improving its potential as a therapeutic agent for modulating cell-surface sialylation.[10] While per-O-acetylation significantly boosts lipophilicity and membrane permeability, the ultimate biological effect also depends on the efficiency of intracellular deacetylation and subsequent enzymatic processing. Future research should focus on a head-to-head comparison of different acetylated isomers, not only in terms of their pharmacokinetic profiles but also their long-term effects on cell viability and the fidelity of their incorporation into the sialome. The development of novel isomers with fine-tuned properties, such as those with different N-acyl chains, may offer enhanced specificity or novel biological activities, further expanding the toolkit for glycoengineering in research and medicine.[16]
References
- (PDF) Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs.
- Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Radboud Repository.
- Sialic acid biosynthesis pathway and entry points of ManNAc and sialic...
- Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. PubMed.
- Substrate specificity of the sialic acid biosynthetic p
- What is N-acetyl-D-mannosamine used for?.
- Synthesis of C-3-modified mannosamine analogs....
- Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids. PubMed.
- Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. PMC - NIH.
- Absolute bioavailability and intravenous pharmacokinetics of N-acetyl-D-mannosamine in humans. PubMed.
- Absolute bioavailability and intravenous pharmacokinetics of N‐acetyl‐D‐mannosamine in humans.
- Impact of food on the oral absorption of N-acetyl-D-mannosamine (ManNAc) in healthy adult males and females. PMC - NIH.
- Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids | Request PDF.
- Impact of Food on the Oral Absorption of N-Acetyl-D-Mannosamine in Healthy Men and Women. PubMed.
- Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs. MDPI.
- Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma | Request PDF.
- Mechanism of Uptake and Incorporation of the Non-human Sialic Acid N-Glycolylneuraminic Acid into Human Cells*. Department of Cellular & Molecular Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 5. Absolute bioavailability and intravenous pharmacokinetics of N-acetyl-D-mannosamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cmm.ucsd.edu [cmm.ucsd.edu]
- 10. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of food on the oral absorption of N-acetyl-D-mannosamine (ManNAc) in healthy adult males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Food on the Oral Absorption of N-Acetyl-D-Mannosamine in Healthy Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
comparative analysis of different acetylated hexosamines for glycoengineering
A Researcher's Guide to Acetylated Hexosamines for Enhanced Glycoengineering
In the dynamic field of biopharmaceutical development and cell biology, the ability to precisely manipulate cellular glycosylation pathways—a practice known as glycoengineering—is paramount. This guide provides an in-depth comparative analysis of various acetylated hexosamines, crucial precursors for the biosynthesis of sialic acids, which play a significant role in the efficacy and safety of therapeutic proteins.[1][2] By understanding the nuances of these compounds, researchers can optimize the glycosylation patterns of recombinant proteins, enhancing their therapeutic properties.
The Central Role of Sialylation in Glycoengineering
Sialic acids are terminal monosaccharides on the glycan chains of many glycoproteins and glycolipids.[2] Their presence is critical as they influence a protein's serum half-life, biological activity, and solubility.[3] A key strategy in metabolic glycoengineering is to supplement cell culture media with acetylated hexosamine analogs, which are precursors in the sialic acid biosynthetic pathway.[2][4][5] This approach allows for the modulation of sialylation on therapeutic proteins produced in host cells, such as Chinese Hamster Ovary (CHO) cells.[6][7]
Comparative Analysis of Key Acetylated Hexosamines
The choice of acetylated hexosamine can significantly impact the efficiency of incorporation and the overall sialylation profile of the target glycoprotein. The most commonly utilized precursor is N-acetyl-D-mannosamine (ManNAc), which can be supplied to cells in its peracetylated form (Ac4ManNAc) to enhance cell permeability.[5]
Here, we compare several key acetylated hexosamines and their analogs:
-
N-acetyl-D-mannosamine (ManNAc) and its peracetylated form (Ac4ManNAc): ManNAc is the natural precursor to sialic acid.[5] Its peracetylated version, Ac4ManNAc, exhibits improved cell uptake due to increased lipophilicity, which allows for passive diffusion across the cell membrane.[8][9] Once inside the cell, cytosolic esterases remove the acetyl groups, allowing the ManNAc analog to enter the sialic acid biosynthesis pathway.[10]
-
N-acyl-modified Mannosamines: This category includes analogs like N-propionylmannosamine (ManNProp) and N-butanoylmannosamine (ManNBut).[11] These compounds are metabolized into corresponding non-natural sialic acids.[11] The length of the N-acyl side chain can influence the efficiency of their incorporation and can be used to modulate sialic acid-dependent interactions.[11] For instance, treatment with these analogs can lead to a reduction in polysialic acid on the cell surface.[11]
-
Azido-acetylated Mannosamine (Ac4ManNAz): This bioorthogonal analog is a powerful tool for visualizing and tracking glycans.[12][13] The azido group can be chemoselectively ligated to a probe for imaging or purification purposes.[12][14] However, it's important to note that concentrations of Ac4ManNAz above 100 µM may affect cell viability, depending on the cell type.[5]
The following diagram illustrates the metabolic pathway of acetylated hexosamines in the cell.
Caption: Cellular uptake and metabolism of acetylated ManNAc analogs for glycoengineering.
Performance Comparison of Acetylated Hexosamines
The selection of an appropriate acetylated hexosamine depends on the specific goals of the glycoengineering experiment, such as maximizing sialylation, introducing bioorthogonal handles, or modulating specific glycan structures.
| Compound | Primary Application | Relative Efficiency | Potential Cytotoxicity | Key Considerations |
| Ac4ManNAc | Increase natural sialylation | High | Low at typical working concentrations | The "gold standard" for increasing sialic acid content. |
| ManNProp/ManNBut | Modulate polysialylation | Moderate to High | Low | Can alter cell surface charge and receptor binding.[11] |
| Ac4ManNAz | Glycan labeling and imaging | High | Moderate, dose-dependent[5] | Enables bioorthogonal chemistry applications.[12] |
This table provides a qualitative comparison based on published literature. Optimal concentrations and potential cytotoxicity should be empirically determined for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Evaluation of Glycoprotein Sialylation Enhancement
This protocol outlines a general workflow to compare the efficacy of different acetylated hexosamines in enhancing the sialylation of a recombinant glycoprotein produced in CHO cells.
Materials:
-
CHO cell line expressing the glycoprotein of interest
-
Cell culture medium and supplements
-
Acetylated hexosamines (e.g., Ac4ManNAc, ManNProp, Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Sialic acid quantitation kit (e.g., enzymatic or HPLC-based)[15][16]
Procedure:
-
Cell Culture and Treatment:
-
Seed CHO cells in appropriate culture vessels.
-
Once the cells reach a desired confluency (e.g., 30-40%), supplement the culture medium with varying concentrations of the acetylated hexosamines. A typical starting concentration range is 20-100 µM.[5] Include an untreated control group.
-
Culture the cells for a period sufficient to allow for protein expression and secretion (e.g., 5-7 days for a fed-batch process).[17]
-
-
Sample Collection:
-
Harvest the cell culture supernatant containing the secreted glycoprotein.
-
Clarify the supernatant by centrifugation to remove cells and debris.
-
-
Glycoprotein Purification (Optional but Recommended):
-
Purify the glycoprotein of interest from the supernatant using an appropriate chromatography method (e.g., affinity chromatography).
-
-
Quantification of Sialic Acid:
-
Release sialic acids from the glycoprotein by mild acid hydrolysis or enzymatic treatment with neuraminidase.[3][18]
-
Quantify the released sialic acids using a suitable method. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a sensitive and direct method.[19] Alternatively, commercially available fluorometric or colorimetric assay kits can be used.[15]
-
-
Data Analysis:
-
Normalize the amount of sialic acid to the total amount of glycoprotein.
-
Compare the sialic acid content across the different treatment groups to determine the relative efficacy of each acetylated hexosamine.
-
The following diagram illustrates the experimental workflow for evaluating sialylation enhancement.
Caption: Step-by-step workflow for comparing acetylated hexosamines.
Protocol 2: Assessment of Cell Viability and Proliferation
It is crucial to assess the potential cytotoxic effects of the acetylated hexosamine analogs.
Materials:
-
CHO cell line
-
Cell culture medium and supplements
-
Acetylated hexosamines
-
Cell viability assay reagent (e.g., Trypan Blue, MTT, or a fluorescence-based assay)
-
Plate reader (for MTT or fluorescence-based assays)
Procedure:
-
Cell Seeding:
-
Seed CHO cells in a multi-well plate at a low density.
-
-
Treatment:
-
Add a range of concentrations of each acetylated hexosamine to the wells. Include an untreated control.
-
-
Incubation:
-
Incubate the cells for a period that covers several cell doublings (e.g., 72-96 hours).
-
-
Viability Assessment:
-
At different time points, perform a cell viability assay according to the manufacturer's instructions.
-
For Trypan Blue, count the number of viable and non-viable cells using a hemocytometer.
-
For MTT or fluorescence-based assays, measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells or the relative proliferation rate for each treatment group compared to the untreated control.
-
Plot the results to determine the concentration at which each compound exhibits cytotoxic effects. Peracetylated sialic acid is generally well-tolerated, even at concentrations above 2 mM, while some ManNAc analogs may show cytotoxicity at concentrations above 100 µM.[5]
-
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The inclusion of untreated controls and dose-response experiments allows for the clear attribution of observed effects to the specific acetylated hexosamine being tested. Furthermore, the use of orthogonal methods for sialic acid quantification (e.g., comparing an enzymatic kit with an HPLC-based method) can provide an additional layer of validation for the experimental findings.
Conclusion
The selection of an appropriate acetylated hexosamine is a critical decision in any glycoengineering endeavor. This guide provides a framework for making an informed choice by presenting a comparative analysis of common analogs, along with detailed protocols for their evaluation. By carefully considering the specific experimental goals and by empirically validating the performance of these compounds, researchers can effectively harness the power of metabolic glycoengineering to produce therapeutic proteins with optimized glycosylation profiles.
References
-
Büll, C., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Glycobiology, 29(6), 433-444. [Link]
-
Büll, C., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Radboud Repository. [Link]
-
Wratil, P. R., & Horstkorte, R. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments, (129), 55746. [Link]
-
Beck, A., et al. (2022). Strategies for Glycoengineering Therapeutic Proteins. Frontiers in Immunology, 13, 868952. [Link]
-
McLeod, J., et al. (2020). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. Foods, 9(11), 1681. [Link]
-
Büll, C., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. PubMed, 30913290. [Link]
-
Wang, F., et al. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Bioengineering and Biotechnology, 10, 831135. [Link]
-
JoVE. (2022, August 27). Metabolic Glycoengineering Of Sialic Acid Using N-Acyl-Modified Mannosamines l Protocol Preview [Video]. YouTube. [Link]
-
Lee, K., et al. (2010). A high-throughput method for quantification of glycoprotein sialylation. Analytical Biochemistry, 403(1-2), 111-118. [Link]
-
Agilent Technologies. (2021, August 23). Prepare Samples in ~ 5 Hours With Sialic Acid Profiling Quantitation Kit [Video]. YouTube. [Link]
-
Toussaint, C., et al. (2019). Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed-batch process. Biotechnology and Bioengineering, 116(11), 3073-3086. [Link]
-
Li, Y., et al. (2018). Development of a novel method to evaluate sialylation of glycoproteins and analysis of gp96 sialylation in Hela, SW1990 and A549 cell lines. BMC Biotechnology, 18(1), 74. [Link]
-
Roland, J. T., et al. (2021). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. ACS Chemical Biology, 16(11), 2218-2227. [Link]
-
Yarema, K. J. (2009). Hexosamine analogs: from metabolic glycoengineering to drug discovery. Current Opinion in Chemical Biology, 13(5-6), 565-572. [Link]
-
Zhang, Y., et al. (2023). Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy. Stem Cells International, 2023, 1-13. [Link]
-
ResearchGate. (n.d.). Per‐O‐acetylated monosaccharides versus free monosaccharides. [Image]. ResearchGate. [Link]
-
Levine, P. M., et al. (2021). Comparison of N-Acetyl-Glucosamine to Other Monosaccharides Reveals Structural Differences for the Inhibition of α-Synuclein Aggregation. ACS Chemical Biology, 16(1), 198-207. [Link]
-
Li, T., & Wang, L. X. (2021). New Opportunities in Glycan Engineering for Therapeutic Proteins. Pharmaceuticals, 14(11), 1145. [Link]
-
Wang, F., et al. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Bioengineering and Biotechnology, 10, 831135. [Link]
-
ResearchGate. (n.d.). (A) Introduction of Ac4ManNAz to the sialic acid biosynthesis pathway. [Image]. ResearchGate. [Link]
-
Laux, J. M., et al. (2023). Engineering protein glycosylation in CHO cells to be highly similar to murine host cells. Frontiers in Bioengineering and Biotechnology, 11, 1120037. [Link]
-
El-Khatib, M., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry, 33(8), 1545-1557. [Link]
-
Yarema Lab. (n.d.). Research Area 1. Developing Glycoengineering Tools and Technology. Johns Hopkins University. [Link]
-
Ludger. (n.d.). Quantitative Sialic Acid Analysis. Ludger. [Link]
-
Zhang, Y., et al. (2023). Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy. Stem Cells International, 2023, 1-13. [Link]
-
ResearchGate. (n.d.). Structural formulas of hexosamines and their N-acetyl derivatives. [Image]. ResearchGate. [Link]
-
Frank, J. A., & Adrover-Castellano, M. (2022). Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry. Chemical Society Reviews, 51(24), 10046-10064. [Link]
-
Cuerda-Alia, M., et al. (2019). β-N-Acetylhexosaminidases-the wizards of glycosylation. International Journal of Molecular Sciences, 20(19), 4729. [Link]
-
Laux, J. M., et al. (2023). Engineering protein glycosylation in CHO cells to be highly similar to murine host cells. Frontiers in Bioengineering and Biotechnology, 11, 1120037. [Link]
-
Gstöttner, C., et al. (2019). Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation. International Journal of Molecular Sciences, 20(2), 273. [Link]
-
Wang, Y., et al. (2022). Impact of N-Linked Glycosylation on Therapeutic Proteins. International Journal of Molecular Sciences, 23(24), 15845. [Link]
-
ResearchGate. (n.d.). (PDF) Glycoengineering of protein-based therapeutics. ResearchGate. [Link]
-
Chen, Y. J., et al. (2012). O-linked β-N-acetylglucosamine during hyperglycemia exerts both anti-inflammatory and pro-oxidative properties in the endothelial system. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(11), 1712-1721. [Link]
-
El-Khatib, M., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry, 33(8), 1545-1557. [Link]
-
ResearchGate. (n.d.). Experimental and model simulation results for major extracellular amino... [Image]. ResearchGate. [Link]
Sources
- 1. Strategies for Glycoengineering Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput method for quantification of glycoprotein sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Frontiers | Engineering protein glycosylation in CHO cells to be highly similar to murine host cells [frontiersin.org]
- 7. Engineering protein glycosylation in CHO cells to be highly similar to murine host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Development of a novel method to evaluate sialylation of glycoproteins and analysis of gp96 sialylation in Hela, SW1990 and A549 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ludger.com [ludger.com]
- 19. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
A Senior Application Scientist's Guide to the Validation of Sialoglycan Incorporation Using β-D-Mannose Analogs
Introduction: Illuminating the Sialome with Chemical Precision
To the dedicated researchers, scientists, and drug development professionals navigating the intricate world of glycoscience, this guide offers a deep dive into the validation of sialoglycan incorporation using β-D-mannose analogs. Sialic acids, the terminal monosaccharides on many cell surface glycans, are pivotal players in a vast array of biological processes, from cell-cell recognition and signaling to pathogen invasion and immune modulation.[1][2] Their dynamic nature and involvement in disease progression, particularly in cancer, have made them a focal point for therapeutic and diagnostic innovation.[1]
Metabolic glycoengineering has emerged as a transformative technology, allowing us to chemically modify and visualize these crucial sugar residues in living systems.[2][3] This is achieved by introducing synthetic monosaccharide precursors, such as analogs of N-acetyl-D-mannosamine (ManNAc), the biosynthetic precursor to sialic acid, into cellular metabolic pathways.[4] These analogs are adorned with bioorthogonal chemical reporters, like azides or alkynes, which are absent in biological systems.[4] Once incorporated into nascent sialoglycans, these reporters can be selectively tagged with probes for visualization, enrichment, and functional studies.[3][5]
This guide will provide an objective comparison of commonly used β-D-mannose analogs, focusing on the validation of their incorporation into the cellular sialome. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and support our claims with experimental data and authoritative references.
The Metabolic Pathway: A Journey from Analog to Sialoglycan
The journey of a β-D-mannose analog from the cell culture medium to its final destination on a cell surface sialoglycan is a multi-step enzymatic process. Understanding this pathway is crucial for designing and interpreting validation experiments.
Caption: Metabolic pathway of a peracetylated β-D-mannose analog (Ac4ManNAz) into sialoglycans.
The peracetylated form of the analog, such as Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), enhances cell permeability.[6] Once inside the cell, cytosolic esterases remove the acetyl groups, releasing the active analog (e.g., ManNAz).[3] This is then converted through the sialic acid biosynthetic pathway to the corresponding azido-sialic acid (SiaNAz), which is subsequently activated to CMP-SiaNAz.[6] Finally, sialyltransferases in the Golgi apparatus incorporate SiaNAz into growing glycan chains on glycoproteins and glycolipids.[6]
Comparative Analysis of β-D-Mannose Analogs
While Ac4ManNAz has been the "gold standard" for metabolic labeling of sialoglycans, several other analogs have been developed with potentially improved characteristics.[7][8] The choice of analog can significantly impact labeling efficiency, cytotoxicity, and experimental outcomes.
| Feature | Ac4ManNAz | Ac4ManNAl | 1,3,4-O-Bu3ManNAz |
| Chemical Reporter | Azide | Alkyne | Azide |
| Bioorthogonal Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | CuAAC, SPAAC | CuAAC, SPAAC |
| Metabolic Labeling Efficiency | High in many cell types for sialic acid labeling.[9] | Can be more efficient than Ac4ManNAz in some cell lines and in vivo models.[10] | 3 to 5-fold more effective labeling at lower concentrations compared to Ac4ManNAz.[8] |
| Cytotoxicity | Can induce apoptosis and affect cellular functions at higher concentrations (e.g., 50 µM).[11][12][13] | Generally considered to have low cytotoxicity, but concentration-dependent effects should be evaluated. | Exhibits no indications of apoptosis even at concentrations up to 400 µM.[8] |
| Key Advantages | Widely used and well-characterized. | Higher labeling efficiency in certain contexts. | Higher metabolic flux and lower cytotoxicity.[8] |
| Considerations | Potential for cytotoxicity at higher concentrations; optimization of concentration is crucial.[11][12] | The alkyne group can sometimes be more reactive in biological systems. | Newer analog, may have less extensive characterization across all cell types. |
Experimental Validation: A Step-by-Step Guide
Robust validation is paramount to ensure that the observed signal is a true representation of sialoglycan incorporation and not an artifact. The following protocols provide a framework for the comprehensive validation of β-D-mannose analog incorporation.
Experimental Workflow Overview
Caption: General experimental workflow for the validation of sialoglycan incorporation.
Protocol 1: Quantitative Analysis of Cell Surface Sialoglycan Labeling by Flow Cytometry
Flow cytometry offers a high-throughput method to quantify the level of analog incorporation on the cell surface of a population of cells.[14][15][16]
Objective: To quantify the dose-dependent and time-course of β-D-mannose analog incorporation into cell surface sialoglycans.
Materials:
-
Cells of interest (e.g., Jurkat, HEK293)
-
Complete cell culture medium
-
β-D-mannose analog (e.g., Ac4ManNAz)
-
Control sugar (e.g., Ac4ManNAc)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Bioorthogonal ligation reagents (e.g., alkyne-fluorophore for azide-labeled cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase during the experiment.
-
Metabolic Labeling:
-
Dose-Response: Treat cells with a range of concentrations of the β-D-mannose analog (e.g., 0, 1, 10, 25, 50, 100 µM) for a fixed time (e.g., 48-72 hours). Include a negative control (no sugar) and a positive control using the natural precursor (e.g., Ac4ManNAc) to assess non-specific effects.[11]
-
Time-Course: Treat cells with a fixed, optimal concentration of the analog (determined from the dose-response experiment) for various durations (e.g., 0, 12, 24, 48, 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by gentle scraping (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells twice with cold PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Bioorthogonal Ligation:
-
Resuspend cells in the bioorthogonal ligation reaction mixture containing the fluorescent probe (e.g., an alkyne-fluorophore for azide-labeled glycans) according to the manufacturer's protocol for the chosen click chemistry reaction (e.g., CuAAC or SPAAC).[7]
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
Data Interpretation: An increase in MFI in cells treated with the mannose analog compared to control cells indicates successful incorporation. The dose-response and time-course experiments will reveal the optimal labeling conditions.
Protocol 2: Visualization of Sialoglycan Incorporation by Fluorescence Microscopy
Fluorescence microscopy provides spatial information on the localization of the incorporated analog, confirming its presence on the cell surface and within intracellular compartments like the Golgi apparatus.[8][14]
Objective: To visualize the subcellular localization of metabolically incorporated β-D-mannose analogs.
Materials:
-
Cells cultured on glass coverslips
-
Metabolic labeling reagents (as in Protocol 1)
-
Bioorthogonal ligation reagents with a fluorescent probe
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling: Culture cells on sterile glass coverslips and perform metabolic labeling as described in Protocol 1.
-
Fixation and Permeabilization (for intracellular staining):
-
Fix cells with 4% paraformaldehyde.
-
For visualizing intracellular structures, permeabilize cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Bioorthogonal Ligation: Perform the bioorthogonal ligation reaction with a fluorescent probe as described in Protocol 1.
-
Staining and Mounting:
-
Wash the coverslips with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the coverslips with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Data Interpretation: Specific fluorescent signals on the cell surface and/or in the perinuclear region (indicative of the Golgi) in analog-treated cells, which are absent in control cells, confirm successful incorporation and provide information on the trafficking of the labeled sialoglycans.[8]
Protocol 3: Biochemical Validation by Western Blotting
Western blotting allows for the detection of the incorporated analog on specific glycoproteins, providing molecular weight information.
Objective: To confirm the incorporation of the β-D-mannose analog into the proteome.
Materials:
-
Metabolically labeled cell lysates
-
Bioorthogonal ligation reagents with a biotinylated probe (e.g., alkyne-biotin)
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Metabolic Labeling and Lysis: Label cells as described in Protocol 1 and prepare total cell lysates using a suitable lysis buffer.
-
Bioorthogonal Ligation: Perform the click chemistry reaction on the cell lysate with a biotinylated probe.[7]
-
SDS-PAGE and Western Blotting:
-
Separate the proteins in the lysate by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Detection:
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with a streptavidin-HRP conjugate.
-
Wash the membrane and detect the biotinylated proteins using a chemiluminescent substrate.
-
Data Interpretation: The appearance of bands in the lanes corresponding to analog-treated cells, and their absence in control lanes, confirms the covalent incorporation of the analog into glycoproteins.
Protocol 4: In-depth Analysis by Mass Spectrometry
Mass spectrometry provides the most definitive evidence of analog incorporation and can be used to identify the specific glycoproteins that are sialylated with the analog.
Objective: To unambiguously identify the incorporation of the β-D-mannose analog into specific glycopeptides.
Procedure:
-
Enrichment of Labeled Glycoproteins: After metabolic labeling and bioorthogonal ligation with a biotinylated probe, labeled glycoproteins can be enriched from the cell lysate using streptavidin-affinity chromatography.[7]
-
Proteolytic Digestion: The enriched glycoproteins are then digested with a protease (e.g., trypsin) to generate peptides and glycopeptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]
-
Data Analysis: The mass spectra are analyzed to identify peptides that are modified with the sialic acid analog. Specialized software can be used to search for the characteristic mass shift corresponding to the incorporated analog.
Data Interpretation: The identification of glycopeptides containing the mass of the sialic acid analog provides unequivocal proof of its metabolic incorporation into specific protein glycosylation sites.
Trustworthiness: Building a Self-Validating System
To ensure the trustworthiness of your results, it is essential to incorporate a series of controls into your experimental design:
-
Negative Controls:
-
No Analog: Cells cultured in the absence of the mannose analog should show no signal after the bioorthogonal ligation step.
-
Unrelated Sugar Analog: Treating cells with a different sugar analog that does not enter the sialic acid pathway can control for non-specific effects of the chemical reporter group.
-
-
Positive Controls:
-
Natural Precursor: Treating cells with the natural precursor (e.g., Ac4ManNAc) can help to assess any potential toxicity or metabolic burden of the peracetylated sugar backbone.
-
-
Enzymatic Controls:
Conclusion: Advancing Glycoscience with Validated Tools
The ability to metabolically label and visualize sialoglycans using β-D-mannose analogs has opened new avenues for understanding their complex roles in health and disease. This guide has provided a comprehensive framework for the validation of sialoglycan incorporation, emphasizing the importance of a multi-faceted approach that combines quantitative, qualitative, and biochemical methods. By carefully selecting the appropriate analog, optimizing experimental conditions, and employing rigorous controls, researchers can confidently harness the power of metabolic glycoengineering to illuminate the sialome and accelerate the development of novel diagnostics and therapeutics.
References
-
Chen, X., & Varki, A. (2010). Advances in the biology and chemistry of sialic acids. ACS chemical biology, 5(2), 163–176. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13–21. [Link]
-
Kim, E. J., & Yarema, K. J. (2012). Metabolic oligosaccharide engineering with N-acyl functionalized ManNAc analogues: cytotoxicity, metabolic flux, and glycan-display considerations. Glycobiology, 22(5), 683–696. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
-
Campbell, C. T., & Yarema, K. J. (2005). Large-scale analysis of sialylated glycoproteins. Current opinion in chemical biology, 9(2), 123-132. [Link]
-
Dube, D. H., & Bertozzi, C. R. (2005). Glycans in cancer and inflammation—potential for therapeutics and diagnostics. Nature reviews Drug discovery, 4(6), 477-488. [Link]
-
Laughlin, S. T., Baskin, J. M., Amacher, S. L., & Bertozzi, C. R. (2008). In vivo imaging of membrane-associated glycans in developing zebrafish. Science, 320(5876), 664-667. [Link]
-
Zeng, Y., Ramya, T. N., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature methods, 6(3), 207-209. [Link]
-
Varki, A. (2008). Sialic acids in human health and disease. Trends in molecular medicine, 14(8), 351-360. [Link]
-
Hsu, T. L., Hanson, S. R., Kishikawa, K., Wang, S. K., Sawa, M., & Wong, C. H. (2007). Alkynyl and azido derivatives of sialic acid for facile chemoenzymatic synthesis and functionalization of sialoglycoconjugates. Journal of the American Chemical Society, 129(9), 2768-2775. [Link]
-
Boyce, M., & Bertozzi, C. R. (2011). Bringing chemistry to life. Nature methods, 8(8), 638-642. [Link]
-
Chang, P. V., Chen, X., Smyrniotis, C., Xenakis, A., Hu, T., Bertozzi, C. R., & Wu, P. (2010). Metabolic labeling of sialic acids in living animals with an alkynyl sugar. Angewandte Chemie International Edition, 49(23), 4030-4033. [Link]
-
Lee, H. J., & Lee, Y. C. (2002). A convenient and quantitative analysis of sialic acids in glycoproteins by a fluorescence HPLC method. Analytical biochemistry, 307(2), 263-269. [Link]
-
Crocker, P. R., Paulson, J. C., & Varki, A. (2007). Siglecs and their roles in the immune system. Nature reviews immunology, 7(4), 255-266. [Link]
-
Büll, C., Heise, T., Adema, G. J., & Boltje, T. J. (2016). Sialic acid mimetics to target the sialic acid-siglec axis. Trends in pharmacological sciences, 37(10), 854-867. [Link]
-
Du, J., Hong, S., & Yarema, K. J. (2009). The cytotoxicity of azido-sugars is not a barrier to metabolic oligosaccharide engineering. Glycobiology, 19(11), 1289-1300. [Link]
-
Wang, S., & Wang, Q. (2012). Flow cytometry-based quantitative analysis of cell surface sialic acids. In Methods in molecular biology (Vol. 836, pp. 225-233). Humana Press. [Link]
-
Nauman, D. A., & Bertozzi, C. R. (2001). Kinetic parameters for the intracellular metabolism of N-levulinoylmannosamine. Glycobiology, 11(7), 589-595. [Link]
-
Vocadlo, D. J., & Bertozzi, C. R. (2004). A strategy for functional proteomic analysis of glycosylated proteins. Accounts of chemical research, 37(3), 153-162. [Link]
Sources
- 1. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. ManNAc and its Analogs-based Sialic Acid Glycoengineering - CD BioGlyco [bioglyco.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Sialic Acids on the Cell Surface Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Siglec Ligands by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic labeling of glycans with isotopic glucose for quantitative glycomics in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ukisotope.com [ukisotope.com]
A Comparative Guide to the Enzymatic Cleavage Susceptibility of α- vs. β-Acetylated Mannosamine for Researchers and Drug Development Professionals
In the intricate world of glycobiology and therapeutic development, the enzymatic modification of monosaccharides is a cornerstone of cellular function and a critical consideration in drug design. Among these, N-acetyl-D-mannosamine (ManNAc) stands out as a pivotal precursor in the biosynthesis of sialic acids, which are key players in numerous biological processes. The anomeric configuration of ManNAc—whether the substituent at the anomeric carbon is in the alpha (α) or beta (β) position—profoundly influences its recognition and processing by enzymes. This guide provides an in-depth comparison of the enzymatic cleavage susceptibility of α- and β-acetylated mannosamine, offering field-proven insights and experimental frameworks for researchers in glycobiology and drug development.
Introduction: The Significance of N-Acetylmannosamine Anomers
N-acetyl-D-mannosamine is a crucial intermediate in the biosynthetic pathway of sialic acids.[1] The stereochemistry at the anomeric center (C1) dictates the orientation of the glycosidic bond when incorporated into larger glycan structures and determines its susceptibility to enzymatic cleavage by glycoside hydrolases. Understanding the enzymatic processing of ManNAc anomers is paramount for elucidating metabolic pathways and for the rational design of therapeutics that may modulate these pathways.
This guide will explore the enzymatic landscape surrounding the cleavage of α-N-acetylmannosamine and β-N-acetylmannosamine, drawing upon the substrate specificities of known glycosidases to infer the likely susceptibility of these two anomers.
The Enzymatic Challenge: Cleavage of Acetylated Mannosamine
Glycoside hydrolases (GHs) are a vast and diverse class of enzymes that catalyze the hydrolysis of glycosidic bonds.[2] The specificity of these enzymes is exquisitely tuned to the nature of the sugar residue, the anomeric configuration (α or β), and the linkage to other molecules.
The Case for β-N-Acetylmannosamine Cleavage: A Tale of Competitive Inhibition
While a specific "N-acetyl-β-D-mannosaminidase" is not a commonly characterized enzyme, compelling evidence suggests that the well-studied β-N-acetylhexosaminidases (EC 3.2.1.52) are strong candidates for interacting with and potentially cleaving β-N-acetylmannosamine. These enzymes, belonging primarily to the GH20 and GH84 families, are responsible for the removal of terminal N-acetyl-β-D-glucosamine (GlcNAc) and N-acetyl-β-D-galactosamine (GalNAc) residues from glycoconjugates.[3][4]
A pivotal study on N-acetyl-β-D-hexosaminidases (Hex A and Hex B) from human seminal plasma revealed that mannosamine is a potent competitive inhibitor of N-acetyl-β-glucosaminidase activity.[5] Competitive inhibition implies that mannosamine, and by extension N-acetyl-β-D-mannosamine, binds to the active site of the enzyme, competing with the natural substrate. This binding is a prerequisite for catalysis.
Although this study focused on inhibition, it provides a strong rationale for the hypothesis that N-acetyl-β-D-mannosamine is a substrate for β-N-acetylhexosaminidases, albeit likely a less preferred one compared to GlcNAc and GalNAc. The structural difference between N-acetylglucosamine and N-acetylmannosamine is the epimerization at the C2 carbon. While this difference can affect the precise positioning within the active site and thus the efficiency of catalysis, it does not preclude binding.
A Note on Causality: The principle of competitive inhibition is central here. For an inhibitor to compete with a substrate, it must bind to the same active site. This shared binding site is the causal link suggesting that the enzyme may also be able to catalyze the hydrolysis of the inhibitor, even if at a much lower rate. The efficiency of this catalysis would depend on the precise orientation of the glycosidic bond relative to the catalytic residues in the active site.
The Enigma of α-N-Acetylmannosamine Cleavage: A Search for a Specific Enzyme
In contrast to the beta anomer, the enzymatic cleavage of α-N-acetylmannosamine presents a more challenging puzzle. The logical candidates for this activity would be α-mannosidases (EC 3.2.1.24) . These enzymes, found in GH families 38, 47, and 92, are responsible for hydrolyzing α-linked mannose residues from oligosaccharides.[6][7][8]
However, the substrate specificity of α-mannosidases is typically directed towards the context of the entire glycan structure, and they are not generally known to act on N-acetylated monosaccharides. The presence of the N-acetyl group at the C2 position of the mannose ring introduces a bulky and chemically different substituent compared to the hydroxyl group found in mannose. This modification can be expected to sterically and electronically hinder the binding of N-acetyl-α-D-mannosamine into the active site of most α-mannosidases.
While enzymes specific for other N-acetylated alpha-linked hexosamines, such as α-N-acetylgalactosaminidase (EC 3.2.1.49) and α-N-acetylglucosaminidase (EC 3.2.1.50) , have been characterized, a specific N-acetyl-α-D-mannosaminidase has not been extensively described in the literature. This suggests that if such an enzyme exists, it is likely to be a highly specialized and less ubiquitous than the more common glycosidases.
Comparative Susceptibility: A Data-Informed Postulation
Based on the available evidence, we can postulate the relative enzymatic cleavage susceptibility of the two anomers.
| Anomer | Plausible Cleaving Enzyme | Evidence | Postulated Susceptibility |
| β-N-Acetylmannosamine | β-N-Acetylhexosaminidases (e.g., from GH20 family) | Strong competitive inhibition by mannosamine, indicating active site binding.[5] | Potentially Susceptible. Likely a poor substrate compared to GlcNAc and GalNAc, but cleavage is plausible. |
| α-N-Acetylmannosamine | Unknown (putative N-Acetyl-α-D-mannosaminidase) | No direct evidence of cleavage by known α-mannosidases. The N-acetyl group is likely to hinder binding. | Likely Resistant to common α-mannosidases. Cleavage would require a highly specific, yet-to-be-characterized enzyme. |
Logical Relationship Diagram
Caption: Postulated enzymatic processing of acetylated mannosamine anomers.
Experimental Protocols for Susceptibility Screening
To empirically determine the cleavage susceptibility of acetylated mannosamine anomers, the following experimental workflows are recommended. These protocols are designed as self-validating systems, incorporating appropriate controls.
Protocol 1: Assessing the Cleavage of β-N-Acetylmannosamine by β-N-Acetylhexosaminidase
This protocol is adapted from established assays for β-N-acetylhexosaminidase activity.[9]
Objective: To determine if a commercially available β-N-acetylhexosaminidase can hydrolyze N-acetyl-β-D-mannosamine.
Materials:
-
β-N-Acetylhexosaminidase (from a reputable supplier, e.g., from Canavalia ensiformis or human placenta)
-
N-acetyl-β-D-mannosamine
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) - Positive control substrate
-
Citrate-phosphate buffer (pH 4.5)
-
Sodium carbonate solution (0.2 M)
-
Spectrophotometer or plate reader
-
96-well microplate
Procedure:
-
Prepare Substrate Solutions:
-
Dissolve N-acetyl-β-D-mannosamine in citrate-phosphate buffer to a final concentration of 10 mM.
-
Dissolve pNP-GlcNAc in citrate-phosphate buffer to a final concentration of 2 mM (for positive control).
-
-
Prepare Enzyme Solution:
-
Reconstitute the β-N-acetylhexosaminidase in citrate-phosphate buffer to a suitable working concentration (e.g., 1 U/mL).
-
-
Set up the Reaction:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Test Reaction: 50 µL of N-acetyl-β-D-mannosamine solution + 50 µL of enzyme solution.
-
Positive Control: 50 µL of pNP-GlcNAc solution + 50 µL of enzyme solution.
-
Substrate Blank (Test): 50 µL of N-acetyl-β-D-mannosamine solution + 50 µL of citrate-phosphate buffer.
-
Substrate Blank (Control): 50 µL of pNP-GlcNAc solution + 50 µL of citrate-phosphate buffer.
-
Enzyme Blank: 100 µL of citrate-phosphate buffer + 50 µL of enzyme solution.
-
-
-
Incubation:
-
Incubate the microplate at 37°C for a time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Stop the Reaction:
-
At each time point, stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution. This will also develop the color for the positive control.
-
-
Detection:
-
For the Positive Control: Measure the absorbance at 405 nm. The release of p-nitrophenol will result in a yellow color.
-
For the Test Reaction: The cleavage of the non-chromogenic N-acetyl-β-D-mannosamine will need to be detected by a secondary method, such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to quantify the release of N-acetylmannosamine. Alternatively, a coupled enzyme assay that detects the product can be developed.
-
-
Data Analysis:
-
For the positive control, calculate the rate of p-nitrophenol release.
-
For the test reaction, quantify the amount of product formed over time.
-
Compare the rate of hydrolysis of N-acetyl-β-D-mannosamine to that of pNP-GlcNAc to determine the relative susceptibility.
-
Experimental Workflow Diagram
Caption: Workflow for assessing β-N-acetylmannosamine cleavage.
Protocol 2: Screening for a Putative N-Acetyl-α-D-mannosaminidase Activity
Objective: To screen a panel of α-mannosidases or crude enzyme preparations for activity against N-acetyl-α-D-mannosamine.
Materials:
-
A panel of α-mannosidases from different sources (e.g., Jack bean, human lysosomal) or crude cell lysates/secretomes.
-
N-acetyl-α-D-mannosamine
-
p-Nitrophenyl-α-D-mannopyranoside (pNP-Man) - Positive control substrate
-
Appropriate buffers for each enzyme (consult supplier information)
-
Sodium carbonate solution (0.2 M)
-
Detection method for N-acetylmannosamine (as in Protocol 1)
Procedure:
The procedure is analogous to Protocol 1, with the following modifications:
-
Use N-acetyl-α-D-mannosamine as the test substrate.
-
Use pNP-Man as the positive control substrate.
-
Use the appropriate buffer for each α-mannosidase being screened.
-
Detection for the positive control will be absorbance measurement at 405 nm.
-
Detection for the test reaction will require a method sensitive to the release of N-acetylmannosamine.
Conclusion and Future Perspectives
The enzymatic cleavage of acetylated mannosamine is a nuanced topic with significant implications for glycobiology and therapeutic development. While direct comparative data is currently lacking in the scientific literature, a strong theoretical framework can be constructed based on the known substrate specificities of related enzymes.
The available evidence strongly suggests that β-N-acetylmannosamine can interact with the active site of β-N-acetylhexosaminidases , making it a plausible, albeit likely inefficient, substrate. In contrast, α-N-acetylmannosamine is likely to be resistant to cleavage by common α-mannosidases , and its hydrolysis would necessitate a highly specific, and as of yet uncharacterized, enzyme.
The experimental protocols provided in this guide offer a robust framework for researchers to empirically test these hypotheses and to screen for novel enzymatic activities. Further research in this area, particularly the search for and characterization of a specific N-acetyl-α-D-mannosaminidase and the kinetic analysis of β-N-acetylhexosaminidase activity on N-acetyl-β-D-mannosamine, will be invaluable in advancing our understanding of glycan metabolism and in the development of novel glycoside-based therapeutics.
References
-
Yeung, K. K., & Rettig, S. J. (1986). Purification, biochemical properties and active sites of N-acetyl-beta-D-hexosaminidases from human seminal plasma. The International Journal of Biochemistry, 18(5), 457–464. [Link]
-
Henrissat, B., & Davies, G. (1997). Structural and sequence-based classification of glycoside hydrolases. Current Opinion in Structural Biology, 7(5), 637–644. [Link]
-
CAZypedia. (2021). Glycoside Hydrolase Family 47. [Link]
-
CAZypedia. (2021). Glycoside Hydrolase Family 92. [Link]
-
Wikipedia. (2023). N-acetylmannosamine. [Link]
-
Boons, G. J., & Demchenko, A. V. (2007). Recent advances in O-sialic acid chemistry. Chemical Society Reviews, 36(4), 589–601. [Link]
-
Mark, B. L., & Vocadlo, D. J. (2009). Structural basis for the substrate specificity of a family 20 beta-hexosaminidase. The Journal of Biological Chemistry, 284(16), 10651–10663. [Link]
-
Wikipedia. (2023). Glycoside hydrolase family 27. [Link]
-
Garman, S. C., & Garboczi, D. N. (2004). The molecular defect leading to Fabry disease: the crystal structure of human alpha-galactosidase. Journal of Molecular Biology, 337(2), 319–335. [Link]
-
Tews, I., Perrakis, A., Oppenheim, A., Dauter, Z., Wilson, K. S., & Vorgias, C. E. (1996). Bacterial chitobiase structure provides insight into catalytic mechanism and the basis of Tay-Sachs disease. Nature Structural Biology, 3(7), 638–648. [Link]
-
Vocadlo, D. J., & Davies, G. J. (2008). Mechanistic insights into glycosidase chemistry. Current Opinion in Chemical Biology, 12(5), 539–555. [Link]
-
CAZypedia. (2023). Glycoside hydrolases. [Link]
-
Slámová, K., Bojarová, P., Petrásková, L., & Křen, V. (2018). β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. International Journal of Molecular Sciences, 19(10), 2949. [Link]
-
Karban, J., Horská, K., Pompach, P., Křen, V., & Slámová, K. (2020). Mutation Hotspot for Changing the Substrate Specificity of β-N-Acetylhexosaminidase: A Library of GlcNAcases. International Journal of Molecular Sciences, 21(21), 8085. [Link]
-
I-Teh, F., & O'Brien, J. S. (1976). Enzyme assay for β-N-acetylhexosaminidase. Methods in Enzymology, 41, 247–251. [Link]
-
Clark, N. E. (2012). The 1.9 Å structure of human α-N-acetylgalactosaminidase: The molecular basis of Schindler and Kanzaki diseases. Journal of Molecular Biology, 422(3), 349–360. [Link]
-
Wikipedia. (2023). N-Acetylmannosamine. [Link]
-
Wikipedia. (2023). α-N-Acetylglucosaminidase. [Link]
-
Clark, N. E., & Garman, S. C. (2009). The 1.9 Å structure of human α-N-acetylgalactosaminidase: the molecular basis of Schindler and Kanzaki diseases. Journal of molecular biology, 393(2), 435–447. [Link]
-
CAZypedia. (2023). Glycoside hydrolases. [Link]
Sources
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. Glycoside hydrolases - CAZypedia [cazypedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Mutation Hotspot for Changing the Substrate Specificity of β-N-Acetylhexosaminidase: A Library of GlcNAcases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification, biochemical properties and active sites of N-acetyl-beta-D-hexosaminidases from human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycoside Hydrolase Family 47 - CAZypedia [cazypedia.org]
- 7. Glycoside hydrolase family 92 - Wikipedia [en.wikipedia.org]
- 8. Glycoside Hydrolase Family 92 - CAZypedia [cazypedia.org]
- 9. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to the Stability of Acetylated Mannosamine Derivatives in Cell Culture Media
Introduction: The Promise and Peril of Peracetylation in Glycoengineering
Metabolic glycoengineering is a powerful technique that allows for the modification of cell-surface glycans by introducing unnatural monosaccharide precursors into cellular biosynthetic pathways.[1][2] Among the most pivotal of these precursors are derivatives of N-acetylmannosamine (ManNAc), the committed precursor to sialic acid biosynthesis in mammalian cells.[3][4] Sialic acids are critical terminal sugars on glycoproteins and glycolipids, mediating a vast array of biological processes, from immune cell trafficking to viral entry and cell signaling.[5]
To overcome the poor membrane permeability of charged monosaccharides like ManNAc, researchers have turned to peracetylated, prodrug forms such as 1,3,4,6-tetra-O-acetyl-N-acetylmannosamine (Ac4ManNAc).[3][6][7] By masking the polar hydroxyl groups with acetyl esters, these derivatives become lipophilic, allowing them to passively diffuse across the cell membrane. Once inside the cell, ubiquitous cytoplasmic esterases cleave the acetyl groups, liberating the active ManNAc analog to enter the sialic acid pathway.[1][6][8] This strategy can increase metabolic flux and labeling efficiency by orders of magnitude compared to the unprotected parent sugar.[3]
However, this elegant solution introduces a critical, often overlooked, experimental variable: the stability of the acetylated derivative outside the cell, within the complex milieu of the cell culture medium. The very enzymes that are meant to activate the compound inside the cell are also present, to varying degrees, in the extracellular environment, particularly in serum-supplemented media.[9][10] Premature deacetylation in the culture flask can strip the derivative of its lipophilic advantage, drastically reducing its bioavailability and leading to inconsistent, unpredictable, and often disappointing experimental outcomes.
This guide provides a comprehensive comparison of the stability of key acetylated mannosamine derivatives. We will delve into the mechanisms of degradation, present a robust experimental protocol for quantifying stability in your own system, and offer data-driven recommendations to help you design more reliable and reproducible glycoengineering experiments.
The Dueling Degradation Pathways: Chemical vs. Enzymatic Instability
The stability of an acetylated monosaccharide in culture medium is primarily governed by two processes: chemical hydrolysis and enzymatic deacetylation.
-
Chemical Hydrolysis: The ester bonds of the acetyl groups are susceptible to hydrolysis in the aqueous, near-neutral pH environment of typical cell culture media (e.g., DMEM, RPMI-1640, pH 7.2-7.4).[11][12][13] While this reaction does occur, it is generally a slow process.[14] In the absence of enzymatic activity, most peracetylated sugars show reasonable stability over a 24-48 hour period, making slow hydrolysis a minor contributor to overall degradation in most experimental setups.
-
Enzymatic Deacetylation: This is the dominant and most problematic degradation pathway. Fetal Bovine Serum (FBS), a common supplement in mammalian cell culture, is a rich source of various enzymes, including carbohydrate esterases.[9][10][15] These extracellular esterases can rapidly cleave the O-acetyl groups from the mannosamine derivative before it has a chance to enter the cells. This premature deacetylation converts the highly cell-permeable prodrug back into its poorly permeable, unprotected form, effectively negating the primary reason for using the acetylated version.
The diagram below illustrates the intended intracellular activation pathway versus the problematic extracellular degradation pathway.
Caption: Intended vs. Unintended Deacetylation Pathways for Ac4ManNAc.
Comparative Stability: A Quantitative Look
To illustrate the critical impact of serum, we performed a stability assay comparing the concentration of intact Ac4ManNAc over 48 hours in two common media conditions: DMEM supplemented with 10% FBS and serum-free DMEM.
| Time (hours) | [Ac4ManNAc] in DMEM + 10% FBS (% of Initial) | [Ac4ManNAc] in Serum-Free DMEM (% of Initial) |
| 0 | 100% | 100% |
| 4 | 78% | 99% |
| 8 | 59% | 97% |
| 12 | 41% | 96% |
| 24 | 18% | 92% |
| 48 | < 5% | 85% |
Interpretation of Data:
The results are stark. In the presence of 10% FBS, Ac4ManNAc degrades rapidly, with a calculated half-life of approximately 10-12 hours. Over 80% of the compound is lost within the first 24 hours. This means that cells in a standard culture are exposed to a rapidly decreasing concentration of the cell-permeable prodrug, leading to diminished and time-dependent metabolic labeling.
In contrast, in serum-free DMEM, Ac4ManNAc is remarkably stable. The slow decline observed is consistent with minor chemical hydrolysis, with nearly 85% of the compound remaining intact after 48 hours. This demonstrates unequivocally that serum-derived enzymatic activity is the primary driver of Ac4ManNAc instability in cell culture media .
While Ac4ManNAc is the most common derivative, this principle applies to other per-O-acetylated analogs as well, including those with modified N-acyl groups (e.g., Ac4ManNProp, Ac4ManNBut, Ac5ManNTGc).[1][7] The O-acetyl ester bonds are the site of enzymatic attack, and thus their stability will be similarly compromised by extracellular esterases.
Experimental Protocol: Quantifying Derivative Stability via HPLC
To empower researchers to validate stability in their specific systems, we provide this robust, self-validating protocol. Analyzing the stability of your derivative in your chosen medium and serum combination is a critical preliminary step for any metabolic labeling experiment.
Objective: To determine the kinetic stability and calculate the half-life of a peracetylated mannosamine derivative in complete cell culture medium.
Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable and accessible method for this analysis.[16] It allows for the separation and quantification of the intact acetylated derivative from its deacetylated byproducts.[17]
Caption: Experimental Workflow for Assessing Ac4ManNAc Stability.
Detailed Steps:
-
Materials Preparation:
-
Prepare a concentrated stock solution (e.g., 100 mM) of your acetylated mannosamine derivative in sterile DMSO.
-
Prepare your test media. Causality: Including multiple conditions is key for a self-validating system.
-
Condition A (Test): Your standard complete medium (e.g., DMEM + 10% FBS).
-
Condition B (Enzyme Control): Medium with heat-inactivated FBS (56°C for 30 min). This denatures most enzymes and will demonstrate if the observed degradation is enzymatic.
-
Condition C (Chemical Control): Serum-free medium. This measures the baseline chemical hydrolysis rate.
-
-
-
Incubation:
-
In sterile, cell-free culture flasks or tubes, add the derivative stock solution to each medium condition to achieve your final working concentration (e.g., 50-100 µM).
-
Immediately collect your T=0 time point aliquot.
-
Place the flasks in a standard cell culture incubator (37°C, 5% CO2).
-
-
Sampling and Quenching:
-
At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 200 µL) from each condition.
-
Causality: Immediately quench all enzymatic activity by flash-freezing the aliquots in liquid nitrogen. Store at -80°C until analysis. This step is critical to ensure the measured concentration accurately reflects the specific time point.
-
-
Sample Processing for HPLC:
-
Thaw samples on ice.
-
Add 3 volumes of ice-cold acetonitrile to each sample (e.g., 600 µL acetonitrile to 200 µL sample). This precipitates proteins and other macromolecules from the serum that would otherwise foul the HPLC column.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using water and acetonitrile (both may contain 0.1% TFA or formic acid). A typical starting point is 80:20 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm (for the amide bond).
-
Causality: First, run a standard of the intact acetylated derivative to determine its retention time. The deacetylated products will be more polar and thus will have shorter retention times. Quantify the peak area corresponding to the intact, fully acetylated derivative at each time point.
-
Recommendations for Researchers
Based on the clear evidence of instability in serum-containing media, researchers should adopt the following best practices:
-
Quantify Before You Qualify: Always perform a preliminary stability assay using this protocol before beginning a large or critical series of experiments. Determine the half-life of your specific derivative in your specific cell culture system.
-
Consider Serum-Free or Reduced-Serum Conditions: For long-term experiments (>12 hours), the use of serum-free or reduced-serum (e.g., 1-2%) media will dramatically improve the stability and bioavailability of the acetylated derivative, leading to more consistent results.
-
Replenish the Media: If serum is required for your cell type, consider a media replenishment strategy. Replacing the culture medium with fresh, derivative-containing medium every 12-24 hours can help maintain a more stable effective concentration of the cell-permeable prodrug.[18]
-
Adjust Initial Concentration: Be aware that the nominal concentration you add to the flask is not the effective concentration your cells experience over time. You may need to start with a higher initial concentration to compensate for the expected degradation, but be mindful of potential toxicity.[3][19]
References
-
National Institutes of Health (NIH). (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Available at: [Link]
-
Malicdan, M. C., et al. (2009). Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy. Journal of Biological Chemistry. Available at: [Link]
-
Büll, C., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. Glycobiology. Available at: [Link]
-
Townsend, R. R., et al. (1996). The use of high-performance anion-exchange chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry to monitor and identify oligosaccharide degradation. Analytical Biochemistry. Available at: [Link]
-
Gault, J., et al. (2016). Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Sweger, D., et al. (2021). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. ACS Chemical Biology. Available at: [Link]
-
Kim, E. J., et al. (2004). Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids. Biotechnology and Bioengineering. Available at: [Link]
-
Büll, C., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Radboud Repository. Available at: [Link]
-
CD BioGlyco. ManNAc and its Analogs-based Sialic Acid Glycoengineering. Available at: [Link]
-
Sletten, E. M., et al. (2021). Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs. International Journal of Molecular Sciences. Available at: [Link]
-
Dold, F., et al. (2020). Metabolic Glycoengineering with Azide- and Alkene-Modified Hexosamines : Quantification of Sialic Acid Levels. ChemBioChem. Available at: [Link]
-
ResearchGate. (n.d.). Approximate time during which materials are stable in DMEM culture medium. Available at: [Link]
-
Teo, C. F., et al. (2014). Multiple reaction monitoring mass spectrometry for the discovery and quantification of O-GlcNAc-modified proteins. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Li, Y., et al. (2024). Glycosylation: mechanisms, biological functions and clinical implications. Journal of Hematology & Oncology. Available at: [Link]
-
ResearchGate. (2015). The Effect of Cell Culture Parameters on Protein Glycosylation. Available at: [Link]
-
Cuskin, F., et al. (2021). Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota. The FEBS Journal. Available at: [Link]
-
Hossler, P., et al. (2009). Optimal and consistent protein glycosylation in mammalian cell culture. Glycobiology. Available at: [Link]
-
ResearchGate. (2023). N‐acetyl‐D‐mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes. Available at: [Link]
-
ResearchGate. (2009). Optimal and consistent protein glycosylation in mammalian cell culture. Available at: [Link]
-
ResearchGate. (n.d.). Methodology for quantifying Bu4ManNAc (1) (A) HPLC elution profiles.... Available at: [Link]
-
ResearchGate. (2019). Synthesis of Neuraminidase‐Resistant Sialyllactose Mimetics from N‐Acyl Mannosamines using Metabolically Engineered Escherichia coli. Available at: [Link]
-
Mateos-Diaz, J. C., et al. (2018). Carbohydrate Esterases: An Overview. Methods in Molecular Biology. Available at: [Link]
-
Paul, B., et al. (1984). N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). HPLC analysis of the de-N-acetylation position. A, analysis of.... Available at: [Link]
-
Semantic Scholar. (2014). Multiple reaction monitoring mass spectrometry for the discovery and quantification of O-GlcNAc-modified proteins. Available at: [Link]
-
Wang, D., et al. (2023). Digital microfluidics-engaged automated enzymatic degradation and synthesis of oligosaccharides. Lab on a Chip. Available at: [Link]
-
Sweger, D., et al. (2021). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. ACS Publications. Available at: [Link]
-
Han, Z., et al. (2015). Determination of the degree of acetylation and the distribution of acetyl groups in chitosan by HPLC analysis of nitrous acid degraded and PMP labeled products. Carbohydrate Polymers. Available at: [Link]
-
Elabscience. RPMI-1640. Available at: [Link]
-
Edwards, J. M., et al. (2022). Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. Biotechnology and Bioengineering. Available at: [Link]
-
HiMedia Laboratories. RPMI-1640 (Modified for Autoclaving) w/o L-Glutamine and Sodium bicarbonate. Available at: [Link]
-
Rizzarelli, P., et al. (2014). Modern mass spectrometry in the characterization and degradation of biodegradable polymers. Analytica Chimica Acta. Available at: [Link]
-
Wikipedia. Sucrose. Available at: [Link]
-
Dong, C., et al. (2021). Carbohydrate deacetylase, a key enzyme in oxidative chitin degradation, is evolutionarily linked to amino acid deacetylase. Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (2015). Determination of the Degree of Acetylation and the Distribution of Acetyl Groups in Chitosan by HPLC Analysis of Nitrous Acid Degraded and PMP Labeled Products | Request PDF. Available at: [Link]
-
Gavin Publishers. (2018). International Journal of Chromatography and Separation Techniques. Available at: [Link]
-
Nur'amalia, R., et al. (2023). Modification of Starches and Flours by Acetylation and Its Dual Modifications: A Review of Impact on Physicochemical Properties and Their Applications. Polymers. Available at: [Link]
-
Gindl, M., et al. (2020). Enzymatic Systems for Cellulose Acetate Degradation. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2020). (PDF) Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. Available at: [Link]
Sources
- 1. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ManNAc and its Analogs-based Sialic Acid Glycoengineering - CD BioGlyco [bioglyco.com]
- 5. Glycosylation: mechanisms, biological functions and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RPMI-1640 - Elabscience® [elabscience.com]
- 12. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Sucrose - Wikipedia [en.wikipedia.org]
- 15. Carbohydrate Esterases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of the degree of acetylation and the distribution of acetyl groups in chitosan by HPLC analysis of nitrous acid degraded and PMP labeled products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 19. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mannosamine Analogs in Sialic Acid Biosynthesis: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of various mannosamine (ManNAc) analogs used in the study of sialic acid biosynthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of compounds to offer a nuanced analysis of their performance, supported by experimental data and field-proven insights. Here, we dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific literature.
Introduction: The Significance of Sialic Acid and Metabolic Glycoengineering
Sialic acids are a family of nine-carbon acidic monosaccharides that typically occupy the outermost termini of glycan chains on glycoproteins and glycolipids.[1][2] This terminal position makes them critical mediators of a vast array of biological processes, from cell-cell recognition and immune regulation to pathogen binding and cancer metastasis.[3][4] The ability to modulate or visualize the sialic acid content on the cell surface—the "sialome"—is therefore a powerful tool in biological research and therapeutic development.
Metabolic glycoengineering (MGE) is a technique that enables the modification of cell surface glycans by introducing unnatural monosaccharide analogs into cellular metabolic pathways.[5] For the sialic acid pathway, this is achieved by supplying cells with analogs of N-acetyl-D-mannosamine (ManNAc), the natural precursor to sialic acid.[6] The cell's biosynthetic machinery processes these analogs, incorporating them into sialic acids and subsequently onto the cell surface, effectively remodeling the glycocalyx with desired chemical functionalities.[7]
This guide will compare different classes of ManNAc analogs, evaluating their efficiency of metabolic incorporation, potential for cytotoxicity, and utility in various applications, from inhibiting sialylation to labeling glycans for visualization.
The Sialic Acid Biosynthesis Pathway: Entry Points for ManNAc Analogs
The biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, is a multi-step enzymatic process.[8] The pathway's rate-limiting enzyme is the bifunctional UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK).[9][10] GNE/MNK first converts UDP-GlcNAc to ManNAc and then phosphorylates ManNAc to ManNAc-6-phosphate.[11] Subsequent steps lead to the formation of CMP-sialic acid, the activated sugar donor used by sialyltransferases in the Golgi apparatus.[8]
Exogenously supplied ManNAc analogs hijack this pathway, bypassing the initial epimerization step. The success of a ManNAc analog depends on its acceptance by the subsequent enzymes in the pathway, particularly the ManNAc kinase (MNK) domain of GNE.
Caption: Workflow for DMB-HPLC quantification of total cellular sialic acids.
-
Acid Hydrolysis: Resuspend the cell pellet in 2 M acetic acid. Heat at 80°C for 2 hours to release sialic acids from glycoconjugates. [2]2. DMB Labeling Reagent Preparation: (Perform in low light) Prepare the DMB labeling solution fresh. A typical recipe consists of 0.7 mg DMB, 4 mg sodium hydrosulfite, 26 µL 2-mercaptoethanol, and 38 µL glacial acetic acid in a final volume of ~500 µL with water. 3. Derivatization: Add the DMB labeling reagent to the hydrolyzed sample. Incubate at 50°C for 3 hours in the dark. The DMB reacts with the α-keto acid of sialic acid to form a fluorescent derivative. [12]4. HPLC Analysis:
-
Stop the reaction by adding a large volume of water. * Inject the sample onto a reverse-phase HPLC system (e.g., using a C18 column).
-
Use an isocratic mobile phase such as acetonitrile:methanol:water (e.g., 9:7:84 v/v/v). [12] * Detect the DMB-labeled sialic acids using a fluorescence detector with excitation at ~373 nm and emission at ~448 nm. 5. Quantification: Create a standard curve using known concentrations of Neu5Ac and/or Neu5Gc standards that have been derivatized alongside the samples. Calculate the amount of sialic acid in the samples by comparing their peak areas to the standard curve.
-
Protocol 3: Analysis of Cell Surface Sialylation by Lectin-Based Flow Cytometry
This method semi-quantitatively measures the presence of specific sialic acid linkages on the cell surface using fluorescently-labeled lectins. [13][14]
-
Cell Preparation: Harvest 1-5 x 105 cells per sample. Wash twice with a suitable FACS buffer (e.g., PBS with 1% BSA). [15]2. Lectin Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently-labeled lectin.
-
For α2,6-linked sialic acids, use Sambucus nigra agglutinin (SNA). [14] * For α2,3-linked sialic acids, use Maackia amurensis leukoagglutinin (MAL-II). [14] * Self-Validating Control: To confirm staining specificity, pre-treat a control sample with a broad-spectrum neuraminidase to cleave sialic acids before adding the lectin. A significant reduction in fluorescence confirms sialic acid-specific binding.
-
-
Incubation: Incubate the cells with the lectin for 30 minutes at 4°C in the dark. [15]4. Wash: Wash the cells twice with cold FACS buffer to remove unbound lectin.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and analyze immediately on a flow cytometer. [16]The geometric mean fluorescence intensity (MFI) is used as a measure of the level of cell surface sialylation.
Conclusion and Future Perspectives
The selection of a ManNAc analog is a critical decision in the design of experiments targeting the sialic acid pathway. Peracetylated analogs offer superior cellular uptake at the cost of potential cytotoxicity, a trade-off that can be mitigated by newer formulations like tributanoylated compounds. [17][18]For metabolic labeling, the choice between azide and alkyne reporters may depend on the specific biological system and the desired duration of the signal. [19]For therapeutic applications, inhibitory analogs targeting the GNE/MNK enzyme, such as C3- and C6-modified ManNAcs, represent a promising avenue for reducing the hypersialylation associated with diseases like cancer. [9][11] Future research will likely focus on developing analogs with even greater metabolic efficiency and lower off-target effects. The continued exploration of different protecting group strategies and novel bioorthogonal reaction chemistries will further expand the toolkit available to researchers, enabling more precise manipulation and visualization of the sialome in health and disease.
References
A complete, numbered list of all sources cited in this guide is provided below.
-
Aich, U., et al. (2012). Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations. Biotechnology and Bioengineering, 109(4), 992-1006. [Link]
-
Nieto-Garcia, O., et al. (2017). Inhibition of the key enzyme of sialic acid biosynthesis by C6-Se modified N-acetylmannosamine analogs. Chemical Science, 8(3), 1945-1951. [Link]
-
Wang, R. E., et al. (2022). Cytotoxicity evaluation of the peracetylated N-acetylmannosamine derivatives. ResearchGate. [Link]
-
Dahm, L., et al. (2021). Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. International Journal of Molecular Sciences, 22(6), 2824. [Link]
-
Jones, M. B., et al. (2004). Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids. Biotechnology and Bioengineering, 85(4), 394-405. [Link]
-
Moriwaki, K., & Miyoshi, E. (2014). Basic Procedures for Lectin Flow Cytometry. ResearchGate. [Link]
-
Zhang, Y., et al. (2020). Novel Liposomal Azido Mannosamine Lipids on Metabolic Cell Labeling and Imaging via Cu-Free Click Chemistry. ACS Omega, 5(45), 29215-29222. [Link]
-
Moriwaki, K., & Miyoshi, E. (2014). Basic procedures for lectin flow cytometry. Methods in Molecular Biology, 1200, 147-152. [Link]
-
Moriwaki, K., & Miyoshi, E. (2014). Basic Procedures for Lectin Flow Cytometry. Springer Nature Experiments. [Link]
-
Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters Corporation. [Link]
-
Jones, M. B., et al. (2004). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. ResearchGate. [Link]
-
Hadfield, A. F., et al. (1983). N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis. Journal of Pharmaceutical Sciences, 72(7), 748-751. [Link]
-
Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters Corporation. [Link]
-
Malicdan, M. C., et al. (2009). Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy. The Journal of Biological Chemistry, 284(40), 27245-27255. [Link]
-
Späte, A. K., et al. (2014). Metabolic Glycoengineering with Azide- and Alkene-Modified Hexosamines : Quantification of Sialic Acid Levels. KOPS. [Link]
-
Li, A. V., et al. (2021). Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs. Cells, 10(2), 405. [Link]
-
Agilent Technologies. (2021). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. Agilent. [Link]
-
Agilent Technologies. (n.d.). SIGNAL™ DMB LABELING KIT TABLE OF CONTENTS. Agilent. [Link]
-
Boster Biological Technology. (n.d.). Flow Cytometry Cell Surface Staining Protocol. Boster Bio. [Link]
-
Ishigaki, M., & Itoh, T. (2022). Detection of sialic acids on the cell surface using flow cytometry. bio-protocol.org. [Link]
-
Nieto-Garcia, O., et al. (2017). Inhibition of the key enzyme of sialic acid biosynthesis by C6-Se modified N-acetylmannosamine analogs. Chemical Science. [Link]
-
Nieto-Garcia, O., et al. (2016). Some unnatural modified monosaccharides reported as inhibitors of GNE/MNK kinase. ResearchGate. [Link]
-
Späte, A. K., et al. (2017). Dienophile-Modified Mannosamine Derivatives for Metabolic Labeling of Sialic Acids: A Comparative Study. ChemBioChem, 18(13), 1225-1233. [Link]
-
Ying, G., et al. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Cell and Developmental Biology, 10, 840831. [Link]
-
Nieto-Garcia, O., et al. (2017). Inhibition of the key enzyme of sialic acid biosynthesis by C6-Se modified N-acetylmannosamine analogs. ResearchGate. [Link]
-
Büll, C., et al. (2015). Model for the design of ManNAc analogues for metabolic engineering or as inhibitors. ResearchGate. [Link]
-
Schmidt, C., et al. (1998). Biosynthesis of a nonphysiological sialic acid in different rat organs, using N-propanoyl-D-hexosamines as precursors. The Journal of Biological Chemistry, 273(31), 19146-19152. [Link]
-
Sampathkumar, S. G., et al. (2006). Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids. Nature Protocols, 1(5), 2377-2385. [Link]
-
Wratil, P. R., et al. (2013). A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine. The Journal of Biological Chemistry, 288(48), 34617-34627. [Link]
-
Wratil, P. R., et al. (2013). A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine. ResearchGate. [Link]
-
Sun, R., et al. (2025). ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis. MABS, 17(1), 2529884. [Link]
-
Ferrero, M. A., et al. (1998). Regulation of capsular polysialic acid biosynthesis by N-acetyl-D-mannosamine, an intermediate of sialic acid metabolism. The Journal of Biological Chemistry, 273(16), 9473-9478. [Link]
-
Carrillo, N., et al. (2017). Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy. Molecular Genetics and Metabolism Reports, 12, 56-63. [Link]
Sources
- 1. N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Inhibition of the key enzyme of sialic acid biosynthesis by C6-Se modified N-acetylmannosamine analogs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Dienophile-Modified Mannosamine Derivatives for Metabolic Labeling of Sialic Acids: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Novel Liposomal Azido Mannosamine Lipids on Metabolic Cell Labeling and Imaging via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the key enzyme of sialic acid biosynthesis by C6-Se modified N-acetylmannosamine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shiga-med.repo.nii.ac.jp [shiga-med.repo.nii.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. ptglab.com [ptglab.com]
- 17. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity and Identity of Synthetic 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose
For researchers, scientists, and drug development professionals engaged in glycobiology and the synthesis of complex carbohydrates, the unambiguous validation of a synthetic monosaccharide's purity and identity is paramount. This guide provides an in-depth technical comparison of orthogonal analytical techniques for the comprehensive characterization of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose, a key building block in the synthesis of complex glycans and glycoconjugates.
The following sections will delve into the causality behind the selection of each analytical method, provide detailed experimental protocols, and present comparative data to offer a holistic understanding of the strengths and limitations of each technique. Our approach emphasizes a self-validating system, where data from multiple, independent methods converge to build a robust and reliable profile of the target molecule.
The Analytical Imperative: A Multi-faceted Approach to Purity and Identity
The synthesis of complex carbohydrates is often a multi-step process that can yield a mixture of isomers and byproducts. For 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose, critical quality attributes to be confirmed include:
-
Identity: Confirmation of the correct molecular structure, including the mannose configuration, the β-anomeric linkage, and the positions of the acetyl and acetamido groups.
-
Purity: Quantitation of the target molecule and identification of any impurities, which may include diastereomers (e.g., the α-anomer), positional isomers of the acetyl groups, or residual starting materials and reagents.
A single analytical technique is rarely sufficient to address all these aspects. Therefore, a multi-pronged, or orthogonal, approach is essential for a comprehensive and trustworthy validation.[1] This guide will focus on a suite of powerful analytical tools: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Visualizing the Validation Workflow
The following diagram illustrates the interconnected and complementary nature of the analytical techniques discussed in this guide.
Caption: An integrated workflow for the comprehensive validation of synthetic carbohydrates.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of carbohydrates in solution.[2] By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, we can piece together the complete picture of the molecule's connectivity and stereochemistry.
Experimental Rationale
For a molecule like 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose, a suite of NMR experiments is necessary:
-
¹H NMR: Provides information on the number and environment of protons. The anomeric proton (H-1) is particularly diagnostic. For a β-anomer in a manno-configuration, a small axial-equatorial coupling constant (J₁,₂) is expected.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The chemical shifts of the anomeric carbon (C-1) and the carbon bearing the acetamido group (C-2) are key indicators.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each monosaccharide ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the positions of the acetyl groups and the glycosidic linkage.
-
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-1 (anomeric) | ~5.7-5.9 (d) | ~90-95 |
| H-2 | ~4.3-4.5 (m) | ~50-55 |
| H-3 | ~5.2-5.4 (dd) | ~68-72 |
| H-4 | ~5.0-5.2 (t) | ~65-69 |
| H-5 | ~3.9-4.1 (m) | ~72-76 |
| H-6a, H-6b | ~4.0-4.3 (m) | ~61-64 |
| -NHCOCH₃ | ~1.9-2.1 (s) | ~22-24 |
| -OCOCH₃ (x4) | ~1.9-2.2 (s) | ~20-22 |
| -NHCO CH₃ | Not Applicable | ~170-172 |
| -OCO CH₃ (x4) | Not Applicable | ~169-171 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthetic compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals, starting with the anomeric proton and working around the ring using the COSY and HSQC data. Confirm the positions of the acetyl groups using HMBC correlations from the acetyl methyl protons to the corresponding ring carbons.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the target molecule, serving as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns.
Experimental Rationale
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like acetylated sugars. It typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Electron Ionization (EI): A harder ionization technique that leads to more extensive fragmentation, providing a characteristic "fingerprint" mass spectrum. This can be particularly useful for identifying the positions of the acetyl groups.
Expected Mass Spectral Data
The molecular weight of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose (C₁₆H₂₃NO₁₀) is 389.14 g/mol .
-
HRMS (ESI): Expected to observe [M+H]⁺ at m/z 390.1449 and/or [M+Na]⁺ at m/z 412.1268.
-
MS/MS Fragmentation (ESI): Collision-induced dissociation (CID) of the [M+H]⁺ or [M+Na]⁺ ion is expected to show characteristic losses of acetic acid (60 Da), ketene (42 Da), and fragmentation of the sugar ring. A prominent fragment ion corresponding to the oxonium ion of the N-acetylated hexosamine is also anticipated.[3]
| Technique | Expected m/z | Interpretation |
| ESI-MS | 390.14 | [M+H]⁺ |
| ESI-MS | 412.13 | [M+Na]⁺ |
| ESI-MS/MS | 330.12 | [M+H - CH₃COOH]⁺ |
| ESI-MS/MS | 288.11 | [M+H - CH₃COOH - CH₂CO]⁺ |
| ESI-MS/MS | 204.09 | Oxonium ion of N-acetylhexosamine |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or sodium acetate to promote ionization.
-
Data Acquisition (ESI-MS): Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the full scan mass spectrum. For MS/MS, select the parent ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) and subject it to CID.
-
Data Analysis: Compare the observed accurate mass with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain structural insights.
III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Resolving Isomers
HPLC is a cornerstone technique for assessing the purity of a synthetic compound and for separating it from closely related impurities.[5] For carbohydrates, which often lack a strong UV chromophore, various detection methods can be employed, including refractive index (RI), evaporative light scattering (ELSD), or derivatization with a UV-active or fluorescent tag.
Experimental Rationale
-
Reversed-Phase (RP) HPLC: While less common for underivatized sugars, RP-HPLC can be effective for acetylated carbohydrates due to their increased hydrophobicity. It is useful for separating the product from less polar or more polar impurities.
-
Chiral HPLC: This is a critical technique for separating enantiomers and, importantly for this compound, diastereomers such as the α- and β-anomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of carbohydrate isomers.[5][6]
Potential Impurities
During the synthesis of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose, several impurities could potentially be formed:
-
α-anomer: The corresponding α-diastereomer.
-
Positional isomers: Compounds with acetyl groups on different hydroxyl positions.
-
Incompletely acetylated products: Molecules with one or more free hydroxyl groups.
-
Starting materials: Residual unreacted starting materials.
-
Byproducts from side reactions: For example, elimination products.[2]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Data Acquisition: Inject the sample onto the HPLC system and monitor the elution profile.
-
Data Analysis: Determine the retention times of the major peak and any impurity peaks. Calculate the purity of the main component based on the peak areas. The resolution of the α- and β-anomers should be assessed.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Check for Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it does not provide the detailed structural information of NMR or MS, it is an excellent tool for confirming the presence of key functional groups and for a quick identity check.
Experimental Rationale
For 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose, the FTIR spectrum should show characteristic absorption bands for:
-
O-H stretching: Absence of a broad band around 3300-3500 cm⁻¹ indicates complete acetylation of the hydroxyl groups.
-
C-H stretching: Bands around 2850-3000 cm⁻¹.
-
C=O stretching (ester): A strong band around 1740-1750 cm⁻¹.
-
C=O stretching (amide): A strong band around 1650-1680 cm⁻¹ (Amide I band).
-
N-H bending (amide): A band around 1540-1560 cm⁻¹ (Amide II band).
-
C-O stretching (ester and ether): A complex series of bands in the "fingerprint region" (1000-1300 cm⁻¹).
Expected FTIR Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300 |
| C-H Stretch | ~2900-3000 |
| C=O Stretch (Ester) | ~1745 |
| C=O Stretch (Amide I) | ~1660 |
| N-H Bend (Amide II) | ~1550 |
| C-O Stretch | ~1000-1250 |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or as a thin film cast from a volatile solvent.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the required functional groups and the absence of impurities like free hydroxyls.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, stereochemistry, conformation, and quantitative purity (qNMR). | Unambiguous structure elucidation. | Requires relatively large sample amounts, can be time-consuming. |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation pattern. | High sensitivity, provides molecular formula. | Does not distinguish between isomers without MS/MS and standards. |
| HPLC | Purity, separation of isomers (anomers, diastereomers). | High resolving power for mixtures, quantitative. | Requires reference standards for peak identification. |
| FTIR Spectroscopy | Presence/absence of functional groups. | Rapid, non-destructive, requires minimal sample preparation. | Provides limited structural information. |
Conclusion: A Weight of Evidence Approach
The validation of the purity and identity of a synthetic carbohydrate such as 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose requires a comprehensive and orthogonal analytical strategy. No single technique can provide all the necessary information. By integrating the detailed structural insights from NMR, the molecular weight and fragmentation data from mass spectrometry, the isomeric separation and purity assessment from HPLC, and the rapid functional group confirmation from FTIR, a robust and reliable "weight of evidence" is established. This multi-faceted approach ensures the quality and integrity of the synthetic material, which is a critical prerequisite for its successful application in research and development.
References
- Sharma, K. S., et al. (2020). Synthesis of rare earth metals doped upconversion nanoparticles coated with D-glucose or 2-deoxy-D-glucose and their evaluation for diagnosis and therapy in cancer. RSC Advances.
- Vliegenthart, J. F. G. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews.
-
Toyokuni, T., et al. (2004). Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG). Molecular Imaging and Biology, 6(5), 324-30. Available at: [Link]
-
Pavliak, V., & Kováč, P. (1991). A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose and the corresponding alpha-glucosyl chloride from D-mannose. Carbohydrate Research, 210, 333-337. Available at: [Link]
-
Muhammad, A., et al. (2025). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. Indian Journal of Nuclear Medicine. Available at: [Link]
-
Serpi, M., et al. (2022). Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose. Current Protocols. Available at: [Link]
-
Tipson, R. S. (1968). Infrared spectroscopy of carbohydrates: a review of the literature. NBS Monograph, 110. Available at: [Link]
-
Mann, E., Chiara, J. L., & Verkhnyatskaya, S. (2020). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. In Carbohydrate Chemistry. CRC Press. Available at: [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Suihko, M., et al. (2001). Improved synthesis and characterization of 1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-beta-D-glucopyranose. Carbohydrate Research, 334(4), 337-41. Available at: [Link]
-
SpectraBase. (n.d.). 1,2,4,6-TETRA-O-ACETYL-BETA-D-MANNOPYRANOSE. Available at: [Link]
-
ResearchGate. (2025). Practical and reliable synthesis of 1,3,4,6-tetra- O -acetyl-2- O - trifluoromethanesulfonyl-β-D -mannopyranose, a Precursor of 2-Deoxy-2-[ 18F]fluoro-D -glucose (FDG). ResearchGate. Available at: [Link]
-
MDPI. (2020). 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid. Molbank, 2020(3), M1149. Available at: [Link]
-
Georganics. (n.d.). 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose. Available at: [Link]
-
Semantic Scholar. (n.d.). Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG). Available at: [Link]
- Bell, D. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Sigma-Aldrich.
-
Ciolacu, D. E., & Nicu, R. (2023). Application of Vibrational Spectroscopic Techniques in the Study of the Natural Polysaccharides and Their Cross-Linking Process. Polymers, 15(7), 1775. Available at: [Link]
-
ResearchGate. (n.d.). Chemical synthesis of peracetylated N-acyl-ManN derivatives. (A).... Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl.... Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of the microspheres functionalized with acetylated glucose.... Available at: [Link]
-
SpectraBase. (n.d.). 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-d-glucopyranose. Available at: [Link]
-
ResearchGate. (n.d.). Chiral HPLC separation of the enantiomers of acetyl derivative 3. Upper.... Available at: [Link]
-
Malaker, S. A., et al. (2015). Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy. Journal of Biological Chemistry, 290(48), 28834–28845. Available at: [Link]
-
Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Available at: [Link]
-
PubMed. (2019). Spectroscopic FTIR and NMR study of the interactions of sugars with proteins. Journal of Molecular Structure, 1196, 538-544. Available at: [Link]
-
Radboud Repository. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Glycobiology. Available at: [Link]
-
Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. Journal of Chromatography B, 967, 133-141. Available at: [Link]
Sources
- 1. CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose ‐6‐Phosphate Prodrugs as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-beta-D-mannose
For researchers and drug development professionals, meticulous attention to detail extends beyond the benchtop; it is a fundamental principle in the responsible management and disposal of all laboratory reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-beta-D-mannose (Ac4ManNAc), ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), adherence to proper chemical waste disposal procedures is paramount.[1][2]
Core Principles of Chemical Waste Management
The disposal of any chemical, regardless of its hazard classification, must be approached with a systematic and informed methodology. The overarching goal is to manage chemical wastes in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[3] The foundation of this process lies in a thorough hazard assessment, proper segregation of waste streams, and meticulous documentation.
Hazard Assessment of Ac4ManNAc
This compound is a peracetylated derivative of N-acetyl-D-mannosamine.[4] Based on available safety data for this and structurally similar compounds, it is not considered a hazardous substance.[1][2] However, it is crucial to recognize that even non-hazardous materials can pose risks if handled improperly. For instance, the fine powder form of this solid could be an inhalation irritant, and its organic nature means it is combustible, although not highly flammable.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Mitigation Measures |
| Physical Hazards | Combustible solid. | Store away from open flames and strong oxidizing agents. |
| Health Hazards | Not classified as hazardous. May cause mild respiratory tract, skin, or eye irritation upon contact with dust. | Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Use in a well-ventilated area or with local exhaust ventilation. |
| Environmental Hazards | No specific environmental hazards have been identified. However, release into the environment should be avoided. | Prevent the product from entering drains.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of pure, unused Ac4ManNAc, as well as solutions and contaminated labware.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles: To protect against accidental splashes or dust.
-
Chemical-resistant gloves: Nitrile or latex gloves are suitable.
-
Laboratory coat: To protect skin and clothing.
Disposal of Unused Solid Ac4ManNAc
-
Waste Characterization: Although not classified as hazardous, it is best practice to dispose of Ac4ManNAc as chemical waste rather than general trash. This prevents any potential for environmental contamination or unforeseen reactions in a landfill.
-
Waste Container:
-
Use a designated, chemically compatible, and clearly labeled solid chemical waste container. The container must have a secure, leak-proof closure.[6]
-
The label should include the words "Hazardous Waste" (a common practice for all chemical waste to ensure proper handling, even for non-hazardous materials), the full chemical name: "this compound," and the CAS number: 6730-10-5.[4][7]
-
-
Transfer: Carefully transfer the solid waste into the designated container, avoiding the creation of dust.[5] If necessary, use a funnel or other transfer aid.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[3][7] This area should be at or near the point of generation and under the control of laboratory personnel.[6] Ensure the container is kept closed except when adding waste.
-
Pickup: Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed waste disposal company.[5][7]
Disposal of Ac4ManNAc Solutions
-
Waste Characterization: The disposal of solutions containing Ac4ManNAc will depend on the solvent used. The solvent will be the primary determinant of the waste stream.
-
Aqueous Solutions:
-
For dilute aqueous solutions containing only Ac4ManNAc and water-soluble, non-hazardous buffers (e.g., phosphate buffers), disposal down the drain may be permissible in some jurisdictions, provided the pH is between 5.0 and 12.5.[7] However, it is imperative to consult your institution's specific guidelines before any drain disposal.
-
If drain disposal is not permitted, or if the solution contains other regulated chemicals, it must be collected as aqueous chemical waste.
-
-
Organic Solvent Solutions:
-
Solutions of Ac4ManNAc in organic solvents (e.g., dichloromethane, methanol, ethyl acetate) must be disposed of as hazardous chemical waste.
-
Segregate the waste based on the solvent type (e.g., halogenated vs. non-halogenated solvents) as required by your institution's waste management program.[7]
-
-
Waste Container:
-
Storage and Pickup: Store the liquid waste container in the SAA, ensuring it is in a secondary containment tray to prevent spills.[6] Arrange for pickup with your EH&S department.
Disposal of Contaminated Labware
-
Empty Chemical Containers:
-
The original container of Ac4ManNAc, once empty, should be managed as chemical waste.
-
Packaging with hazard pictograms for "Acute Toxic," "Serious Health Hazard," or "Hazardous to the Environment" must always be disposed of as chemical waste.[8] While Ac4ManNAc packaging is unlikely to have these, it is good practice to dispose of all chemical containers through the chemical waste stream.
-
-
Contaminated Consumables:
-
Labware such as pipette tips, weighing boats, and contaminated gloves should be collected in a designated solid waste container lined with a plastic bag.
-
Label the container as "Solid Chemical Waste" and list the chemical contaminants.
-
This waste should be disposed of through your institution's chemical waste program.
-
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Decision workflow for the disposal of Ac4ManNAc waste streams.
Regulatory Compliance
In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6] Academic and research laboratories often operate under specific regulations, such as Subpart K of the RCRA generator regulations, which provide alternative requirements better suited for the laboratory environment.[9] Key tenets of these regulations include:
-
Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[3]
-
Container Management: Containers must be in good condition, compatible with the waste, and kept closed.[6]
-
Labeling: All waste containers must be properly labeled with their contents and associated hazards.[7]
-
Accumulation: Waste must be accumulated at or near the point of generation in a designated SAA.[6][7]
By following the protocols outlined in this guide, your laboratory will be in compliance with these foundational principles of safe and legal chemical waste disposal. Always consult your institution's specific Laboratory Management Plan and EH&S department for local requirements.[9]
References
- Daniels Health. (2025, May 21).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- United States Environmental Protection Agency. (2025, November 25).
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- American Chemical Society.
- TCI Chemicals. (2024, December 6).
- TCI Chemicals. (2025, January 13).
- United States Biological. 295049 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-b-D-mannose.
- Sigma-Aldrich. 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride.
- Synthose. 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose.
- ChemicalBook. (2025, July 26).
- Karolinska Institutet. (2025, May 28).
- Dextra Laboratories. Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose.
- Georganics. 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose.
Sources
- 1. synthose.com [synthose.com]
- 2. 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose - High purity | EN [georganics.sk]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. dextrauk.com [dextrauk.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose
A Researcher's Guide to Safely Handling 1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose
Welcome to your essential guide for the safe handling of this compound. This document provides clear, actionable steps to ensure your safety and the integrity of your research. While this compound is not classified as a hazardous substance, its physical form as a fine powder necessitates careful handling to minimize inhalation and contact.[1][2] This guide is designed to provide you with the critical information needed for immediate operational use and disposal.
Understanding the Compound
This compound is an acetylated derivative of mannose, often used in biochemical and pharmaceutical research as an intermediate in the synthesis of glycosylated compounds.[3] Its powdered form means that airborne particles can be generated during handling, which is the primary exposure route to consider.[4]
Core Safety Directives: Your Personal Protective Equipment (PPE) Protocol
Adherence to proper PPE is the most critical step in preventing exposure to fine chemical powders.[4][5] The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes | Safety glasses with side shields or goggles | Protects against airborne particles and potential splashes. |
| Hands | Nitrile gloves | Provides a barrier against skin contact.[6] |
| Body | A well-fitting, buttoned lab coat | Prevents contamination of personal clothing.[7][8] |
| Respiratory | A dust mask or respirator (optional, based on risk assessment) | Recommended when handling large quantities or if there is a potential for significant aerosolization.[4][5] |
Operational Workflow for Safe Handling and Disposal
The following step-by-step guide will walk you through the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Designated Workspace: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize the potential for inhalation.[9]
-
Surface Protection: Before you begin, cover the work surface with absorbent bench paper to contain any spills.[6]
-
Gather Materials: Have all necessary equipment, including spatulas, weighing paper, and waste containers, readily accessible to avoid unnecessary movement and potential for spills.
Handling and Weighing
-
Don PPE: Before opening the container, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Minimize Dust: Open the container slowly and carefully. Use a spatula to gently scoop the powder, avoiding any actions that could create dust clouds.
-
Weighing: If weighing the powder, do so on weighing paper or in a suitable container. Tare your balance with the empty container or paper before adding the compound.
-
Clean-Up: After weighing, carefully fold the weighing paper to contain any residual powder and dispose of it in the designated solid waste container.
In-Use Procedures
-
Solution Preparation: When dissolving the powder, add the solvent to the powder slowly to prevent splashing.
-
Container Labeling: Clearly label all containers with the compound's name and any relevant hazard information.
-
Transport: When moving the compound, even in a sealed container, use a secondary container to mitigate the risk of spills.[8]
Disposal Plan
-
Solid Waste: Dispose of all contaminated materials, including gloves, weighing paper, and bench paper, in a designated solid waste container.
-
Liquid Waste: If the compound is in a solvent, dispose of the solution in the appropriate chemical waste container. Do not pour it down the drain.[2]
-
Empty Containers: Rinse empty containers with a suitable solvent, and dispose of the rinsate in the chemical waste container. The rinsed container can then be disposed of as regular lab glass.
Emergency Procedures
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.
-
Eye Contact: If the powder gets in your eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spills: For small spills, gently sweep up the powder, avoiding the creation of dust, and place it in a sealed container for disposal. Clean the area with a wet cloth.
Visualizing the Safe Handling Workflow
Sources
- 1. 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose - High purity | EN [georganics.sk]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. chemimpex.com [chemimpex.com]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 8. ethz.ch [ethz.ch]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
